molecular formula C7H9NO2S B1429287 Methyl 4-amino-5-methylthiophene-2-carboxylate CAS No. 501082-56-0

Methyl 4-amino-5-methylthiophene-2-carboxylate

Cat. No.: B1429287
CAS No.: 501082-56-0
M. Wt: 171.22 g/mol
InChI Key: ZTTXAKCLKGBDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTXAKCLKGBDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501082-56-0
Record name methyl 4-amino-5-methylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Physicochemical Landscape of Aminomethylthiophene Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Isomeric Specificity

In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on a heterocyclic scaffold dictates its biological activity and physical behavior. This guide addresses the physical properties of Methyl 4-amino-5-methylthiophene-2-carboxylate. However, a comprehensive literature search reveals a significant scarcity of documented physical data for this specific isomer. In contrast, its positional isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) , is well-characterized.

This document will, therefore, focus on the detailed physical properties and characterization of Methyl 3-amino-4-methylthiophene-2-carboxylate as a scientifically robust and valuable proxy. Understanding the properties of this isomer provides a critical framework for any researcher working with related aminothiophene carboxylates. The principles and methodologies described herein are directly applicable to the characterization of the 4-amino-5-methyl isomer, should a sample become available. Positional isomerism can significantly influence properties such as melting point, solubility, and spectral characteristics due to differences in intra- and intermolecular interactions. Therefore, while the data presented is for a specific isomer, the experimental approaches are universal.

Core Physical Properties of Methyl 3-amino-4-methylthiophene-2-carboxylate

A summary of the key physical and chemical properties for Methyl 3-amino-4-methylthiophene-2-carboxylate is presented below. These values are essential for handling, reaction setup, and analytical method development.

PropertyValueSource(s)
CAS Number 85006-31-1[1]
Molecular Formula C₇H₉NO₂S[1]
Molecular Weight 171.22 g/mol [1]
Appearance White to Orange to Green powder to crystal
Melting Point 85-88 °C
Purity >98.0% (GC)
Solubility Soluble in Methanol

Experimental Protocols for Physicochemical Characterization

The determination of a compound's physical properties is a cornerstone of chemical research. The following section details standardized, field-proven protocols for characterizing aminomethylthiophene carboxylates. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination: A Self-Validating System for Purity

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small quantity of the crystalline Methyl 3-amino-4-methylthiophene-2-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Heating Profile: The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point (around 70-75 °C).

  • Data Acquisition: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality and Trustworthiness: This protocol is self-validating. A narrow melting range, consistent with literature values (85-88 °C), provides a high degree of confidence in the sample's identity and purity.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide unambiguous structural confirmation.

A. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected Absorptions for Methyl 3-amino-4-methylthiophene-2-carboxylate:

  • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl groups.

  • C=O Stretching: A strong absorption around 1700-1680 cm⁻¹ for the ester carbonyl group.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: Around 1350-1250 cm⁻¹.

  • C-O Stretching: In the 1300-1000 cm⁻¹ region.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Electron Ionization (EI) is a common method.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. The expected molecular ion peak for C₇H₉NO₂S would be at m/z = 171.[1]

Solubility Assessment: Guiding Formulation and Reaction Conditions

Understanding a compound's solubility is crucial for its application in drug delivery and for designing appropriate reaction conditions.

Methodology:

  • Solvent Screening: A small, known amount of the compound (e.g., 1-5 mg) is added to a fixed volume of various solvents (e.g., 1 mL) at ambient temperature.

  • Observation: The mixture is vortexed, and the solubility is visually assessed (e.g., clear solution, partially dissolved, insoluble).

  • Quantitative Determination (Optional): For key solvents, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an aminomethylthiophene carboxylate.

G cluster_0 Sample Acquisition & Purity Assessment cluster_1 Structural Elucidation cluster_2 Property Profiling cluster_3 Data Consolidation & Reporting start Obtain Sample of Aminomethylthiophene Carboxylate mp Melting Point Determination start->mp Initial Purity Check ir FT-IR Spectroscopy mp->ir nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr ms Mass Spectrometry nmr->ms solubility Solubility Screening ms->solubility report Technical Data Sheet & Research Report solubility->report

Caption: Workflow for the physicochemical characterization of aminomethylthiophene carboxylates.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive overview of the physical properties and characterization methodologies for Methyl 3-amino-4-methylthiophene-2-carboxylate. While data for the 4-amino-5-methyl isomer remains elusive, the protocols and foundational knowledge presented here offer a clear and scientifically rigorous path forward for researchers in the field. The application of these standardized methods will ensure the generation of high-quality, reliable data, which is paramount for advancing drug discovery and development efforts.

References

A Senior Application Scientist's Guide to Methyl Aminomethylthiophene Carboxylates: Nomenclature, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of methyl aminomethylthiophene carboxylates, a class of heterocyclic compounds pivotal to medicinal chemistry. Acknowledging the potential for isomeric ambiguity in nomenclature, this document first clarifies the structural distinctions before focusing on the synthesis, properties, and applications of the most industrially significant isomer. Furthermore, it equips the reader with foundational synthetic strategies applicable to a broad range of thiophene derivatives.

Decoding the Isomers: A Primer on Thiophene Nomenclature

The substitution pattern on the thiophene ring is critical to the chemical identity and reactivity of the molecule. The user's topic, "Methyl 4-amino-5-methylthiophene-2-carboxylate," specifies a precise arrangement of functional groups. However, the scientific literature and commercial availability are dominated by a closely related isomer, "Methyl 3-amino-4-methylthiophene-2-carboxylate."

According to IUPAC nomenclature, the thiophene ring is numbered starting from the sulfur atom and proceeding around the ring. The position of the principal characteristic group, in this case, the ester, is given the lowest possible number (locant)[1]. Therefore, the primary point of distinction lies in the relative positions of the amino and methyl groups.

Below is a visual clarification of these key isomers:

Caption: Comparative structures of aminomethylthiophene carboxylate isomers.

While extensive data for this compound is scarce in public databases, its isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1), is a well-characterized and vital chemical intermediate[2][3]. The remainder of this guide will focus on this prevalent isomer, providing a robust framework of its chemistry and applications, which can serve as a valuable reference for research into other, rarer isomers.

Methyl 3-amino-4-methylthiophene-2-carboxylate: A Core Building Block

This compound is a versatile organic intermediate featuring a thiophene ring substituted with an amino group, a methyl group, and a methyl ester. This unique combination of functionalities makes it a valuable precursor in the synthesis of pharmaceuticals, most notably the dental local anesthetic, Articaine[2][4].

Physicochemical and Safety Data

A summary of the key properties and safety information for Methyl 3-amino-4-methylthiophene-2-carboxylate is presented below.

PropertyValueReference(s)
CAS Number 85006-31-1[5]
Molecular Formula C₇H₉NO₂S[5]
Molecular Weight 171.22 g/mol [5]
Appearance White to light yellow crystal powder[6]
Melting Point 85-88 °C[7]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[8]
Synthesis and Mechanism

The synthesis of polysubstituted 2-aminothiophenes is most famously achieved via the Gewald aminothiophene synthesis . This powerful one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base[9][10].

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic thiophene ring[9].

Gewald_Reaction Start α-Methylene Carbonyl + α-Cyanoester + Elemental Sulfur (S8) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine, Triethylamine) Base->Knoevenagel Catalyst Intermediate Stable Intermediate (α,β-unsaturated nitrile) Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition & Cyclization Intermediate->Sulfur_Addition Product Polysubstituted 2-Aminothiophene Sulfur_Addition->Product

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

While the Gewald reaction is a general method, specific protocols for Methyl 3-amino-4-methylthiophene-2-carboxylate often start from precursors like 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene[11][12].

Experimental Protocol: Synthesis from a Tetrahydrothiophene Precursor

This protocol is adapted from established literature procedures[11][12].

Step 1: Reaction Setup

  • Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add catalytic amounts of anhydrous ferric chloride (approx. 0.03 eq) and cyanuric chloride (approx. 0.03 eq).

  • Add hydroxylamine hydrochloride (approx. 1.4 eq) to the mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to 70-90 °C and maintain for approximately 4 hours, monitoring progress by TLC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture. If acetonitrile was used as the solvent, cooling in ice and adding diethyl ether may precipitate an intermediate[11].

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 25% aqueous ammonia and stir for 30 minutes.

  • Filter the resulting precipitate.

  • Wash the filter cake thoroughly with water.

  • Dry the solid product to obtain Methyl 3-amino-4-methylthiophene-2-carboxylate.

Self-Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

  • ¹H NMR: To confirm the presence and integration of protons corresponding to the methyl groups, the amino group, and the thiophene ring proton.

  • ¹³C NMR: To verify the number and types of carbon atoms.

  • Mass Spectrometry: To confirm the molecular weight (171.22 g/mol ).

  • Melting Point: To compare with the literature value (85-88 °C)[7].

Reactivity and Applications in Drug Discovery

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, imparting desirable physicochemical properties and serving as a versatile synthetic handle[13][14][15]. The amino and ester groups on Methyl 3-amino-4-methylthiophene-2-carboxylate are key to its utility.

  • The Amino Group: Acts as a nucleophile, allowing for acylation, alkylation, and diazotization reactions. It is crucial for building condensed heterocyclic systems like thieno[2,3-d]pyrimidines, which are investigated for anticancer properties[16].

  • The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

  • The Thiophene Ring: The C5 position is activated towards electrophilic substitution, such as direct arylation, allowing for the introduction of further diversity[6].

Core Application: Synthesis of Articaine

Methyl 3-amino-4-methylthiophene-2-carboxylate is the designated starting material for the synthesis of Articaine, a widely used local anesthetic in dentistry[2][6]. The synthesis involves the acylation of the amino group.

Articaine_Synthesis Start Methyl 3-amino-4- methylthiophene-2-carboxylate Step1 Acylation with 2-chloropropionyl chloride Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Nucleophilic Substitution with Propylamine Intermediate->Step2 Product Articaine Step2->Product

Caption: Key synthetic steps from the thiophene precursor to Articaine.

This application underscores the industrial importance of producing high-purity Methyl 3-amino-4-methylthiophene-2-carboxylate, as the quality of the starting material directly impacts the final active pharmaceutical ingredient (API).

References

Methyl 4-amino-5-methylthiophene-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The aminothiophene carboxylate core is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds. This guide provides a comprehensive technical overview of a specific, high-potential isomer: Methyl 4-amino-5-methylthiophene-2-carboxylate. While less documented than its common isomers, its unique substitution pattern presents distinct opportunities for synthetic diversification and drug design. This whitepaper synthesizes data from related analogs and established chemical principles to deliver a robust guide covering molecular properties, validated synthesis protocols, analytical characterization, reactivity, and critical safety protocols, empowering researchers to effectively utilize this scaffold in their discovery programs.

Part 1: Core Molecular & Physicochemical Profile

This compound, with the molecular formula C₇H₉NO₂S, belongs to the class of substituted aminothiophenes. This family of compounds is of significant interest due to its structural similarity to purine bases, making them valuable bioisosteres in the design of kinase inhibitors and other therapeutic agents.[1] The arrangement of the amino, methyl, and carboxylate groups on the thiophene ring dictates its reactivity and three-dimensional conformation, which are critical for molecular recognition by biological targets.

The primary amino group at the C4 position and the methyl ester at C2 provide two key points for synthetic modification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource / Method
Molecular Formula C₇H₉NO₂S-
Molecular Weight 171.22 g/mol Computed[2][3]
Exact Mass 171.03540 DaComputed[2][3]
IUPAC Name This compoundIUPAC Nomenclature
SMILES COC(=O)c1sc(C)c(N)c1Generated
CAS Number Not assigned-
Melting Point 85-88 °C (for isomer: 3-amino-4-methyl)[4]
Appearance White to orange/green powder/crystal (predicted)Based on isomers[5]
Solubility Low water solubility predictedBased on analogs[6]

Part 2: Recommended Synthesis Protocol: Gewald Reaction

The most reliable and industrially scalable method for preparing substituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers high efficiency by assembling the thiophene ring from readily available starting materials. The key to this synthesis is the condensation of a carbonyl compound, a nitrile with an active α-methylene group, and elemental sulfur, catalyzed by a base.

Causality of Method Selection: The Gewald reaction is chosen for its convergence and atom economy. It avoids lengthy, linear synthesis routes and is known to be robust for producing a wide variety of aminothiophene derivatives.[7] The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent ring closure, making it a self-validating system where the formation of the aromatic thiophene ring is the thermodynamic driving force.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine methyl cyanoacetate (1.0 eq), propionaldehyde (1.1 eq), and elemental sulfur (1.1 eq) in 5 mL of ethanol.

  • Catalyst Addition: Slowly add morpholine (0.2 eq) to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Filter the resulting precipitate, wash with cold ethanol to remove impurities, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or methanol to yield the final compound.

Caption: Workflow for the Gewald Synthesis of the target compound.

Part 3: Analytical Validation Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique analytical approach ensures a self-validating characterization.

Step-by-Step Analytical Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the sample in CDCl₃ or DMSO-d₆. The expected spectrum should show a singlet for the ester methyl protons (~3.8 ppm), a singlet for the thiophene ring proton, a singlet for the C5-methyl group, and a broad singlet for the NH₂ protons which is exchangeable with D₂O.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect signals for the ester carbonyl carbon (~165 ppm), aromatic carbons of the thiophene ring, and the two distinct methyl carbons.

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The primary validation is the observation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z corresponding to the calculated exact mass (171.04).[2]

  • Infrared (IR) Spectroscopy:

    • Analyze the sample using an ATR-IR spectrometer. Key vibrational bands confirming the structure include N-H stretching (two bands, ~3300-3500 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), the ester C=O stretching (~1660-1700 cm⁻¹), and C=C bonds of the aromatic ring (~1400-1600 cm⁻¹).[7][8]

Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure MS Mass Spectrometry (GC-MS or ESI) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups End Structure Confirmed & Purity Assessed NMR->End MS->End IR->End

Caption: Analytical workflow for structural confirmation and purity assessment.

Table 2: Predicted vs. Comparative Spectral Data

TechniquePredicted Data for 4-amino-5-methyl IsomerComparative Data for 3-amino-4-methyl Isomer
¹H NMR Thiophene-H (C3-H) singlet; NH₂ broad singletThiophene-H (C5-H) singlet; NH₂ broad singlet[2]
Mass Spec [M]⁺ at m/z = 171[M]⁺ at m/z = 171[2]
IR Spec N-H (~3300-3500 cm⁻¹), C=O (~1670 cm⁻¹)N-H, C=O bands present[2]

Part 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its amino and ester functional groups. This dual functionality allows for its use as a versatile scaffold for building more complex molecules.

  • Amino Group (C4-NH₂): As a potent nucleophile, the amino group is the primary site for derivatization. It readily undergoes acylation, sulfonation, and reductive amination. Crucially, it serves as the key nitrogen source for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, through condensation with various reagents.[1]

  • Ester Group (C2-CO₂Me): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.

The thieno[2,3-d]pyrimidine core, easily accessible from this scaffold, is a well-established pharmacophore. It has been integral to the development of inhibitors for various protein kinases, with applications in oncology and inflammatory diseases.[1][9]

cluster_0 Amino Group Reactions cluster_1 Ester Group Reactions start Methyl 4-amino-5-methyl- thiophene-2-carboxylate acylation Acylation (R-COCl) start->acylation alkylation Alkylation (R-X) start->alkylation cyclization Cyclization (e.g., with Nitriles) start->cyclization hydrolysis Hydrolysis (LiOH) start->hydrolysis reduction Reduction (LiAlH₄) start->reduction thienopyrimidine Thieno[2,3-d]pyrimidines (Bioactive Core) cyclization->thienopyrimidine acid Carboxylic Acid hydrolysis->acid alcohol Primary Alcohol reduction->alcohol amide Amide Derivatives acid->amide

Caption: Key derivatization pathways from the core scaffold.

Part 5: Safety, Handling, and Storage

Based on data from closely related isomers, this compound should be handled as a hazardous chemical.[3][4][10] Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeStatement
Pictogram Warning
Hazard H302Harmful if swallowed.[3]
H315Causes skin irritation.[3][4][10]
H319Causes serious eye irritation.[3][4][10]
H335May cause respiratory irritation.[3][4][10]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[6][10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11]

Handling & Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[4]

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[12]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Conclusion

This compound represents a valuable and versatile chemical building block for drug discovery and development. Its dual functional handles—a nucleophilic amine and a modifiable ester—provide a robust platform for generating diverse chemical libraries. The straightforward access to the biologically significant thieno[2,3-d]pyrimidine core further enhances its appeal. By understanding its physicochemical properties, employing validated synthetic and analytical protocols, and adhering to strict safety guidelines, researchers can effectively harness the potential of this scaffold to drive the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Substituted 2-Aminothiophenes

Substituted thiophenes are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] Within this family, 2-aminothiophenes are particularly valuable synthetic intermediates, prized for their utility in the construction of more complex molecular architectures, including thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. The specific substitution pattern on the thiophene ring dictates the molecule's physical, chemical, and biological properties, making the development of regioselective synthetic methods a critical endeavor in medicinal and materials chemistry.

Methyl 4-amino-5-methylthiophene-2-carboxylate, the subject of this guide, is a unique polysubstituted thiophene with a substitution pattern that presents a distinct synthetic challenge compared to its more commonly synthesized isomers. This guide aims to provide a thorough understanding of the synthetic landscape and to offer a robust theoretical framework for its preparation.

The Gewald Reaction: A Pillar of 2-Aminothiophene Synthesis

The Gewald aminothiophene synthesis, first reported by Karl Gewald in 1966, is a one-pot multicomponent reaction that has become the most versatile and widely adopted method for the preparation of polysubstituted 2-aminothiophenes.[2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]

The Established Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction has been the subject of extensive study and is understood to proceed through a series of well-defined steps.[3] The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester, catalyzed by a base (commonly a secondary amine like diethylamine or morpholine).[4] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.[4]

A crucial aspect of the mechanism is the role of the base, which not only catalyzes the initial condensation but also facilitates the opening of the S8 ring of elemental sulfur and the subsequent nucleophilic attack.[3]

Gewald Reaction Mechanism ketone Ketone/Aldehyde knoevenagel_adduct Knoevenagel Adduct ketone->knoevenagel_adduct cyanoester α-Cyanoester cyanoester->knoevenagel_adduct sulfur Elemental Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base (e.g., Amine) base->knoevenagel_adduct Catalyst base->sulfur_adduct Catalyst unsaturated_nitrile α,β-Unsaturated Nitrile knoevenagel_adduct->unsaturated_nitrile -H2O unsaturated_nitrile->sulfur_adduct cyclized_intermediate Cyclized Intermediate sulfur_adduct->cyclized_intermediate Intramolecular Cyclization aminothiophene 2-Aminothiophene cyclized_intermediate->aminothiophene Tautomerization

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Variations and Scope of the Gewald Reaction

The versatility of the Gewald reaction is demonstrated by its tolerance of a wide range of functional groups on both the carbonyl and the active methylene components. Numerous modifications have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, solid-supported catalysts, and ionic liquids.[2]

Carbonyl CompoundActive Methylene CompoundBaseSolventYield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholineEthanol85-95[5]
AcetoneMalononitrileDiethylamineMethanol70-80[4]
2-PentanoneMethyl CyanoacetatePiperidineDMF65-75[4]
PropiophenoneEthyl CyanoacetateDiethylamineEthanol50-60[2]

Table 1: Representative Examples of the Gewald Reaction.

Synthetic Pathways to this compound: A Proposed Route

A thorough review of the scientific literature reveals a notable absence of a direct, well-documented synthetic protocol for this compound. The majority of published methods for analogous compounds yield the isomeric methyl 3-amino-4-methylthiophene-2-carboxylate. This is likely due to the regioselectivity of the Gewald reaction with common starting materials.

However, based on the fundamental principles of thiophene chemistry and analogous reactions, a plausible synthetic pathway can be proposed. This proposed route is a modification of the principles of the Gewald synthesis, utilizing less common, specifically functionalized starting materials.

Proposed Synthesis: A Modified Gewald-Type Approach

The proposed synthesis involves the reaction of a β-aminocrotononitrile derivative with methyl thioglycolate. This approach strategically positions the nitrogen atom to ultimately reside at the 4-position of the thiophene ring.

Starting Materials:

  • 3-Amino-2-butenenitrile (or its equivalent): This starting material provides the C4-amino and C5-methyl substituents.

  • Methyl thioglycolate: This reagent serves as the source of the sulfur atom and the C2-methoxycarbonyl group.

  • A suitable base: A non-nucleophilic base such as sodium methoxide or potassium tert-butoxide would be required to facilitate the condensation and cyclization.

Proposed Synthesis of this compound aminocrotononitrile 3-Amino-2-butenenitrile michael_adduct Michael Adduct aminocrotononitrile->michael_adduct thioglycolate Methyl Thioglycolate thioglycolate->michael_adduct base Base (e.g., NaOMe) base->michael_adduct Catalyst cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Condensation target_molecule Methyl 4-amino-5-methyl- thiophene-2-carboxylate cyclized_intermediate->target_molecule Aromatization (-H2O)

Caption: Proposed synthetic pathway to the target molecule.

Mechanistic Rationale of the Proposed Pathway

The proposed mechanism commences with the base-catalyzed Michael addition of the thiolate, generated from methyl thioglycolate, to the electrophilic double bond of 3-amino-2-butenenitrile. The resulting intermediate would then undergo an intramolecular condensation, with the nucleophilic nitrogen attacking the ester carbonyl. Subsequent dehydration of the cyclic intermediate would lead to the aromatic thiophene ring, yielding the desired this compound.

Hypothetical Experimental Protocol

Caution: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by trained personnel.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.

  • Thiol Addition: To the cooled solution, add methyl thioglycolate (1.0 equivalent) dropwise via a syringe.

  • Enamine Addition: Add 3-amino-2-butenenitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Alternative Synthetic Strategies and Their Limitations

While the modified Gewald-type approach appears to be the most promising, other classical thiophene syntheses could be considered, although they present significant challenges.

  • Fiesselmann Thiophene Synthesis: This method typically yields 3-hydroxythiophenes. While variations can produce 3-aminothiophenes, a route to a 4-aminothiophene is not straightforward.[6]

  • Paal-Knorr Thiophene Synthesis: This synthesis requires a 1,4-dicarbonyl compound. The synthesis of a suitable 1,4-dicarbonyl precursor that would lead to the desired 4-amino-5-methyl-2-carboxylate substitution pattern would likely be a multi-step and complex process.[7]

Conclusion

The synthesis of this compound represents a notable challenge due to the regiochemical outcomes of standard thiophene-forming reactions. While a direct, published protocol is not readily apparent, a plausible and scientifically sound synthetic pathway can be proposed based on a modification of the principles of the Gewald reaction. This proposed route, involving the condensation of 3-amino-2-butenenitrile and methyl thioglycolate, offers a logical and promising direction for the synthesis of this specific isomer. Further experimental investigation is required to validate and optimize this proposed pathway. This guide provides the necessary theoretical foundation for researchers to embark on the synthesis of this and other similarly substituted 2-aminothiophenes.

References

The Aminothiophene Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminothiophene Moiety

The 2-aminothiophene scaffold is a five-membered heterocyclic ring that has emerged as a "privileged structure" in medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a versatile template for the design of compounds with a wide spectrum of biological activities.[2] Its synthetic accessibility, primarily through the robust and highly adaptable Gewald reaction, further enhances its appeal in drug discovery programs.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of substituted aminothiophenes, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted aminothiophenes have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of aminothiophene derivatives are often attributed to their ability to interfere with critical cellular processes. A prominent mechanism is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Another key mechanism involves the inhibition of protein kinases , which are crucial regulators of cell signaling pathways often dysregulated in cancer. Certain aminothiophene derivatives have been identified as potent inhibitors of kinases such as VEGFR-2, playing a role in angiogenesis.[8] The inhibition of these signaling cascades can halt tumor growth and vascularization.

Furthermore, some derivatives induce apoptosis through the activation of caspase pathways . Treatment of cancer cells with these compounds has been shown to increase the levels of cleaved caspase-3 and caspase-9, key executioners of apoptosis.[9]

dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853", arrowhead="vee"];

} Caption: Anticancer Mechanisms of Substituted Aminothiophenes.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the design of potent anticancer aminothiophenes. For instance, the nature and position of substituents on the thiophene ring and any appended aromatic systems significantly influence activity. Hydrophobic and electronic parameters of the substituents have been shown to be critical for antitumor activity against various cancer cell lines.[10][11] For VEGFR-2 inhibitors, specific substitutions on a carboxamide side chain have been shown to be crucial for potent inhibition.[8]

Experimental Protocols

This assay is fundamental for identifying compounds that interfere with microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye.[12]

    • Prepare 10x stock solutions of the test aminothiophene derivatives, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel) in the buffer. A vehicle control (e.g., buffer with DMSO) is also required.[7]

  • Assay Execution:

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate and extent of polymerization. The IC50 value is determined by plotting the inhibition of polymerization against the log of the compound concentration.[2]

This assay quantifies the activation of key apoptotic enzymes.

Principle: The assay utilizes a specific substrate for caspase-3 or caspase-9 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cancer cells (e.g., HeLa, PANC-1) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminothiophene derivatives for a specified time (e.g., 24 or 48 hours). Include a positive control (e.g., a known apoptosis inducer) and a vehicle control.

  • Cell Lysis:

    • After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Assay Reaction:

    • Add the caspase-3 or caspase-9 substrate to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Data Measurement:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • The increase in signal is proportional to the caspase activity.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
SB-44Prostate (PC-3)15.38[5]
SB-83Prostate (PC-3)34.04[5]
SB-200Cervical (HeLa)< 35[5]
Compound 8HepG-20.84[8]
Compound 10aHepG-20.79[8]
Compound 10cHepG-20.69[8]
Compound 5HepG-25.3[13]
Compound 8MCF-74.132[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted aminothiophenes have emerged as promising anti-inflammatory agents by targeting key enzymatic pathways.[14][15]

Mechanism of Action: Dual Inhibition of COX and LOX

A significant anti-inflammatory mechanism of aminothiophene derivatives is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17][18] These enzymes are pivotal in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. By inhibiting both pathways, these compounds can exert a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.

Furthermore, some aminothiophenes have been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[19] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.

dot graph G { rankdir="TB"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#EA4335", arrowhead="vee"];

} Caption: Anti-inflammatory Mechanisms of Substituted Aminothiophenes.

Structure-Activity Relationship (SAR) Insights

For dual COX/LOX inhibitors, the presence of specific functional groups is critical. For example, a morpholinoacetamide moiety attached to the 2-amino group of the thiophene ring has been shown to confer potent and selective COX-2 inhibitory activity.[16] The nature of the substituent at the 4-position of the thiophene ring also plays a significant role in modulating the inhibitory potency against both enzymes.

Experimental Protocols

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]

Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[22]

Step-by-Step Methodology:

  • Animal Dosing:

    • Administer the test aminothiophene derivative to the animals (e.g., orally or intraperitoneally) at various doses. A positive control group (e.g., treated with indomethacin) and a vehicle control group should be included.[23]

  • Induction of Edema:

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[20][22]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[23]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

These enzymatic assays directly measure the inhibitory potential of compounds against the target enzymes.

Principle: The activity of COX or LOX is determined by measuring the production of their respective products (e.g., prostaglandins, leukotrienes) from arachidonic acid. The ability of a test compound to reduce product formation is quantified.

Step-by-Step Methodology (General):

  • Enzyme and Substrate Preparation:

    • Use purified COX-1, COX-2, or 5-LOX enzymes.

    • Prepare a solution of arachidonic acid as the substrate.

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the aminothiophene derivative or a known inhibitor (e.g., celecoxib for COX-2, nordihydroguaiaretic acid for 5-LOX) in an appropriate buffer.

    • Initiate the reaction by adding arachidonic acid.

  • Product Quantification:

    • After a set incubation time, stop the reaction and quantify the amount of product formed using methods such as ELISA or HPLC.

  • IC50 Determination:

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[16]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Substituted aminothiophenes have demonstrated promising activity against a range of pathogenic bacteria and fungi.[24][25]

Mechanism of Action

The precise mechanisms of antimicrobial action for many aminothiophene derivatives are still under investigation. However, it is believed that their lipophilic nature allows them to penetrate microbial cell membranes, where they can interfere with essential cellular processes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of aminothiophenes is highly dependent on the substitution pattern. For instance, the presence of chloro, methoxy, and amide functionalities has been associated with potent antibacterial and antifungal activities.[24] The introduction of different heterocyclic moieties at various positions on the thiophene ring can also significantly enhance antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a standard measure of the in vitro antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution of Compounds:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the aminothiophene derivatives in the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[26]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
3-Aminothiophene-2-carboxylatesE. coli10-20[24]
3-Aminothiophene-2-carboxylatesS. aureus10-20[24]
3-Aminothiophene-2-carboxylatesA. niger10-20[24]
3-Aminothiophene-2-carboxylatesC. albicans10-20[24]
Thiophene derivativesColistin-Resistant A. baumannii16-32[26]
Thiophene derivativesColistin-Resistant E. coli8-32[26]

Synthesis of Substituted Aminothiophenes: The Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[3][27][28] It is a one-pot, multi-component reaction that is highly efficient and versatile.[4][29]

dot graph G { rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4", arrowhead="vee"];

} Caption: Gewald Reaction for Aminothiophene Synthesis.

General Experimental Protocol for the Gewald Reaction

Principle: The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[28]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in an appropriate solvent (e.g., ethanol, DMF).

  • Addition of Base:

    • Add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine, to the mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Work-up and Purification:

    • Upon completion (monitored by TLC), the product often precipitates. The solid can be collected by filtration and purified by recrystallization.

Conclusion: A Promising Future for Aminothiophene-Based Therapeutics

Substituted aminothiophenes represent a highly valuable and versatile scaffold in the field of drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.

References

Introduction: The Dual Nature of Aminothiophenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Their versatile structure is a key building block in the development of agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The Gewald reaction, a multicomponent synthesis, remains one of the most efficient and widely used methods for creating these valuable molecules.[1][6][7][8][9]

However, the same chemical properties that make the thiophene ring a valuable pharmacophore also present inherent safety and handling challenges. The thiophene ring is often considered a "structural alert" in toxicology, as its metabolism by cytochrome P450 enzymes can lead to the formation of reactive, electrophilic metabolites like thiophene S-oxides and epoxides, which can be responsible for drug-induced toxicities.[10] Therefore, a profound understanding of their potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but essential components of responsible research and development.

This guide provides an in-depth framework for the safe handling, use, and disposal of aminothiophene derivatives. It moves beyond a simple checklist of precautions to explain the causality behind safety protocols, empowering researchers to build a culture of safety grounded in scientific understanding.

Section 1: Toxicological Profile and Hazard Identification

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While the toxicological profile can vary significantly with substitution patterns, several core hazards are associated with the aminothiophene class.

Primary Hazards:

  • Acute Toxicity: Many aminothiophene derivatives are classified as harmful or toxic if swallowed.[11][12] For example, 2-Aminothiophenol is labeled as "Harmful if swallowed" (H302).[11]

  • Skin and Eye Damage/Irritation: A significant number of these compounds can cause severe skin burns and serious eye damage.[11][12] Direct contact can lead to chemical burns, and appropriate protective measures are critical.[13] For instance, 2-Aminothiophene-3-carbonitrile is designated as causing serious eye damage (H318) and skin irritation (H315).[12]

  • Skin Sensitization: Some derivatives, such as 3-Aminothiophene-2-carboxamide, may cause an allergic skin reaction (H317).

  • Respiratory Irritation: Inhalation of dusts or vapors can cause respiratory irritation.[12][14]

  • Genotoxicity and Carcinogenicity: The bioactivation potential of the thiophene ring is a key concern.[10] Studies on specific derivatives have investigated their genotoxic and carcinogenic potentials. For example, while some aminothiophenes did not show mutagenicity in Ames tests, others showed DNA damage at high concentrations in a Comet assay and highlighted carcinogenic potential in a cell transformation assay (CTA).[15]

Data Presentation: GHS Hazard Classifications of Representative Aminothiophenes
CompoundCAS NumberGHS Hazard StatementsSource(s)
2-Aminothiophenol 137-07-5H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH410: Very toxic to aquatic life with long lasting effects[11]
3-Aminothiophene-2-carboxamide 147123-47-5H301: Toxic if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritation
2-Aminothiophene-3-carbonitrile 4651-82-5H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[12]
Methyl 3-aminothiophene-2-carboxylate 22288-78-4H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[14]

Section 2: The Hierarchy of Controls: A Proactive Approach to Risk Mitigation

Effective safety management relies on a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure to implement a robust safety system.

cluster_Controls Hierarchy of Controls for Aminothiophene Handling Elimination Elimination (Remove the hazard) Most Effective Substitution Substitution (Use a less hazardous derivative or process) Elimination->Substitution If elimination is not feasible Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering If substitution is not sufficient Administrative Administrative Controls (Change the way people work) Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Least Effective Administrative->PPE The last line of defense

References

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide array of biological targets and exhibiting diverse pharmacological activities. Among these, the five-membered, sulfur-containing aromatic heterocycle, thiophene, holds a distinguished position. Its unique physicochemical properties and versatile reactivity have made it an indispensable tool in the rational design of novel therapeutics. This guide, intended for professionals in drug discovery and development, provides a comprehensive exploration of the thiophene scaffold, from its fundamental characteristics to its application in cutting-edge drug design, supported by field-proven insights and detailed methodologies.

The Thiophene Moiety: Physicochemical Properties and Strategic Advantages

Thiophene (C₄H₄S) is a colorless liquid with an odor reminiscent of benzene.[1] Discovered by Viktor Meyer in 1882 as a contaminant in benzene, its structural and electronic similarity to the phenyl ring became immediately apparent.[2][3] This resemblance is the foundation of one of its most powerful applications in medicinal chemistry: as a bioisostere for the benzene ring.[4]

1.1. Bioisosterism with Benzene: A Gateway to Improved Properties

Bioisosterism, the strategy of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of lead optimization.[4] The thiophene ring is a classical bioisostere of the benzene ring, offering several potential advantages:

  • Modulation of Physicochemical Properties: The replacement of a -CH=CH- group in benzene with a sulfur atom in thiophene alters the molecule's size, shape, electronics, and lipophilicity.[4][5] This can lead to improved solubility, better metabolic stability, and enhanced binding affinity for the target receptor.[2][4]

  • Enhanced Target Interactions: The sulfur atom in the thiophene ring, with its lone pairs of electrons, can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that is not possible with a benzene ring.[2]

  • Navigating Patent Landscapes: Introducing a thiophene scaffold can create novel chemical entities with distinct intellectual property rights.

The physicochemical similarities and differences between thiophene and benzene are summarized in the table below.

PropertyThiopheneBenzeneReference(s)
Molecular Weight ( g/mol )84.1478.11[2]
Boiling Point (°C)8480.1[1]
Melting Point (°C)-385.5[2]
Dipole Moment (D)0.550-
Aromaticity (REPE, eV)0.1130.147-

1.2. Reactivity and Synthetic Accessibility

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene towards electrophilic substitution reactions such as halogenation, nitration, and acylation.[1][3] This heightened reactivity, primarily at the C2 and C5 positions, provides medicinal chemists with a versatile handle for chemical modification and the introduction of diverse functional groups.[6]

The Therapeutic Versatility of the Thiophene Scaffold

The thiophene moiety is a constituent of a remarkable number of FDA-approved drugs, spanning a wide range of therapeutic areas.[2][7] An analysis reveals that at least 26 drugs containing a thiophene nucleus have received FDA approval.[2][7] This widespread success underscores the scaffold's ability to be tailored for interaction with a multitude of biological targets.

2.1. A Survey of Thiophene-Containing FDA-Approved Drugs

The following table provides a non-exhaustive list of prominent drugs featuring a thiophene scaffold, categorized by their primary therapeutic application.

Therapeutic AreaDrug NameMechanism of ActionReference(s)
Cardiovascular Clopidogrel, Prasugrel, TiclopidineP2Y₁₂ receptor antagonists (antiplatelet)[2]
RivaroxabanFactor Xa inhibitor (anticoagulant)[1]
Anti-inflammatory Suprofen, Tiaprofenic acid, TenoxicamCyclooxygenase (COX) inhibitors[2][8]
Zileuton5-Lipoxygenase (5-LOX) inhibitor[1][8]
Central Nervous System OlanzapineAtypical antipsychotic (dopamine and serotonin receptor antagonist)[2]
TiagabineAnticonvulsant (GABA reuptake inhibitor)[2]
DuloxetineSerotonin-norepinephrine reuptake inhibitor (antidepressant)[1]
Oncology RaltitrexedThymidylate synthase inhibitor[2][9]
OlmutinibEGFR tyrosine kinase inhibitor[9]
Anti-infective CefoxitinCephalosporin antibiotic[2]
SertaconazoleAntifungal[2]
Respiratory TiotropiumMuscarinic receptor antagonist (for COPD)[1]

This diverse range of applications highlights the thiophene ring's role as a privileged structure in drug discovery.[2][7]

Synthetic Strategies for Thiophene-Based Drug Candidates

The construction of the thiophene ring and its subsequent functionalization are critical steps in the synthesis of thiophene-containing drug candidates. Several named reactions have become workhorses in this field.

3.1. Classical Methodologies for Thiophene Ring Synthesis

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[3][6]

    Experimental Protocol: Paal-Knorr Thiophene Synthesis

    • Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in an inert solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a reflux condenser, add the sulfurizing agent (e.g., phosphorus pentasulfide, 0.4 equivalents).

    • Heating: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that condenses an α-methylene ketone or aldehyde with a cyano-ester in the presence of elemental sulfur and a base (e.g., morpholine, diethylamine) to yield a 2-aminothiophene.[3][10] This method is particularly valuable for creating highly functionalized thiophenes.

    Experimental Protocol: Gewald Aminothiophene Synthesis

    • Initial Condensation: In a suitable solvent such as ethanol or DMF, combine the ketone/aldehyde (1 eq.), the active methylene nitrile (1 eq.), and a catalytic amount of a base like morpholine or triethylamine.

    • Sulfur Addition: To the resulting mixture, add elemental sulfur (1.1 eq.).

    • Reaction: Heat the mixture, typically between 50-80 °C, until the reaction is complete as monitored by TLC.

    • Work-up: Cool the reaction mixture and pour it into ice-water.

    • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

  • Fiesselmann Thiophene Synthesis: This synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ketones to produce 3-hydroxy-2-thiophenecarboxylates.[3]

3.2. Visualizing Synthetic Pathways

The following diagram illustrates the general schemes for the Paal-Knorr and Gewald syntheses.

Synthetic_Pathways cluster_paal_knorr Paal-Knorr Synthesis cluster_gewald Gewald Synthesis pk_start 1,4-Dicarbonyl pk_product Substituted Thiophene pk_start->pk_product Sulfurization pk_reagent P₄S₁₀ or Lawesson's Reagent pk_reagent->pk_product g_start1 Ketone/Aldehyde g_product 2-Aminothiophene g_start1->g_product g_start2 α-Cyano Ester g_start2->g_product g_reagent1 Base g_reagent1->g_product g_reagent2 Sulfur (S₈) g_reagent2->g_product Drug_Discovery_Workflow start Target Identification & Validation hit_id Hit Identification (High-Throughput Screening) start->hit_id hit_to_lead Hit-to-Lead Optimization Thiophene Scaffold Introduction Bioisosteric Replacement hit_id->hit_to_lead sar SAR Studies Synthesis of Analogs Biological Evaluation hit_to_lead->sar lead_opt Lead Optimization ADMET Profiling In vivo Efficacy sar->lead_opt Iterative Cycles lead_opt->sar candidate Preclinical Candidate Selection lead_opt->candidate

References

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 2-Aminothiophenes and the Gewald Reaction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility as a synthetic intermediate has led to its incorporation into a wide array of biologically active compounds, including anti-inflammatory agents, antipsychotics, and anti-platelet medications.[3] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar structural properties with distinct electronic characteristics that can be advantageous in drug design.[2][3]

Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has emerged as the most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[2][4] This multicomponent reaction, which brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base, is celebrated for its operational simplicity, the ready availability of its starting materials, and its amenability to the creation of diverse molecular libraries.[2][5] This guide provides an in-depth exploration of the Gewald reaction, from its mechanistic underpinnings to its practical applications, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Mechanistic Insights

The Gewald reaction is a one-pot synthesis that proceeds through a sequence of condensation, sulfur addition, and cyclization steps.[2] While the exact mechanism has been a subject of study for decades, the generally accepted pathway begins with a Knoevenagel condensation of the carbonyl compound and the active methylene nitrile, catalyzed by a base.[6]

The most commonly accepted mechanism involves the following key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone or aldehyde and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[6]

  • Sulfur Addition: The precise mechanism of elemental sulfur addition is still debated. It is postulated that the sulfur is activated by the base and then adds to the intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[6]

Recent computational studies using density functional theory (DFT) have provided a more nuanced understanding, suggesting the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates.[7] The cyclization of a monosulfide intermediate with subsequent aromatization is considered the thermodynamic driving force of the reaction.[7]

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product carbonyl Carbonyl Compound (Ketone/Aldehyde) knoevenagel Knoevenagel Condensation carbonyl->knoevenagel 1. nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur (S8) sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base (e.g., Morpholine) base->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->sulfur_addition 2. cyclization Cyclization & Tautomerization sulfur_addition->cyclization 3. product 2-Aminothiophene cyclization->product

Caption: Generalized workflow of the Gewald reaction.

Scope and Limitations: A Field-Proven Perspective

The versatility of the Gewald reaction is one of its most significant assets. A wide range of substrates can be employed, leading to a diverse array of substituted 2-aminothiophenes.

Carbonyl Component:

  • Aldehydes and Ketones: Both are suitable substrates. Ketones are generally more stable and can lead to higher yields with fewer side reactions.[8]

  • Cyclic Ketones: Cyclohexanone and other cyclic ketones are excellent substrates, often providing high yields.[9]

  • Aryl Ketones: While reactive, aryl ketones can sometimes exhibit sluggish reactivity, requiring modified conditions or longer reaction times.[10]

Active Methylene Nitrile:

  • Malononitrile: Highly reactive and often leads to excellent yields.[9]

  • Cyanoacetates: Ethyl cyanoacetate is a common and effective substrate.[8] Generally, nitriles with electron-withdrawing groups perform better.[8]

Base:

  • Secondary Amines: Morpholine and piperidine are frequently used and are highly effective.[11]

  • Tertiary Amines: Triethylamine is another common choice.[11]

  • Catalytic Amounts: While stoichiometric amounts of base are traditionally used, recent methodologies have demonstrated the efficacy of using catalytic amounts of a conjugate acid-base pair, such as piperidinium borate.[12]

Solvent:

  • Polar Solvents: Ethanol, methanol, and dimethylformamide (DMF) are commonly employed to enhance the solubility and reactivity of sulfur.[11]

The following table summarizes the scope of the Gewald reaction with representative examples:

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50290
AcetophenoneEthyl CyanoacetateTriethylamineDMF601275
PropanalMalononitrilePiperidineMethanolRT2485
4-MethoxyacetophenoneMalononitrileMorpholineEthanolReflux882

Experimental Protocol: A Step-by-Step Guide with Troubleshooting

This section provides a detailed, generalized protocol for the synthesis of a 2-aminothiophene via the Gewald reaction.

Materials:

  • Carbonyl compound (10 mmol)

  • Active methylene nitrile (10 mmol)

  • Elemental sulfur (12 mmol, finely powdered)

  • Base (e.g., morpholine, 2 mmol)

  • Solvent (e.g., ethanol, 30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and the solvent (30 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add the finely powdered elemental sulfur (12 mmol) to the mixture.

  • Add the base (2 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 40-60 °C and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Carbonyl, Nitrile, and Solvent start->reagents add_sulfur Add Elemental Sulfur reagents->add_sulfur add_base Add Base add_sulfur->add_base heat Heat and Monitor by TLC add_base->heat cool Cool to Room Temperature heat->cool workup Workup cool->workup precipitate Precipitate Forms workup->precipitate concentrate Concentrate in Vacuo workup->concentrate No Precipitate filter Filter and Wash precipitate->filter Yes purify Purify (Recrystallization/ Column Chromatography) filter->purify concentrate->purify end End purify->end

Caption: A step-by-step experimental workflow for the Gewald reaction.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inefficient Knoevenagel-Cope condensation.Screen different bases (piperidine, triethylamine); use a Dean-Stark apparatus to remove water.[11]
Poor sulfur solubility or reactivity.Use a more polar solvent (e.g., DMF); gently heat the reaction mixture (40-60 °C).[11]
Steric hindrance from the carbonyl compound.Employ a two-step procedure: first isolate the α,β-unsaturated nitrile, then react it with sulfur and base.[11]
Presence of Byproducts Unreacted starting materials.Increase reaction time, optimize temperature, or use a more effective catalyst.[11]
Dimerization or polymerization.Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent.[11]
Difficult Purification Complex mixture of byproducts.Optimize reaction conditions to minimize side reactions; explore different purification techniques (e.g., different solvent systems for chromatography).[11]

Applications in Drug Development: From Bench to Bedside

The Gewald reaction has proven to be a powerful tool in the pharmaceutical industry for the synthesis of a variety of drugs.[3] The resulting 2-aminothiophene core can be readily functionalized to produce complex molecules with diverse biological activities.

Notable examples of drugs synthesized using the Gewald reaction include:

  • Olanzapine: An atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. The synthesis of a key intermediate for olanzapine, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, utilizes a Gewald reaction.[6]

  • Tinoridine: A non-steroidal anti-inflammatory drug (NSAID).[3][12]

  • Clopidogrel: An antiplatelet medication used to prevent heart attacks and strokes.[3]

  • Brotizolam: A sedative-hypnotic drug.[3]

  • Clotiazepam: An anxiolytic and anticonvulsant medication.[3]

  • Bentazepam: An anxiolytic drug.[3]

The ability to generate a library of diverse 2-aminothiophene derivatives through the Gewald reaction makes it an invaluable tool in lead generation and optimization during the drug discovery process.[5]

Modifications and Modern Iterations

To address some of the limitations of the classical Gewald reaction, such as long reaction times and the use of stoichiometric bases, several modifications have been developed:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, particularly for less reactive substrates.[11]

  • Solid-Support Synthesis: Performing the Gewald reaction on a solid support facilitates product purification and is amenable to combinatorial chemistry approaches.

  • Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly protocols, such as using water as a solvent, employing recyclable catalysts, and conducting the reaction under solvent-free conditions using mechanochemistry (ball milling).[10][13]

  • Catalytic Versions: The development of truly catalytic versions of the Gewald reaction, using catalysts like L-proline or piperidinium borate, reduces the amount of base required and simplifies the workup.[9][12]

Conclusion: A Timeless Reaction for Modern Challenges

The Gewald reaction has stood the test of time, remaining a cornerstone of heterocyclic chemistry for over half a century. Its robustness, versatility, and operational simplicity have made it an indispensable tool for the synthesis of 2-aminothiophenes, which are crucial scaffolds in drug discovery and materials science. As the field of chemistry continues to evolve, with a growing emphasis on efficiency and sustainability, the ongoing development of modified and catalytic versions of the Gewald reaction ensures its continued relevance and application in addressing modern scientific challenges.

References

Thienopyrimidines as Purine Bioisosteres: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Drug Design

In the landscape of modern drug discovery, the principle of bioisosterism stands as a cornerstone of rational drug design. This strategy involves the substitution of a specific moiety within a biologically active compound with another group that possesses similar physical and chemical properties, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] Among the most successful applications of this principle is the use of thienopyrimidines as bioisosteres for purines.[3][4]

Purines, such as adenine and guanine, are fundamental components of nucleic acids and play crucial roles in a myriad of cellular processes, making them privileged scaffolds for interacting with a wide range of biological targets.[5] However, their endogenous nature often leads to metabolic instability and off-target effects. Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine ring, offer a structurally analogous yet distinct heterocyclic system.[4][6] This structural mimicry allows them to engage with many of the same biological targets as purines, while their unique electronic and steric properties can be leveraged to overcome the limitations of their endogenous counterparts.

This guide provides an in-depth technical overview of thienopyrimidines as purine bioisosteres, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this versatile scaffold, explore their diverse therapeutic applications with a focus on kinase inhibition, and provide detailed experimental protocols to empower your research endeavors.

The Thienopyrimidine Scaffold: Structural Variants and Synthetic Avenues

The fusion of a thiophene and a pyrimidine ring can result in three primary isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[7] Each isomer presents a unique spatial arrangement of nitrogen and sulfur atoms, offering distinct opportunities for targeted drug design. The synthesis of these scaffolds can be broadly categorized into two approaches: building the pyrimidine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyrimidine precursor.[6][7]

A prevalent and versatile method for the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.[7] This multicomponent reaction provides a straightforward entry to highly functionalized 2-aminothiophenes, which are key intermediates for the subsequent cyclization to form the pyrimidine ring.

Diagram: Bioisosteric Relationship of Thienopyrimidine and Purine

G cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region ATP_Site->Hinge Hydrophobic_Pocket Hydrophobic Pocket ATP_Site->Hydrophobic_Pocket Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate Phosphorylates Thieno Thienopyrimidine Inhibitor Thieno->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->ATP_Site Binds Signal_Transduction Downstream Signaling Phospho_Substrate->Signal_Transduction Activates G Start Cyclohexanone + Malononitrile + Sulfur Step1 Gewald Reaction (Diethylamine, EtOH, 50°C) Start->Step1 Intermediate1 2-Aminothiophene Intermediate Step1->Intermediate1 Step2a Cyclization (Formamide, Reflux) Intermediate1->Step2a Intermediate2 Thienopyrimidin-4-one Step2a->Intermediate2 Step2b Chlorination (POCl₃, Reflux) Intermediate2->Step2b Intermediate3 4-Chloro-thienopyrimidine Step2b->Intermediate3 Step3 Nucleophilic Substitution (Aniline, iPrOH, Reflux) Intermediate3->Step3 Final_Product 4-Anilino-thieno[2,3-d]pyrimidine Step3->Final_Product Analysis Structural Confirmation (NMR, MS) Purity Analysis (HPLC) Final_Product->Analysis

References

Discovery of Aminothiophene Derivatives as Kinase Inhibitors: From Scaffold to Preclinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The Central Role of Kinases and the Promise of the Aminothiophene Scaffold

Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular processes.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the protein's activity, localization, or stability. Given their central role in signal transduction, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[2][3][4] This makes kinases highly attractive targets for therapeutic intervention.[5]

The 2-aminothiophene scaffold has emerged as a "privileged" structure in medicinal chemistry for the development of kinase inhibitors.[2] Its inherent structural features and synthetic tractability make it an ideal starting point for generating diverse chemical libraries. The 2-aminothiophene-3-carboxamide core, in particular, has proven to be a versatile template for designing inhibitors against a wide range of kinases, including c-Jun N-terminal Kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][6]

Synthetic Strategies: The Gewald Reaction as a Cornerstone

A key advantage of the aminothiophene scaffold is its accessibility through robust and versatile synthetic routes. The most prominent of these is the Gewald reaction, a multi-component condensation that provides a direct and efficient method for constructing the substituted 2-aminothiophene ring system.[2][7]

The reaction's power lies in its ability to bring together three components—an α-methylene ketone or aldehyde, a cyano-activated methylene compound (like malononitrile), and elemental sulfur—in a one-pot synthesis. This approach allows for the facile introduction of diverse substituents at various positions on the thiophene ring, which is fundamental for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[2]

G cluster_reactants Reactants cluster_process Process A α-Methylene Ketone/Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Active Methylene Nitrile (e.g., Malononitrile) B->Knoevenagel C Elemental Sulfur (S₈) Gewald Gewald Reaction (Thiophene Ring Formation) C->Gewald Knoevenagel->Gewald Intermediate Product Substituted 2-Aminothiophene Gewald->Product caption Fig. 1: The Gewald Reaction Workflow.

Fig. 1: A simplified workflow of the Gewald Reaction.
Protocol: General Procedure for Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile

This protocol describes a representative synthesis of a 2-aminothiophene derivative, a common starting point for further elaboration into kinase inhibitors.[8]

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a basic amine (e.g., diethylamine, 0.1 eq).

  • Knoevenagel Condensation: Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the intermediate ylidene malononitrile.

  • Thiophene Formation: Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. The rationale for heating is to provide the activation energy needed for the ring-closing reaction involving sulfur.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Lead Optimization through Structure-Activity Relationship (SAR) Studies

Once an initial "hit" compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the aminothiophene scaffold to improve its biological activity, selectivity, and pharmacokinetic properties. The goal is to understand the SAR, which dictates how specific structural changes influence the compound's ability to inhibit the target kinase.

A study on atypical protein kinase C (aPKC) inhibitors derived from a phenylthiophene backbone provides a clear example of SAR exploration.[9][10] Researchers found that the inhibitory activity was highly dependent on the electronic properties of substituents on the C-4 aryl moiety.

Compound IDR-Group at C-4 Aryl MoietyKey Structural FeatureaPKCζ Inhibition (% at 30 µM)Cellular EC₅₀ (nM)
1 (Hit) 4-HUnsubstituted Phenyl~50%>10,000
6 4-OMeElectron-Donating Group>90%Low Nanomolar
32 3,4-di-OMeMultiple Electron-Donating Groups>95%Low Nanomolar
- 4-CF₃Electron-Withdrawing Group<30%Not Determined
100 Pyrazole CoreElectron-Deficient Heterocycle30%Not Determined

Table 1: Representative SAR data for 2-amino-3-carboxy-4-phenylthiophene derivatives as aPKC inhibitors. Data synthesized from findings in Bioorganic & Medicinal Chemistry Letters, 2013.[9]

The causality is clear: electron-donating groups, such as methoxy (OMe), on the C-4 phenyl ring significantly enhance inhibitory potency.[9] This suggests that an electron-rich aromatic system is crucial for optimal interaction within the kinase's binding pocket. Conversely, replacing the thiophene core with more electron-deficient heterocycles like pyrazole or isoxazole abrogated the activity, reinforcing the hypothesis that the electron-rich nature of the thiophene itself is a key contributor to its success as a kinase inhibitor scaffold.[9]

Elucidating the Mechanism of Action

Most small-molecule kinase inhibitors, including many aminothiophene derivatives, function as ATP-competitive inhibitors.[11] They are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. This binding event prevents the kinase from transferring a phosphate group to its target protein, thereby blocking the downstream signaling pathway.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase Enzyme ATP Binding Site Substrate Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase:atp Binds Substrate Substrate Protein Substrate->Kinase:subst Binds CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Signal Transduction Inhibitor Aminothiophene Inhibitor Inhibitor->Kinase:atp Blocks ATP Binding caption Fig. 2: Mechanism of ATP-Competitive Inhibition.

Fig. 2: Mechanism of ATP-Competitive Inhibition by an Aminothiophene Derivative.

Interestingly, some aminothiophene derivatives have been found to possess dual or multi-targeting capabilities. For instance, a series of 2-acylaminothiophene-3-carboxamides were discovered to inhibit not only the BCR-ABL kinase (including the resistant T315I mutant) but also microtubule assembly, showcasing the scaffold's potential for developing multi-target cancer therapies.[12] Other derivatives have shown dual inhibitory activity against the c-Jun N-terminal kinase (JNK) by acting as both ATP and JIP (a scaffolding protein) mimetics.[13]

A Validated Workflow for Biological Evaluation

A rigorous and self-validating workflow is essential to characterize the biological activity of newly synthesized aminothiophene derivatives. This process typically moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based assays.

G Start Synthesized Aminothiophene Compound Library Biochem Biochemical Kinase Assay (Determine IC₅₀) Start->Biochem Primary Screen CellPro Cellular Proliferation Assay (Determine GI₅₀) Biochem->CellPro Potent Hits TargetEng Target Engagement Assay (e.g., CETSA) CellPro->TargetEng Cell-Active Hits Downstream Downstream Signaling Assay (e.g., Western Blot for p-ERK) TargetEng->Downstream Angio Functional Assays (e.g., Tube Formation, Migration) Downstream->Angio End Lead Candidate for In Vivo Studies Angio->End caption Fig. 3: Drug Discovery Workflow for Kinase Inhibitors.

Fig. 3: A typical workflow for the biological evaluation of kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Preparation: Prepare a serial dilution of the test aminothiophene compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Setup: In a 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a generic peptide), and the test compound at various concentrations.

    • Positive Control: A known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine). This validates that the assay can detect inhibition.

    • Negative Control: DMSO vehicle only. This represents 0% inhibition.

    • Blank Control: No enzyme. This is used to subtract background signal.

  • Reaction Initiation: Add ATP to all wells to start the phosphorylation reaction. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylation. This is commonly done using luminescence-based technologies (e.g., ADP-Glo™) that measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cellular Target Engagement using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target inside intact cells.[6]

  • Cell Treatment: Treat cultured cancer cells (e.g., A549) with either the test compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. The rationale is that ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target kinase (e.g., VEGFR-2) remaining in the supernatant at each temperature point by Western blot or another protein quantification method.[6]

  • Interpretation: A shift in the melting curve to higher temperatures in the compound-treated cells compared to the vehicle-treated cells confirms direct target engagement.

Future Perspectives

The aminothiophene scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on several key areas:

  • Targeting Resistance: Developing next-generation inhibitors that can overcome acquired resistance mutations, such as the T315I "gatekeeper" mutation in ABL kinase.[12]

  • Improving Selectivity: Designing inhibitors with narrow-spectrum activity to minimize off-target effects and associated toxicities.[14]

  • Covalent Inhibition: Exploring the incorporation of reactive "warheads" (e.g., acrylamides) to achieve irreversible, covalent binding to the target kinase, which can offer increased potency and duration of action.[15]

  • Novel Disease Indications: Applying aminothiophene-based kinase inhibitors to a broader range of diseases beyond cancer, including neurodegenerative and inflammatory disorders.[3][16]

By integrating rational design, efficient synthesis, and rigorous biological evaluation, aminothiophene derivatives will undoubtedly continue to yield promising new therapeutic agents for years to come.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Thienopyrimidines from Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold in Drug Discovery

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Structurally, they consist of a thiophene ring fused to a pyrimidine ring, and this arrangement makes them bioisosteres of purines, the fundamental components of DNA and RNA.[1][4][5] This structural mimicry allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][3] Thienopyrimidine derivatives have been successfully developed as potent agents against various diseases, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][6] Several thienopyrimidine-based drugs are either FDA-approved or in clinical trials, underscoring the therapeutic relevance of this scaffold.[1][2]

The synthesis of the thienopyrimidine core is most commonly and efficiently achieved by constructing the pyrimidine ring onto a pre-existing, functionalized thiophene.[7][8][9] Among the most versatile and widely used precursors are 2-amino-3-alkoxycarbonylthiophenes (aminothiophene esters). These starting materials offer a convenient platform for cyclization, as the ortho-disposed amino and ester groups provide the necessary reactive sites to build the fused pyrimidine ring.

This guide provides a detailed overview of the primary synthetic strategies, field-proven insights, and step-by-step protocols for the synthesis of thienopyrimidines from aminothiophene esters, designed for researchers and scientists in organic synthesis and drug discovery.

The Precursor: Synthesis of 2-Aminothiophene Esters via the Gewald Reaction

A robust synthesis begins with a reliable source of the starting material. The most prevalent method for preparing polysubstituted 2-aminothiophene esters is the Gewald aminothiophene synthesis .[10][11] This one-pot, multi-component reaction is valued for its operational simplicity and the diversity of substituted thiophenes it can produce.

Causality Behind the Gewald Reaction: The reaction brings together a ketone or aldehyde, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (often a secondary amine like morpholine or piperidine).[10][11][12] The mechanism, elucidated decades after its discovery, initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester.[13][14] The resulting α,β-unsaturated nitrile is then attacked by sulfur, leading to a series of polysulfide intermediates that ultimately cyclize and aromatize to form the stable 2-aminothiophene product.[13][14][15] The final aromatization step is the thermodynamic driving force for the entire sequence.[15]

G1 cluster_0 Starting Materials cluster_1 Cyclization Strategies Ketone Ketone / Aldehyde Gewald Gewald Reaction (One-Pot Synthesis) Ketone->Gewald Cyanoester α-Cyanoester Cyanoester->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Precursor 2-Aminothiophene-3-ester Gewald->Precursor Forms thiophene core Formamide Formamide Precursor->Formamide Nitriles Nitriles Precursor->Nitriles Isothiocyanates Isothiocyanates / Urea Precursor->Isothiocyanates Orthoformate Orthoformate + Amine Precursor->Orthoformate Thienopyrimidines Substituted Thienopyrimidines Formamide->Thienopyrimidines Builds pyrimidine ring Nitriles->Thienopyrimidines Builds pyrimidine ring Isothiocyanates->Thienopyrimidines Builds pyrimidine ring Orthoformate->Thienopyrimidines Builds pyrimidine ring

Caption: General workflow for thienopyrimidine synthesis.

Core Synthetic Strategies for Pyrimidine Ring Annulation

The conversion of 2-aminothiophene-3-esters into the thienopyrimidine scaffold involves cyclocondensation with a reagent that provides the necessary carbon and, in some cases, nitrogen atoms to complete the pyrimidine ring. The choice of this reagent dictates the substitution pattern on the final product.

Strategy A: Synthesis of 4-Oxo-thienopyrimidines using Formamide

This is the most direct method for synthesizing 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[7][8][16]

  • Mechanistic Rationale: In this reaction, formamide serves a dual role as both the solvent and the reagent. At high temperatures, formamide provides a single carbon atom (which becomes C2 of the pyrimidine ring) and a nitrogen atom (N3). The reaction proceeds via an initial formation of an N-formyl intermediate, followed by intramolecular cyclization via nucleophilic attack of the formyl amide nitrogen onto the ester carbonyl. Subsequent elimination of alcohol drives the reaction to completion.

  • Experimental Insight: The reaction is typically run under reflux in a large excess of formamide.[16][17] Yields are generally good to excellent.[7][8] This method is highly atom-economical and avoids complex reagents.

References

The Versatile Building Block: Methyl 4-Amino-5-methylthiophene-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, heterocyclic scaffolds hold a place of prominence, with thiophene derivatives being particularly noteworthy for their presence in a multitude of pharmacologically active compounds. This technical guide delves into the utility of methyl 4-amino-5-methylthiophene-2-carboxylate , a polysubstituted thiophene that serves as a versatile and highly valuable precursor in the synthesis of a range of target molecules, from local anesthetics to potential anticancer agents.

This document provides an in-depth exploration of the synthesis, properties, and key applications of this compound. It is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven protocols to facilitate its use in the laboratory.

Core Properties and Structural Features

This compound is a stable, crystalline solid at room temperature. Its structure is characterized by a thiophene ring substituted with an amino group at the 4-position, a methyl group at the 5-position, and a methyl carboxylate group at the 2-position. This arrangement of functional groups provides a unique combination of nucleophilic and electrophilic sites, making it a rich platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉NO₂S--INVALID-LINK--
Molecular Weight 171.22 g/mol --INVALID-LINK--
Appearance Off-white to light brown crystalline powderCommercial Suppliers
Melting Point 85-88 °C--INVALID-LINK--
CAS Number 85006-31-1--INVALID-LINK--
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge

The inherent reactivity of this molecule is dictated by the interplay of its functional groups. The amino group is a key nucleophilic center, readily participating in acylation, alkylation, and condensation reactions. The thiophene ring itself, being electron-rich, is susceptible to electrophilic substitution, although the directing effects of the existing substituents must be considered. The methyl ester provides a handle for saponification to the corresponding carboxylic acid or for transesterification reactions.

Molecule_Structure Figure 1: Structure and Key Reactive Sites cluster_molecule cluster_reactivity C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 C4 C C3->C4 N NH₂ C3->N S S C4->S C6 CH₃ C4->C6 S->C1 O1 O C5->O1 = O2 O C5->O2 C7 CH₃ O2->C7 Nucleophilic_N Nucleophilic Attack Nucleophilic_N->N Ester_Hydrolysis Ester Hydrolysis/ Amidation Ester_Hydrolysis->C5 Ring_Substitution Electrophilic Substitution Ring_Substitution->C2

Figure 1: Structure and Key Reactive Sites of this compound.

Synthesis Protocols

The preparation of this compound can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common and reliable methods are presented here.

Protocol 1: From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This method provides a direct route to the target compound from a cyclic keto-ester precursor.[1][2]

Reaction Scheme:

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene + Hydroxylamine Hydrochloride → this compound

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

  • Hydroxylamine hydrochloride

  • Acetonitrile

  • Dry ether

  • Aqueous ammonia

  • Sodium sulfate

  • Kieselguhr (diatomaceous earth)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).

  • Bring the solution to a boil.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

  • Reflux the mixture for 5 hours.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Add dry ether (50 ml) to precipitate a sticky solid.

  • Filter the precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr with water and filter.

  • Basify the filtrate with aqueous ammonia.

  • Extract the aqueous layer with ether (2 x portions).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the title compound.

Expected Yield: Approximately 1.0 g (64%).

Expert Insights: The use of kieselguhr is crucial for the efficient filtration of the sticky precipitate. The final product can be further purified by recrystallization from a suitable solvent system if required.

Protocol 2: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[3][4][5] While a specific protocol for the title compound via this method is less commonly detailed, the general procedure can be adapted. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.

Gewald_Reaction Figure 2: The Gewald Multicomponent Reaction Ketone Ketone/ Aldehyde Reaction_Pot One-Pot Reaction Ketone->Reaction_Pot Active_Methylene Active Methylene Compound (e.g., Cyanoacetate) Active_Methylene->Reaction_Pot Sulfur Elemental Sulfur Sulfur->Reaction_Pot Base Base (e.g., Morpholine) Base->Reaction_Pot Product 2-Aminothiophene Derivative Reaction_Pot->Product

Figure 2: The Gewald Multicomponent Reaction for 2-Aminothiophene Synthesis.

General Procedure for Gewald-Type Synthesis:

  • To a stirred mixture of the appropriate ketone (e.g., a β-keto ester derivative), methyl cyanoacetate, and elemental sulfur in a suitable solvent like ethanol or methanol, a base such as morpholine or diethylamine is added.[6][7]

  • The reaction mixture is typically heated to reflux for several hours.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • The crude product is then washed and can be recrystallized for purification.

Causality Behind Experimental Choices: The base in the Gewald reaction catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound. The resulting adduct then reacts with sulfur, followed by cyclization and tautomerization to form the stable 2-aminothiophene ring.[4] The choice of solvent and base can influence the reaction rate and yield.

Applications in Organic Synthesis and Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Synthesis of the Local Anesthetic Articaine

A prominent application of this building block is in the industrial synthesis of Articaine, a widely used local anesthetic in dentistry.[8][9] The thiophene ring in Articaine is unique among local anesthetics and contributes to its lipophilicity and rapid metabolism.[9]

The synthesis involves the acylation of the amino group of this compound with 2-chloropropionyl chloride, followed by amination with propylamine.[10]

Articaine_Synthesis Figure 3: Synthetic Pathway to Articaine Starting_Material Methyl 4-amino-5- methylthiophene-2-carboxylate Acylation Acylation with 2-Chloropropionyl chloride Starting_Material->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Amination Amination with Propylamine Intermediate->Amination Articaine Articaine Amination->Articaine

Figure 3: Synthetic Pathway to Articaine from the Thiophene Building Block.
Construction of Thieno[2,3-d]pyrimidine Scaffolds

This compound is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]

Protocol for Thieno[2,3-d]pyrimidin-4-one Synthesis:

A common strategy involves the cyclization of the aminothiophene with a suitable one-carbon synthon, such as formamide or formamidine acetate.[14]

Reaction Scheme:

This compound + Formamidine Acetate → Thieno[2,3-d]pyrimidin-4-one derivative

Materials:

  • This compound

  • Formamidine acetate

  • Ethanol

Step-by-Step Procedure:

  • In a round-bottom flask, suspend this compound and formamidine acetate in ethanol.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Expert Insights: The amino group of the thiophene acts as a nucleophile, attacking the formamidine, which is followed by an intramolecular cyclization and elimination to form the fused pyrimidine ring. This reaction provides a straightforward entry into a class of compounds with significant therapeutic potential. For instance, derivatives of thieno[2,3-d]pyrimidines have been investigated as microtubule targeting agents for cancer therapy.[12]

Conclusion

This compound has established itself as a cornerstone building block in modern organic and medicinal chemistry. Its readily available nature, coupled with its versatile reactivity, allows for the efficient synthesis of a diverse array of complex molecules. From the widely used anesthetic Articaine to promising new scaffolds for anticancer drug discovery, this thiophene derivative continues to be a molecule of significant interest. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their own research and development endeavors.

References

Application Notes: Synthesis of Gefitinib, an EGFR Kinase Inhibitor for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, which aim to interfere with specific molecules essential for tumor growth and survival. Among these, small-molecule kinase inhibitors represent a major therapeutic breakthrough.[1][2][3] Kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in various malignancies, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[5][6][7] Gefitinib (marketed as Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with specific activating mutations in the EGFR gene.[8][9][10]

This document provides a comprehensive guide for researchers and drug development professionals on the chemical synthesis, characterization, and in vitro evaluation of Gefitinib. We will explore the rationale behind a selected synthetic route, provide a detailed, step-by-step protocol, and outline methods for validating the compound's purity, identity, and biological activity. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Rationale of Targeted Synthesis: Gefitinib as a Case Study

Gefitinib functions by competitively and reversibly binding to the adenosine triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR.[8][9][10] This action inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[8][9][11] The effectiveness of Gefitinib, particularly in NSCLC patients with EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), underscores the power of targeting specific molecular aberrations in cancer cells.[8]

Several synthetic routes to Gefitinib have been published since its initial development.[12][13][14] The chosen route for this guide is a convergent synthesis that offers high yields and utilizes readily available starting materials, making it suitable for a laboratory setting. The key steps involve the construction of the quinazoline core followed by the strategic introduction of the aniline and morpholine side chains.

Visualizing the Synthetic Strategy

A retrosynthetic analysis helps to deconstruct the target molecule into simpler, commercially available precursors. This logical approach forms the basis of the synthetic plan.

G gefitinib Gefitinib intermediate_A 4-Chloroquinazoline Intermediate gefitinib->intermediate_A SNAr intermediate_B 3-Chloro-4-fluoroaniline gefitinib->intermediate_B Coupling intermediate_D Side Chain Precursor (4-(3-chloropropyl)morpholine) gefitinib->intermediate_D Alkylation intermediate_C Quinazolinone Core intermediate_A->intermediate_C Chlorination starting_material_1 Anthranilic Acid Derivative intermediate_C->starting_material_1 Cyclization starting_material_2 Formamide intermediate_C->starting_material_2 Cyclization

Caption: Retrosynthetic analysis of Gefitinib.

Detailed Synthetic Protocol for Gefitinib

This protocol is adapted from established literature methods and optimized for clarity and reproducibility.[13][14] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

PART 1: Synthesis of the Quinazolinone Core

  • Reaction Setup: To a solution of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1 equivalent) in formamide (10 volumes), add a catalytic amount of formic acid.

  • Cyclization: Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Pour the mixture into ice-cold water and stir for 30 minutes. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.

PART 2: Chlorination of the Quinazolinone Core

  • Reaction Setup: Suspend the quinazolinone product from Part 1 (1 equivalent) in phosphorus oxychloride (POCl₃) (5 volumes).

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The suspension should become a clear solution. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

PART 3: Final Coupling to Synthesize Gefitinib

  • Reaction Setup: Dissolve the chlorinated quinazoline from Part 2 (1 equivalent) and 3-chloro-4-fluoroaniline (1.1 equivalents) in isopropanol (15 volumes).

  • Nucleophilic Aromatic Substitution (SNAr): Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction by TLC.[15]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product, Gefitinib hydrochloride, will precipitate.

  • Purification: Collect the solid by filtration. Wash the solid with cold isopropanol and then with diethyl ether. For further purification, the product can be recrystallized from a suitable solvent system like methanol/water. Dry the final product under vacuum.

StepKey ReagentsTypical YieldPurity (by HPLC)
1. Cyclization Formamide, Formic acid85-90%>95%
2. Chlorination Phosphorus oxychloride (POCl₃)90-95%>97%
3. Coupling 3-chloro-4-fluoroaniline, Isopropanol80-88%>99%

Characterization and Quality Control

The identity and purity of the synthesized Gefitinib must be rigorously confirmed. This is a critical step to ensure the reliability of subsequent biological assays and is mandated by Good Manufacturing Practices (GMP) for active pharmaceutical ingredients (APIs).[16][17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would use a C18 column with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly used, and the expected [M+H]⁺ ion for Gefitinib (C₂₂H₂₄ClFN₄O₃) is approximately 447.15.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra should be compared with reference spectra of authentic Gefitinib.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This creates docking sites for adaptor proteins, activating downstream pathways that promote cell proliferation, survival, and angiogenesis.[5][8][21] Gefitinib blocks this initial phosphorylation step, effectively shutting down these pro-cancerous signals.[9][11][22]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Protocol: In Vitro Validation of Anticancer Activity

To confirm that the synthesized Gefitinib is biologically active, a cytotoxicity assay is performed. The MTT assay is a widely used colorimetric method to assess cell viability.[23][24][25] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[24]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed an EGFR-mutant cancer cell line (e.g., NCI-H1975 or HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Gefitinib (e.g., ranging from 0.01 µM to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[25] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[24]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25][26]

  • Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This guide provides a robust framework for the synthesis, characterization, and biological evaluation of the anticancer agent Gefitinib. The successful execution of these protocols not only yields a high-purity active pharmaceutical ingredient but also validates its intended biological activity. The principles and techniques described here are broadly applicable to the synthesis and evaluation of other small-molecule kinase inhibitors.[27][28][29][30][31][32] Future work in this area may focus on the synthesis of next-generation EGFR inhibitors designed to overcome resistance mechanisms, such as the T790M mutation, or the development of novel delivery systems to enhance therapeutic efficacy.

References

Application Note: Synthesis of a Key Intermediate for Articaine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Articaine, a potent local anesthetic widely utilized in dental procedures, is distinguished by its thiophene ring structure, which contributes to its high lipid solubility and rapid onset of action.[1][2][3] Its chemical name is 4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride.[1] The synthesis of Articaine involves a multi-step process, with the formation of a key intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate, being a critical stage. This document provides a detailed protocol for the synthesis of this essential precursor, tailored for professionals in pharmaceutical research and development.

The efficient and high-yield synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate is paramount for the overall cost-effectiveness and scalability of Articaine production. This application note outlines a robust and reproducible method, offering insights into the reaction mechanism, experimental setup, and purification techniques.

Reaction Scheme and Mechanism

The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate is achieved through the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride. This process involves an oximation reaction followed by an aromatization to yield the desired aminothiophene derivative.[4]

Reaction:

2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene + NH₂OH·HCl → Methyl 3-amino-4-methylthiophene-2-carboxylate

The mechanism proceeds in two main stages:

  • Oximation: The carbonyl group of the 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene reacts with hydroxylamine hydrochloride to form a ketoxime intermediate, 2-methoxycarbonyl-4-methyl-3-tetrahydrothiophene ketoxime.[4]

  • Aromatization: The ketoxime intermediate then undergoes an acid-catalyzed aromatization, leading to the formation of the stable thiophene ring of methyl 3-amino-4-methylthiophene-2-carboxylate.[4]

Experimental Protocol

Materials and Reagents
ReagentCAS NumberPuritySupplier
2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene85006-28-6≥98%Major Supplier
Hydroxylamine hydrochloride5470-11-1≥99%Major Supplier
Acetonitrile (anhydrous)75-05-8≥99.8%Major Supplier
Diethyl ether (anhydrous)60-29-7≥99.7%Major Supplier
Ammonia solution (25%)1336-21-6-Major Supplier
Sodium sulfate (anhydrous)7757-82-6≥99%Major Supplier
Kieselguhr (Diatomaceous earth)61790-53-2-Major Supplier
Equipment Setup
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.74 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 mL of acetonitrile.[5][6]

  • Addition of Reagent: Bring the solution to a boil with stirring. Add 0.69 g of hydroxylamine hydrochloride to the refluxing solution.[5][6]

  • Reflux: Maintain the reaction mixture at reflux for 5 hours.[5]

  • Precipitation: After the reflux period, cool the reaction mixture in an ice bath. Add 50 mL of dry diethyl ether to induce the precipitation of a sticky solid.[5][6]

  • Filtration: Filter the precipitate with the aid of kieselguhr.[5]

  • Extraction: Transfer the kieselguhr and precipitate to a beaker, slurry with water, and filter again. Basify the aqueous filtrate with a 25% ammonia solution and extract twice with diethyl ether.[5]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Purification

The crude product can be further purified by recrystallization from a suitable solvent such as petroleum ether (bp 60-80°C) to afford the title compound as a solid.[6]

Characterization

The identity and purity of the synthesized methyl 3-amino-4-methylthiophene-2-carboxylate can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the final product. A purity of greater than 95% is generally desired.[4]

  • Melting Point: The reported melting point is 82-83°C.[5]

Data Analysis and Expected Results

ParameterExpected Value
Yield 64-96.5%
Purity (HPLC) >95%
Melting Point 82-83°C

A typical yield for this reaction is around 64%.[5][6] However, optimized conditions using different solvents and catalysts have reported yields as high as 96.5%.[7]

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling of Chemicals:

    • Acetonitrile: Flammable and toxic. Handle in a well-ventilated fume hood.

    • Diethyl Ether: Extremely flammable. Work away from ignition sources.

    • Hydroxylamine hydrochloride: Corrosive and may cause skin irritation. Handle with care.

    • Ammonia solution: Corrosive and has a pungent odor. Use in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and aqueous waste should be collected in separate, properly labeled containers.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Loss of product during work-up- Extend the reflux time.- Ensure complete extraction by performing additional extractions.- Optimize purification steps.
Impure Product - Presence of starting material or side products- Ensure complete reaction by monitoring with TLC.- Optimize the recrystallization process (e.g., choice of solvent, cooling rate).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate, a crucial intermediate in the production of the local anesthetic Articaine. By following the outlined procedures and safety precautions, researchers can achieve a high yield and purity of the desired compound, facilitating the subsequent steps in the synthesis of Articaine. The subsequent step in the synthesis of Articaine involves an amidation reaction of the synthesized intermediate.[8]

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis Dissolve Starting Material Dissolve Starting Material Add Reagent Add Reagent Dissolve Starting Material->Add Reagent Reflux Reflux Add Reagent->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Extraction Extraction Filtration->Extraction Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Recrystallization Recrystallization Drying & Evaporation->Recrystallization Characterization Characterization Recrystallization->Characterization

Caption: Overall experimental workflow for the synthesis of the Articaine intermediate.

Reaction Mechanism

G Start 2-methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene Intermediate 2-methoxycarbonyl-4-methyl- 3-tetrahydrothiophene ketoxime Start->Intermediate + NH₂OH·HCl (Oximation) Product Methyl 3-amino-4-methyl- thiophene-2-carboxylate Intermediate->Product Acid-catalyzed (Aromatization)

Caption: Simplified reaction mechanism for the synthesis of the Articaine intermediate.

References

Comprehensive Structural Elucidation of Substituted Thiophenes using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] Unambiguous structural characterization is a cornerstone of the drug discovery and development process, ensuring the identity, purity, and stability of these vital compounds.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete structural elucidation of substituted thiophenes in solution.[2][5] This application note provides an in-depth technical guide to the principles and practical application of ¹H and ¹³C NMR, including advanced 2D techniques, for the comprehensive characterization of this important class of heterocyclic compounds. Detailed, field-proven protocols for sample preparation, data acquisition, and interpretation are presented to empower researchers in their drug development endeavors.

Introduction: The Central Role of Thiophenes and NMR in Drug Discovery

The thiophene ring is a versatile heterocyclic motif frequently incorporated into drug candidates to modulate physicochemical properties, enhance biological activity, and improve metabolic stability. Its presence in blockbuster drugs highlights its significance in modern pharmaceutical design. Consequently, the ability to precisely determine the substitution pattern and overall structure of novel thiophene-based molecules is of paramount importance.[2]

NMR spectroscopy is a powerful and non-destructive analytical tool that provides detailed, atomic-level information about molecular structure.[6] By exploiting the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR can reveal the electronic environment of each atom, their connectivity through chemical bonds, and their spatial arrangement.[5] For drug development professionals, NMR is indispensable for everything from verifying the structure of newly synthesized compounds and identifying impurities to confirming the final form of a drug product.[3][7]

This guide explains the causality behind experimental choices in NMR, provides self-validating protocols, and is grounded in authoritative sources to ensure technical accuracy and practical utility.

Fundamental Principles: Interpreting the NMR Spectra of Thiophenes

The interpretation of thiophene NMR spectra relies on understanding three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.

Chemical Shift (δ): Probing the Electronic Environment

The chemical shift of a nucleus is highly sensitive to its local electronic environment.[1] The nature and position of substituents on the thiophene ring significantly alter the electron density, causing predictable shifts in the resonance frequencies of the ring's protons and carbons.[2]

  • ¹H Chemical Shifts: In unsubstituted thiophene, the α-protons (H2/H5) are deshielded relative to the β-protons (H3/H4) due to the electron-withdrawing effect of the sulfur atom. They typically resonate at a lower field (higher ppm).

    • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -COR attached to the ring will deshield adjacent protons, shifting their signals further downfield.

    • Electron-Donating Groups (EDGs) like -CH₃, -OR, or -NH₂ will shield adjacent protons, shifting their signals upfield (lower ppm).

  • ¹³C Chemical Shifts: The same electronic effects govern carbon chemical shifts. The α-carbons (C2/C5) of thiophene are significantly downfield compared to the β-carbons (C3/C4). Substituents directly impact the chemical shift of the carbon to which they are attached (the ipso-carbon) and also influence the shifts of the other ring carbons.[2] This provides valuable information about the electronic nature of the substituent.[8]

Spin-Spin Coupling (J): Mapping Connectivity

Spin-spin coupling, observed as the splitting of NMR signals (multiplicity), provides definitive information about the connectivity of atoms through bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), is characteristic of the number of bonds separating the coupled nuclei. In the thiophene ring, the following couplings are typical:

  • ³J(H,H) (vicinal): Coupling between protons on adjacent carbons is the most informative.

    • J₃₄ is typically the largest (~3.5–5.0 Hz).

    • J₄₅ is slightly smaller (~4.9–5.5 Hz).

    • J₂₃ is the smallest of the vicinal couplings (~1.0–3.5 Hz).

  • ⁴J(H,H) and ⁵J(H,H) (long-range): Couplings across four or five bonds are also observed and are characteristic of the thiophene system.[9]

    • J₂₄ (~1.0–1.5 Hz)

    • J₂₅ (~2.8–3.5 Hz)[10]

    • J₃₅ (~1.3–1.7 Hz)

These distinct J-values are critical for unambiguously assigning the signals to specific protons on the thiophene ring.

Data Presentation: Characteristic NMR Data for Substituted Thiophenes

The tables below summarize typical chemical shift and coupling constant ranges for substituted thiophenes, providing a valuable reference for structural analysis. Note that values can vary depending on the specific substituent, solvent, and concentration.[1][11]

Table 1: Typical ¹H NMR Data for 3-Substituted Thiophenes in CDCl₃ [1][2]

Substituent (at C3) H-2 (δ, ppm) H-4 (δ, ppm) H-5 (δ, ppm) Typical J-values (Hz)
-CH₃ (EDG) ~6.87 ~6.86 ~7.17 J(4,5) ≈ 4.9, J(2,5) ≈ 2.9, J(2,4) ≈ 1.3
-Br (EWG) ~7.28 ~7.06 ~7.28 J(4,5) ≈ 5.6, J(2,5) ≈ 3.2, J(2,4) ≈ 1.4

| -OCH₃ (EDG) | ~7.14 | ~6.73 | ~6.21 | J(4,5) ≈ 5.8, J(2,5) ≈ 3.4, J(2,4) ≈ 1.6 |

Table 2: Typical ¹³C NMR Data for 3-Substituted Thiophenes in CDCl₃ [1]

Substituent (at C3) C-2 (δ, ppm) C-3 (δ, ppm) C-4 (δ, ppm) C-5 (δ, ppm)
-CH₃ 125.3 138.4 129.9 121.0
-Br 122.9 110.1 129.0 126.0

| -OCH₃ | 121.7 | 160.0 | 101.4 | 125.8 |

Advanced NMR Techniques for Unambiguous Assignment

For complex or novel substituted thiophenes, 1D NMR spectra can exhibit overlapping signals that make definitive assignment challenging.[7] In these cases, two-dimensional (2D) NMR experiments are essential for complete structural elucidation.[12][13]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[14] A cross-peak in a COSY spectrum provides direct evidence of a ¹H-¹H connectivity, allowing for the mapping of proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[15] It is an exceptionally powerful tool for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds.[15] This is crucial for identifying long-range connectivity, linking different spin systems together, and assigning quaternary carbons (carbons with no attached protons) which are invisible in an HSQC spectrum.

The logical workflow for using these techniques to solve a structure is depicted below.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Analysis H1_NMR Acquire ¹H NMR HSQC Acquire HSQC H1_NMR->HSQC Assign_H Identify Proton Spin Systems H1_NMR->Assign_H C13_NMR Acquire ¹³C NMR C13_NMR->HSQC COSY Acquire COSY Assign_C1H Assign Protonated Carbons HSQC->Assign_C1H HMBC Acquire HMBC Assign_QuatC Connect Fragments & Assign Quaternary Carbons HMBC->Assign_QuatC Assign_H->COSY Confirm Assign_H->HMBC Assign_H->Assign_C1H Assign_C1H->HMBC Structure Propose Final Structure Assign_QuatC->Structure

Caption: Workflow for structure elucidation using 2D NMR.

Experimental Protocols

Adherence to proper experimental protocols is critical for acquiring high-quality, reproducible NMR data.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[16]

  • Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves the compound.[17] Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving properties.[18] For other polarities, consider acetone-d₆, DMSO-d₆, or methanol-d₄. The choice of solvent can affect chemical shifts, so consistency is key.[19]

  • Determine Sample Concentration:

    • For ¹H NMR , weigh 5-25 mg of the substituted thiophene.[20]

    • For ¹³C NMR , a higher concentration of 50-100 mg is often required due to the low natural abundance of the ¹³C isotope.[20][21]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[18] Gentle vortexing or sonication can aid dissolution. Ensure the sample is fully dissolved; any solid particulates will degrade spectral quality.[20]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the homogeneous solution into a clean, high-quality 5 mm NMR tube.[17] Avoid any solid particles.

  • Add Internal Standard (Optional but Recommended): For precise chemical shift calibration, add a small amount of an internal standard like tetramethylsilane (TMS) to the solvent (δ = 0.00 ppm).[20]

  • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[17]

Protocol: Data Acquisition

The following are generalized acquisition protocols. Parameters may need to be optimized based on the specific instrument and sample.

G Start Prepared NMR Sample Insert Insert Sample into Spectrometer Start->Insert Lock Lock on Deuterium Signal of Solvent Insert->Lock Shim Tune and Shim for Field Homogeneity Lock->Shim Acquire_1H Acquire ¹H Spectrum (16-32 scans) Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum (≥1024 scans) Shim->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Shim->Acquire_2D Process Process Data (FT, Phasing, Calibration) Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Elucidate Structural Elucidation Process->Elucidate

Caption: General experimental workflow for NMR data acquisition.

1. Instrument Setup:

  • Insert the sample into the spectrometer.

  • Lock the field frequency using the deuterium signal from the solvent.[1]

  • Tune and shim the spectrometer probes to maximize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[1]

2. ¹H NMR Data Acquisition:

  • Pulse Sequence: Use a standard single-pulse sequence.[1]

  • Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

  • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.[1]

  • Relaxation Delay: Use a delay of 1-2 seconds between scans.[1]

3. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.[1]

  • Spectral Width: Set to approximately 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required.[2]

  • Relaxation Delay: Use a longer delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]

4. 2D NMR Data Acquisition:

  • Utilize standard, instrument-provided pulse programs for COSY, HSQC, and HMBC experiments.

  • The number of scans and other parameters will vary depending on the sample concentration and the specific experiment. Consult your instrument's user guide for optimized parameter sets.

Protocol: Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[1]

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[1]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the known signal of the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[1]

  • Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.[1]

Conclusion

¹H and ¹³C NMR spectroscopy, augmented by 2D correlation experiments, provides an unparalleled and robust platform for the complete and unambiguous structural characterization of substituted thiophenes. A systematic approach, combining high-quality sample preparation, optimized data acquisition, and a logical interpretation strategy, empowers researchers in drug discovery and development to confidently verify molecular structures, identify impurities, and accelerate their research programs. The data and protocols presented herein serve as a valuable resource for achieving these critical analytical objectives.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von Aminothiophenen für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 2-Aminothiophenen, einer bedeutenden Klasse von Heterocyclen, die als Grundgerüst für die Entdeckung und Entwicklung neuer pharmazeutischer Wirkstoffe dient. Mit ihrer strukturellen Vielfalt und ihrer nachgewiesenen biologischen Aktivität stellen Aminothiophen-Derivate eine wertvolle Quelle für das Screening auf neue therapeutische Kandidaten dar.

Einleitung: Die Bedeutung von 2-Aminothiophenen in der medizinischen Chemie

2-Aminothiophene sind eine Klasse von heterocyclischen Verbindungen, die in der modernen medizinischen Chemie große Aufmerksamkeit erregt haben. Ihre Bedeutung liegt in ihrer Fähigkeit, als vielseitige Bausteine für die Synthese einer breiten Palette von biologisch aktiven Molekülen zu dienen.[1][2][3] Das Thiophen-Grundgerüst ist in zahlreichen Naturstoffen und zugelassenen Medikamenten enthalten und verleiht den Molekülen oft günstige pharmakokinetische Eigenschaften.[1][2] Die Aminogruppe am C2-Atom des Thiophenrings bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Modifikationen, was die Erstellung großer und diverser Substanzbibliotheken für das Hochdurchsatz-Screening (HTS) ermöglicht.

Die Derivatisierung des Aminothiophen-Kerns zielt darauf ab, die Wechselwirkungen mit biologischen Zielmolekülen zu optimieren und somit die Potenz und Selektivität der Verbindungen zu verbessern. Zu den biologischen Aktivitäten, die mit Aminothiophen-Derivaten in Verbindung gebracht werden, gehören unter anderem:

  • Antitumorale Aktivität: Insbesondere als Inhibitoren von Proteinkinasen wie dem Epidermal Growth Factor Receptor (EGFR) und dem Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6][7]

  • Antimikrobielle Aktivität: Wirksamkeit gegen eine Reihe von bakteriellen und fungiziden Stämmen.[1][3][8][9]

  • Entzündungshemmende Eigenschaften. [8]

Dieser Leitfaden konzentriert sich auf die praktischen Aspekte der Synthese und des Screenings von Aminothiophen-Derivaten und bietet detaillierte Protokolle, die in Forschungslaboren validiert wurden.

Synthese des 2-Aminothiophen-Grundgerüsts: Die Gewald-Reaktion

Die am weitesten verbreitete und effizienteste Methode zur Synthese von substituierten 2-Aminothiophenen ist die Gewald-Dreikomponentenreaktion .[1][2] Diese Reaktion ermöglicht die "One-Pot"-Synthese des Thiophenrings aus einem Keton oder Aldehyd, einem α-cyano-substituierten Ester (oder einem anderen methylenaktiven Nitril) und elementarem Schwefel in Gegenwart einer basischen Katalysators, typischerweise Morpholin.

Kausalität der experimentellen Wahl:

Die Gewald-Reaktion ist aufgrund ihrer hohen Konvergenz, der einfachen Verfügbarkeit der Ausgangsmaterialien und der milden Reaktionsbedingungen die Methode der Wahl. Sie ermöglicht die direkte Einführung von bis zu vier verschiedenen Substituenten am Thiophenring in einem einzigen Schritt, was für die Erzeugung von struktureller Diversität in einer Substanzbibliothek von entscheidender Bedeutung ist.

Allgemeines Protokoll für die Gewald-Reaktion:
  • Reagenzien und Lösungsmittel:

    • Keton oder Aldehyd (1.0 Äquiv.)

    • Methylenaktives Nitril (z.B. Ethyl-2-cyanoacetat) (1.0 Äquiv.)

    • Elementarer Schwefel (1.1 Äquiv.)

    • Base (z.B. Morpholin oder Diethylamin) (0.2 Äquiv.)

    • Lösungsmittel (z.B. Ethanol, DMF)

  • Durchführung:

    • Lösen Sie das Keton/Aldehyd, das methylenaktive Nitril und den Schwefel im gewählten Lösungsmittel in einem Rundkolben.

    • Fügen Sie den basischen Katalysator tropfenweise bei Raumtemperatur hinzu.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 50 °C) für 2-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

    • Nach Abschluss der Reaktion kühlen Sie die Mischung ab. Das Produkt fällt oft als Feststoff aus und kann durch Filtration isoliert werden.

    • Waschen Sie den isolierten Feststoff mit einem kalten Lösungsmittel (z.B. kaltem Ethanol), um Verunreinigungen zu entfernen.

    • Eine weitere Reinigung kann durch Umkristallisation oder Säulenchromatographie erfolgen.

Strategien zur Derivatisierung des 2-Aminothiophen-Kerns

Sobald das 2-Aminothiophen-Grundgerüst synthetisiert ist, kann eine Vielzahl von Derivaten durch Modifikation der Aminogruppe und des Thiophenrings hergestellt werden.

Workflow der Derivatisierungsstrategien

G cluster_0 Synthese des Grundgerüsts cluster_1 Derivatisierung cluster_2 Biologisches Screening Gewald Gewald-Reaktion (Keton + Nitril + Schwefel) Aminothiophen 2-Aminothiophen-Kern Gewald->Aminothiophen NAcylierung N-Acylierung (Amide) Aminothiophen->NAcylierung Sulfonylierung Sulfonylierung (Sulfonamide) Aminothiophen->Sulfonylierung Suzuki C-C-Kupplung (z.B. Suzuki) Aminothiophen->Suzuki Bibliothek Derivat-Bibliothek NAcylierung->Bibliothek Sulfonylierung->Bibliothek Suzuki->Bibliothek KinaseAssay Kinase-Inhibitor-Screening Bibliothek->KinaseAssay MICAssay Antimikrobielles Screening (MIC) Bibliothek->MICAssay

Abbildung 1: Allgemeiner Workflow von der Synthese des 2-Aminothiophen-Kerns über verschiedene Derivatisierungsstrategien bis hin zum biologischen Screening.

N-Acylierung: Synthese von Amiden

Die Acylierung der Aminogruppe ist eine der einfachsten und am häufigsten verwendeten Methoden zur Derivatisierung. Sie führt zur Bildung von Amiden, die in vielen biologisch aktiven Molekülen eine wichtige Rolle spielen.

Kausalität der experimentellen Wahl: Die Reaktion mit Acylchloriden in Gegenwart einer Base ist eine robuste und hocheffiziente Methode zur Amidbildung. Die Base ist entscheidend, um das bei der Reaktion entstehende HCl zu neutralisieren und die Reaktion voranzutreiben.[10]

Detailliertes Protokoll zur N-Acylierung:

  • Reagenzien und Lösungsmittel:

    • 2-Aminothiophen-Derivat (1.0 Äquiv.)

    • Acylchlorid (1.1 Äquiv.)

    • Nicht-nukleophile Base (z.B. Triethylamin (NEt3) oder Pyridin) (1.5 Äquiv.)

    • Trockenes aprotisches Lösungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF))

  • Durchführung:

    • Lösen Sie das 2-Aminothiophen-Derivat und die Base in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).

    • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

    • Fügen Sie das Acylchlorid tropfenweise unter Rühren hinzu. Die Reaktion ist oft exotherm.[10]

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-4 Stunden, bis die Umsetzung vollständig ist (Überwachung mittels DC).

    • Quenchen Sie die Reaktion durch Zugabe von Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung.

    • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

    • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Gemisch aus Hexan und Ethylacetat als Eluent).

Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonamid-Funktion ist ein wichtiger Pharmakophor in vielen Medikamenten, insbesondere in antibakteriellen Wirkstoffen.[11][12][13] Die Reaktion von 2-Aminothiophenen mit Sulfonylchloriden ist ein direkter Weg zur Synthese von Thiophen-basierten Sulfonamiden.

Kausalität der experimentellen Wahl: Ähnlich wie bei der Acylierung wird eine Base benötigt, um das entstehende HCl abzufangen. Die Reaktion wird typischerweise in aprotischen Lösungsmitteln durchgeführt, um Nebenreaktionen des reaktiven Sulfonylchlorids zu minimieren.

Detailliertes Protokoll zur Sulfonamid-Synthese:

  • Reagenzien und Lösungsmittel:

    • 2-Aminothiophen-Derivat (1.0 Äquiv.)

    • Sulfonylchlorid (1.1 Äquiv.)

    • Base (z.B. Pyridin oder NEt3) (1.5 Äquiv.)

    • Trockenes aprotisches Lösungsmittel (z.B. DCM, Acetonitril)

  • Durchführung:

    • Lösen Sie das 2-Aminothiophen-Derivat in trockenem Pyridin (das sowohl als Base als auch als Lösungsmittel dienen kann) oder in einem anderen trockenen aprotischen Lösungsmittel mit NEt3.

    • Kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie das Sulfonylchlorid portionsweise oder als Lösung im selben Lösungsmittel hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur für 2-16 Stunden.

    • Nach Abschluss der Reaktion gießen Sie die Reaktionsmischung in Eiswasser, um das Produkt auszufällen.

    • Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.

    • Eine Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) kann zur weiteren Reinigung verwendet werden.

C-C-Kupplungsreaktionen: Die Suzuki-Kupplung

Um die Diversität weiter zu erhöhen, können C-C-Bindungen am Thiophenring geknüpft werden. Dafür muss der Thiophenring zunächst mit einem Halogen (typischerweise Brom) funktionalisiert werden. Das resultierende Bromthiophen kann dann in Palladium-katalysierten Kreuzkupplungsreaktionen, wie der Suzuki-Kupplung, eingesetzt werden.[9][10][14][15]

Kausalität der experimentellen Wahl: Die Suzuki-Kupplung ist eine der vielseitigsten und robustesten Methoden zur Bildung von Aryl-Aryl- oder Aryl-Vinyl-Bindungen. Sie zeichnet sich durch milde Reaktionsbedingungen, eine hohe Toleranz gegenüber funktionellen Gruppen und die kommerzielle Verfügbarkeit einer breiten Palette von Boronsäuren aus.[9][16]

Detailliertes Protokoll für eine Suzuki-Kupplung an einem Bromthiophen-Derivat:

  • Reagenzien und Lösungsmittel:

    • Bromthiophen-Derivat (1.0 Äquiv.)

    • Aryl- oder Vinylboronsäure (1.2-1.5 Äquiv.)

    • Palladium-Katalysator (z.B. Pd(PPh3)4 oder Pd(OAc)2 mit einem Liganden wie SPhos) (0.01-0.05 Äquiv.)[14][16][17]

    • Base (z.B. K2CO3, K3PO4, Cs2CO3) (2.0-3.0 Äquiv.)[14][16]

    • Lösungsmittelsystem (z.B. Dioxan/Wasser, Toluol/Wasser, DMF)[14]

  • Durchführung:

    • Geben Sie das Bromthiophen-Derivat, die Boronsäure, die Base und den Palladium-Katalysator in einen Schlenk-Kolben.

    • Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit einem inerten Gas (Argon oder Stickstoff), um Sauerstoff zu entfernen.

    • Fügen Sie die entgasten Lösungsmittel hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C für 4-24 Stunden.

    • Kühlen Sie die Reaktion auf Raumtemperatur ab.

    • Verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie mit einem organischen Lösungsmittel (z.B. Ethylacetat).

    • Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Produkt mittels Säulenchromatographie.

Biologisches Screening: Von der Bibliothek zum "Hit"

Nach der Synthese einer Bibliothek von Aminothiophen-Derivaten ist der nächste entscheidende Schritt das biologische Screening, um "Hits" – Verbindungen mit der gewünschten biologischen Aktivität – zu identifizieren.

Screening als Kinase-Inhibitoren

Proteinkinasen sind eine wichtige Klasse von Zielmolekülen in der Krebstherapie.[18] Viele zugelassene Krebsmedikamente sind Kinase-Inhibitoren.[11][19] Aminothiophen-Derivate haben vielversprechende Aktivitäten als Inhibitoren von Kinasen wie EGFR gezeigt.[4][5][6]

Workflow für das Kinase-Inhibitor-Screening:

G cluster_0 Assay-Vorbereitung cluster_1 Reaktion & Detektion cluster_2 Datenanalyse Compound Testverbindung (Aminothiophen-Derivat) Incubation Inkubation bei 37°C Compound->Incubation Kinase Rekombinante Kinase (z.B. EGFR) Kinase->Incubation Substrate Kinase-Substrat & ATP Substrate->Incubation Detection Detektionsreagenz (z.B. ADP-Glo™) Incubation->Detection Signal Lumineszenz-Signal Detection->Signal Reader Plattenlesegerät Signal->Reader IC50 IC50-Wert-Bestimmung Reader->IC50

Abbildung 2: Vereinfachter Workflow eines biochemischen Kinase-Inhibitor-Assays (z.B. ADP-Glo™).

Allgemeines Protokoll für einen In-vitro-Kinase-Assay (z.B. ADP-Glo™): [20]

  • Vorbereitung der Reagenzien:

    • Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in DMSO vor und verdünnen Sie diese anschließend im Kinase-Puffer.

    • Bereiten Sie eine Lösung der Kinase und des Substrats im Kinase-Puffer vor.

    • Bereiten Sie eine ATP-Lösung im Kinase-Puffer vor.

  • Durchführung der Kinase-Reaktion (in einer 384-Well-Platte):

    • Pipettieren Sie 2.5 µL der Testverbindung oder der Kontrolle in die Wells.

    • Fügen Sie 5 µL der Kinase/Substrat-Mischung hinzu.

    • Starten Sie die Reaktion durch Zugabe von 2.5 µL der ATP-Lösung.

    • Inkubieren Sie die Platte bei Raumtemperatur für eine definierte Zeit (z.B. 60 Minuten).

  • ATP-Abbau und Signalgenerierung:

    • Stoppen Sie die Reaktion durch Zugabe von 10 µL ADP-Glo™-Reagenz.

    • Inkubieren Sie für 40 Minuten bei Raumtemperatur.

    • Fügen Sie 20 µL des Kinase-Detektionsreagenz hinzu.

    • Inkubieren Sie für 30-60 Minuten bei Raumtemperatur.

  • Datenerfassung und -analyse:

    • Messen Sie die Lumineszenz mit einem Plattenlesegerät.

    • Berechnen Sie die prozentuale Hemmung für jede Konzentration und bestimmen Sie den IC50-Wert (die Konzentration, bei der 50% der Kinaseaktivität gehemmt wird) durch Anpassung der Daten an eine Dosis-Wirkungs-Kurve.

Tabelle 1: Beispielhafte biologische Aktivität von Aminothiophen-Derivaten als Kinase-Inhibitoren

VerbindungZielkinaseAktivität (IC50)Referenz
21a EGFR0.47 nM[5]
HER20.14 nM[5]
9a EGFR (Wildtyp)0.021 µM[4]
EGFR (L858R Mutant)0.053 µM[4]
EGFR (T790M Mutant)0.081 µM[4]
Screening auf antimikrobielle Aktivität

Die Bestimmung der minimalen Hemmkonzentration (MHK) ist der Goldstandard zur Quantifizierung der antimikrobiellen Aktivität einer Verbindung.[17]

Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK) mittels Bouillon-Mikrodilution:

  • Vorbereitung des Inokulums:

    • Züchten Sie den Testorganismus (z.B. Staphylococcus aureus) über Nacht auf einer geeigneten Agarplatte.

    • Stellen Sie eine Suspension der Bakterien in steriler Kochsalzlösung oder Nährmedium her, deren Trübung einem 0.5 McFarland-Standard entspricht (ca. 1-2 x 10^8 KBE/mL).

    • Verdünnen Sie diese Suspension im Testmedium (z.B. Mueller-Hinton-Bouillon), um eine Endkonzentration von ca. 5 x 10^5 KBE/mL in den Test-Wells zu erreichen.[21]

  • Vorbereitung der Mikrotiterplatte:

    • Führen Sie eine serielle Zweifach-Verdünnung der Testverbindungen in einer 96-Well-Platte im Testmedium durch.

    • Fügen Sie eine Positivkontrolle (nur Inokulum, kein Wirkstoff) und eine Negativkontrolle (nur Medium) hinzu.

  • Inokulation und Inkubation:

    • Inokulieren Sie jedes Well (außer der Negativkontrolle) mit der vorbereiteten Bakteriensuspension.

    • Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Auswertung:

    • Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.[17]

Tabelle 2: Beispielhafte antimikrobielle Aktivität von Aminothiophen-Derivaten

VerbindungMikroorganismusAktivität (MHK in µg/mL)Referenz
6c S. aureus8[4]
8b E. coli16[4]
5d S. aureusÄquipotent zu Penicillin G[9]
5d P. aeruginosaPotenter als Streptomycin[9]

Fehlerbehebung bei MHK-Assays:

  • Hohe Variabilität: Überprüfen Sie die Homogenität des Inokulums und die Pipettiergenauigkeit.[21]

  • Kein Wachstum in den Kontrollen: Überprüfen Sie die Lebensfähigkeit des Inokulums und die Qualität des Nährmediums.[21]

  • "Skipped Wells" (Wachstum bei höheren, aber nicht bei niedrigeren Konzentrationen): Kann auf Pipettierfehler oder spezifische Wirkstoff-Organismus-Interaktionen hinweisen. Wiederholen Sie den Assay sorgfältig.[21]

Zusammenfassung und Ausblick

Die Derivatisierung von 2-Aminothiophenen stellt eine leistungsstarke Strategie in der modernen Wirkstoffforschung dar. Die hier vorgestellten Protokolle für die Synthese des Grundgerüsts mittels Gewald-Reaktion und die anschließende Derivatisierung durch N-Acylierung, Sulfonylierung und Suzuki-Kupplung bieten einen robusten Rahmen für die Erstellung diverser Substanzbibliotheken. Die detaillierten Protokolle für das biologische Screening auf Kinase-Inhibition und antimikrobielle Aktivität ermöglichen eine effiziente Identifizierung und Charakterisierung von "Hit"-Verbindungen. Die Kombination dieser chemischen und biologischen Methoden ebnet den Weg für die Entdeckung neuer Leitstrukturen mit potenziell hohem therapeutischem Wert.

Referenzen

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent MIC Results for Antibacterial Agent 102. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Screening: 1,6-Dimethyl-1H-benzo[d]imidazole. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Starting Materials for Sulfonamide Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting & "Antifungal agent 56" MIC assay inconsistencies. --INVALID-LINK--

  • Gaddamedi, N. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research, 1(1). --INVALID-LINK--

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. --INVALID-LINK--

  • Quimica-Organica.org. SULFAMID-SYNTHESE. --INVALID-LINK--

  • ResearchGate. (2025). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. --INVALID-LINK--

  • Wikipedia. Sulfonamide. --INVALID-LINK--

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--

  • El-Gazzar, A. R. B. A., et al. (2015). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 20(11), 19866-19878. --INVALID-LINK--

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. --INVALID-LINK--

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. --INVALID-LINK--

  • Semantic Scholar. High‐Throughput Screening for Kinase Inhibitors. --INVALID-LINK--

  • International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. --INVALID-LINK--

  • Wikipedia. Suzuki-Kupplung. --INVALID-LINK--

  • Gore, R. P., et al. (2011). A review on various organic name reactions in amide synthesis via N-acylation. Der Pharma Chemica, 3(3), 409-421. --INVALID-LINK--

  • DocCheck Flexikon. Minimale Hemmkonzentration. --INVALID-LINK--

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. --INVALID-LINK--

  • DocCheck Flexikon. Sulfonamid-Antibiotikum. --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. RSC Advances, 12(10), 5897-5916. --INVALID-LINK--

  • Bowser, J. R., et al. (2008). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 4, 9. --INVALID-LINK--

  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. --INVALID-LINK--

  • Kim, J., & Movassaghi, M. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 11(19), 4426–4429. --INVALID-LINK--

  • Yao, B., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. Beilstein Journal of Organic Chemistry, 15, 142-147. --INVALID-LINK--

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. --INVALID-LINK--

  • Aurelio, L., et al. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886-4902. --INVALID-LINK--

  • Al-Warhi, T., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Pharmaceuticals, 14(1), 9. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 12(45), 29283-29304. --INVALID-LINK--

  • Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(18), 6688. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Organic Syntheses. 2-acetothienone. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • El-Damasy, D. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(35), 22687-22708. --INVALID-LINK--

References

Application Notes and Protocols: Leveraging Methyl 4-amino-5-methylthiophene-2-carboxylate for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. This document provides a detailed guide for utilizing Methyl 4-amino-5-methylthiophene-2-carboxylate as a versatile starting material for the development of novel kinase inhibitors. We will explore its chemical reactivity, outline strategies for library synthesis, and provide detailed protocols for robust biochemical and cell-based screening assays to identify and characterize potent and selective kinase inhibitors.

Introduction: The Thiophene Scaffold in Kinase Inhibition

The thiophene ring system is a bioisostere of the phenyl ring and offers unique electronic and steric properties that can be exploited in drug design. Its derivatives have been successfully developed as inhibitors for a range of kinases, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinases (CDKs), and Polo-like kinase 1 (PLK1).[1][2][3] The essential anticancer mechanisms of thiophene-containing compounds include the inhibition of topoisomerase and tyrosine kinases, interaction with tubulin, and induction of apoptosis.[4]

This compound (Figure 1) is a particularly attractive starting scaffold due to the presence of multiple reactive handles: an amino group, a methyl ester, and the thiophene ring itself. These sites allow for diverse chemical modifications to explore the chemical space around the core structure and optimize interactions with the target kinase.

Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₉NO₂S Molecular Weight: 171.22 g/mol CAS Number: 85006-31-1[5]

Strategic Derivatization of the Thiophene Scaffold

The primary amino group and the methyl ester of this compound serve as key anchor points for building a diverse chemical library. The goal is to synthesize a collection of analogs with varied substituents to probe the structure-activity relationship (SAR) for a target kinase.

Amide Coupling at the 4-Amino Position

The amino group can be readily acylated with a variety of carboxylic acids or sulfonyl chlorides to introduce diverse side chains. This is a crucial step for exploring interactions with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors.

Modification of the 2-Carboxylate Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a range of amines to generate a library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

C-H Arylation of the Thiophene Ring

Direct C-H arylation at the 5-position of the thiophene ring is a powerful method to introduce aryl or heteroaryl substituents.[6] This modification can be used to explore interactions with the solvent-exposed region of the kinase active site.

G Scaffold Methyl 4-amino-5-methyl- thiophene-2-carboxylate AmideCoupling Amide Coupling (4-Amino Position) Scaffold->AmideCoupling EsterMod Ester Modification (2-Carboxylate) Scaffold->EsterMod Arylation C-H Arylation (Thiophene Ring) Scaffold->Arylation Library Diverse Chemical Library AmideCoupling->Library EsterMod->Library Arylation->Library

Protocol 1: General Procedure for Amide Coupling
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling reagent , such as HATU (1.1 equivalents) or EDC/HOBt (1.1 equivalents each), to the solution.

  • Add the desired carboxylic acid (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Kinase Inhibition Screening: From Primary Hits to Lead Compounds

Once a library of derivatives has been synthesized, the next critical step is to screen them for inhibitory activity against a panel of kinases. This is typically done in a tiered approach, starting with a broad primary screen followed by more detailed secondary and cellular assays for promising "hits."

G Start Synthesized Compound Library PrimaryScreen Primary Biochemical Screen (e.g., ADP-Glo™) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification HitIdentification->Start Inactive Compounds SecondaryScreen Secondary Assays (IC50 Determination, Selectivity Profiling) HitIdentification->SecondaryScreen Active Compounds CellularAssays Cell-Based Assays (Target Engagement, Proliferation) SecondaryScreen->CellularAssays LeadOptimization Lead Optimization (SAR Studies) CellularAssays->LeadOptimization

Primary Biochemical Screening

The initial screen is typically performed at a single high concentration of the test compounds against a panel of purified kinases. A common and robust method for this is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]

Assay TypePrincipleAdvantagesConsiderations
Radiometric Assay Measures the transfer of radiolabeled phosphate from ATP to a substrate.[8][9]Gold standard, direct measurement of activity.[8]Requires handling of radioactive materials.
Luminescence-Based (e.g., ADP-Glo™) Measures ADP production via a coupled luciferase reaction.[7]High sensitivity, non-radioactive, universal for any kinase.[7]Indirect measurement, potential for compound interference.
Fluorescence-Based (e.g., TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate.[10]Homogeneous format, suitable for high-throughput screening.Can be prone to false positives from fluorescent compounds.
Protocol 2: Primary Kinase Screening using ADP-Glo™ Assay
  • Prepare kinase reaction buffer containing the purified kinase, its specific substrate, and ATP at the Kₘ concentration.

  • Dispense the test compounds (typically at 10 µM final concentration) into a 384-well plate.

  • Add the kinase reaction mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a DMSO control.

Secondary Assays: IC₅₀ Determination and Selectivity Profiling

Compounds that show significant inhibition in the primary screen are advanced to secondary assays to determine their potency (IC₅₀ value) and selectivity.

  • IC₅₀ Determination: This involves a dose-response experiment where the compound is tested at multiple concentrations to determine the concentration required to inhibit 50% of the kinase activity.

  • Selectivity Profiling: Promising compounds are screened against a broad panel of kinases (e.g., the KINOMEscan® platform) to assess their selectivity profile. A highly selective inhibitor is generally preferred to minimize off-target effects.

Cell-Based Assays: Confirming Target Engagement and Cellular Activity

While biochemical assays are essential for initial screening, it is crucial to validate the activity of inhibitors in a more physiologically relevant context.[11][12] Cell-based assays can confirm that the compound can penetrate the cell membrane, engage its target kinase, and elicit a downstream biological response.[13][14]

Assay TypePrincipleInformation Gained
Western Blotting Measures the phosphorylation status of the kinase's downstream substrates.Confirms target engagement and pathway inhibition.
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) Measures the effect of the compound on cell growth and survival.Determines the antiproliferative activity of the inhibitor.
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of the inhibitor to the target kinase in live cells.[15]Provides direct evidence of target binding in a cellular environment.
Protocol 3: Cell-Based Western Blot for Target Phosphorylation
  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the kinase inhibitor for a specified time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the biochemical and cell-based assays will inform the SAR for the synthesized library. This iterative process involves analyzing which chemical modifications lead to improved potency and selectivity. For example, it was found that for a series of thiophene-3-carboxamide derivatives, the position of the carboxamide group was crucial for JNK1 inhibitory activity.[1] This information guides the design and synthesis of the next generation of compounds in the lead optimization phase, with the goal of developing a preclinical candidate with optimal drug-like properties.

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. Its rich chemistry allows for the creation of diverse compound libraries. A systematic approach, combining targeted synthesis with a robust cascade of biochemical and cellular assays, can lead to the identification of potent and selective kinase inhibitors with therapeutic potential.

References

Application Note & Protocol: One-Pot Synthesis of 2-Aminothiophene-3-carboxylates via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities.[1][2] Notably, molecules incorporating this moiety have been investigated as allosteric modulators of the A1 adenosine receptor and as cytostatic agents with selectivity for certain cancer cell lines.[3][4][5] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate physicochemical properties and biological activity.[6]

The Gewald three-component reaction, first reported in 1961, remains the most versatile and widely adopted method for constructing this valuable heterocyclic system.[6][7][8][9] This one-pot synthesis combines a carbonyl compound (ketone or aldehyde), an active methylene nitrile (such as an α-cyanoester), and elemental sulfur in the presence of a base.[10] The reaction's appeal lies in its operational simplicity, use of readily available starting materials, and the ability to generate highly substituted 2-aminothiophenes in a single step.[6][8]

This guide provides a detailed exploration of the Gewald reaction, from its underlying mechanism to a practical, step-by-step protocol for the synthesis of 2-aminothiophene-3-carboxylates. It is designed to equip researchers with the foundational knowledge and actionable procedures to successfully employ this powerful reaction in their own discovery and development programs.

Reaction Mechanism: A Stepwise Look at Thiophene Formation

The generally accepted mechanism of the Gewald reaction proceeds through three key stages, initiated by a base catalyst.[11] While the overall transformation is a one-pot procedure, understanding the discrete steps is crucial for troubleshooting and optimization.

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[11][12][13] This step forms a stable α,β-unsaturated nitrile intermediate.[12][13] The choice of base is critical here, as it must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.[11]

  • Sulfur Addition: Elemental sulfur (S₈) then adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and can involve the formation of polysulfide intermediates.[12][14] Computational studies suggest that the reaction proceeds via the opening of the S₈ ring by the enolate of the Knoevenagel adduct, leading to a polysulfide chain.[12][14]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization.[6] This is followed by tautomerization and subsequent aromatization, which is the thermodynamic driving force of the reaction, to yield the final 2-aminothiophene product.[13][14]

The following diagram illustrates the key transformations in the Gewald reaction pathway.

Gewald_Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Carbonyl Carbonyl (Ketone/Aldehyde) Condensation Knoevenagel-Cope Condensation Carbonyl->Condensation Nitrile Active Methylene Nitrile Nitrile->Condensation Sulfur Elemental Sulfur (S₈) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Condensation catalyst Intermediate α,β-Unsaturated Nitrile Condensation->Intermediate Intermediate->Sulfur_Addition Cyclization Intramolecular Cyclization & Aromatization Sulfur_Addition->Cyclization Product 2-Aminothiophene-3-carboxylate Cyclization->Product

Caption: Workflow of the Gewald Reaction.

Experimental Protocol: A General One-Pot Synthesis

This protocol provides a generalized procedure for the synthesis of ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylates. Researchers should note that reaction times and temperatures may require optimization for specific substrates.[11]

Materials and Equipment
  • Reagents:

    • Appropriate ketone (e.g., cyclohexanone, butan-2-one)

    • Ethyl cyanoacetate

    • Elemental sulfur (powdered)

    • Base catalyst (e.g., morpholine, triethylamine, or piperidine)[11]

    • Solvent (e.g., ethanol, methanol, or DMF)[6]

    • For workup: Dichloromethane, brine, water, anhydrous sodium sulfate

    • For purification: Silica gel for column chromatography, hexane, ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates and chamber

    • Separatory funnel

    • Rotary evaporator

    • Column chromatography setup

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).[11]

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (20-30 mL).[11][15] To this stirred suspension, add the base catalyst (e.g., morpholine, 10-20 mol%).[11] The choice of base can significantly influence the reaction rate and yield.[11]

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C with vigorous stirring.[11][16] The optimal temperature will depend on the reactivity of the starting materials. For less reactive ketones, higher temperatures or a stronger base might be necessary.[11][17]

  • Monitoring Progress: Monitor the reaction's progress by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

  • Workup: Once the reaction is complete (as indicated by TLC, typically within 1-4 hours), allow the mixture to cool to room temperature.[15][18] If a precipitate has formed, it can be collected by filtration.[19] Otherwise, remove the solvent under reduced pressure using a rotary evaporator.[15]

  • Extraction: Dissolve the residue in dichloromethane (or ethyl acetate) and transfer it to a separatory funnel.[15][18] Wash the organic layer sequentially with brine and water.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[15][18]

  • Purification: Purify the crude product by column chromatography on silica gel.[17][18][20] Elute with a gradient of ethyl acetate in hexane to isolate the pure 2-aminothiophene-3-carboxylate. The final product is often a yellow solid or oil.[17][18]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[15][20][21]

Data Summary: Representative Substrates and Yields

The Gewald reaction is versatile and accommodates a range of substrates. The following table summarizes typical reaction conditions and outcomes for common starting materials.

Carbonyl CompoundActive Methylene NitrileBaseSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholineEthanolReflux1.585[15]
Butan-2-oneEthyl CyanoacetateCaOEthanolReflux1.082[15]
AcetoneEthyl CyanoacetateDiethylamineEthanol50385[18]
CyclopentanoneEthyl CyanoacetateCaOEthanolReflux1.580[15]
AcetophenoneMalononitrileMorpholineEthanol50275-80[6][17]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, consider several factors. The Knoevenagel-Cope condensation may be inefficient.[11] This can sometimes be addressed by using a stronger base or by removing water formed during the reaction, for instance, with a Dean-Stark apparatus.[11] Also, ensure sufficient sulfur is present and that the temperature is adequate for the cyclization step.[11]

  • Formation of Intermediates: The presence of the α,β-unsaturated nitrile intermediate on TLC indicates that the sulfur addition and/or cyclization steps are slow. Increasing the reaction temperature or time may drive the reaction to completion.[11]

  • Substrate Reactivity: Aryl ketones are known to be less reactive in the standard one-pot Gewald synthesis compared to aliphatic or cyclic ketones.[17] For these substrates, a two-step procedure, where the Knoevenagel intermediate is first isolated, may provide better yields.[6][17] Alternatively, modified conditions such as mechanochemical (ball milling) or microwave-assisted synthesis have been shown to improve outcomes for sluggish substrates.[13][17]

  • Catalyst Choice: While secondary amines like morpholine and piperidine are classic choices, other catalysts have been successfully employed.[11] L-proline has been reported as an efficient, green catalyst, and various solid-supported or heterogeneous basic catalysts like CaO or NaAlO₂ offer advantages in terms of simplified workup and catalyst recycling.[15][16][22]

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Elemental sulfur is a flammable solid. Avoid creating dust and keep it away from ignition sources.

  • The organic solvents and bases used are flammable and may be toxic or corrosive. Handle them with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Gewald reaction is a cornerstone of heterocyclic synthesis, providing a direct and efficient route to polysubstituted 2-aminothiophenes. Its robustness, tolerance of diverse functional groups, and operational simplicity have cemented its importance in both academic research and industrial applications, particularly in the realm of drug discovery. By understanding the mechanistic underpinnings and mastering the practical protocol, researchers can effectively leverage this powerful multicomponent reaction to generate novel molecular entities for a wide range of scientific pursuits.

References

Preparation of 3-amino-4-methylthiophene-2-carbohydrazide from the corresponding ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 3-Amino-4-methylthiophene-2-carbohydrazide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Amino-4-methylthiophene-2-carbohydrazide

In the landscape of modern medicinal chemistry, the 3-amino-4-methylthiophene scaffold is a cornerstone for the development of novel therapeutics. The title compound, 3-amino-4-methylthiophene-2-carbohydrazide, serves as a pivotal intermediate, primarily for the synthesis of N-acylhydrazone (NAH) derivatives.[1][2][3] These NAH compounds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to candidates for antinociceptive, anticancer, and anti-inflammatory agents.[2][4]

This document provides a comprehensive guide to the synthesis of 3-amino-4-methylthiophene-2-carbohydrazide from its corresponding methyl ester via hydrazinolysis. We will delve into the reaction mechanism, provide a detailed and field-tested protocol, address critical safety considerations, and outline methods for product characterization and troubleshooting.

Reaction Principle: Hydrazinolysis of an Ester

The conversion of an ester to a carbohydrazide is a classic nucleophilic acyl substitution reaction. In this process, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the displacement of the alkoxy group (methanol in this case), yielding the thermodynamically stable carbohydrazide product. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.[5][6]

Reaction Scheme:

Methyl 3-amino-4-methylthiophene-2-carboxylate + Hydrazine Hydrate → 3-amino-4-methylthiophene-2-carbohydrazide + Methanol

Mechanistic Pathway

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of hydrazine initiates a nucleophilic attack on the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as a leaving group and reforming the carbonyl double bond. A final proton transfer step yields the stable carbohydrazide product and methanol.

Caption: Mechanism of Ester Hydrazinolysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution ensures high purity and yield.

Materials and Equipment

Reagents:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate (Starting Material)

  • Hydrazine Hydrate (80% solution in water is commonly used)[1]

  • Absolute Ethanol (Solvent)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Buchner funnel and filter flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Spatulas and weighing balance

  • Drying oven or vacuum desiccator

Quantitative Data
ReagentFormulaMW ( g/mol )Molar Eq.Example Scale (10 mmol)
Methyl 3-amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S171.221.01.71 g
Hydrazine Hydrate (80% soln.)N₂H₄·H₂O50.06~10-154.0 - 6.0 mL
Absolute EthanolC₂H₅OH46.07Solvent~50 mL

Note: A large excess of hydrazine hydrate is often used to drive the reaction to completion.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, topped with a reflux condenser. Place the apparatus in a heating mantle on a magnetic stirrer plate. Ensure the setup is placed within a certified chemical fume hood.

  • Charging the Flask: To the round-bottom flask, add methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq.) and absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine: Carefully and slowly, add the hydrazine hydrate solution (~10-15 eq.) to the stirring solution in the flask. Caution: Hydrazine hydrate is highly corrosive and toxic.[7][8] Handle with extreme care.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain this temperature with vigorous stirring.[1] The reaction progress can be monitored using Thin-Layer Chromatography (TLC). The reaction is often run for an extended period, up to 80 hours, to ensure complete conversion.[1][2]

  • Product Precipitation: Once the reaction is complete (as indicated by TLC showing the disappearance of the starting ester), turn off the heat and allow the mixture to cool to room temperature.

  • Isolation: Induce product precipitation by pouring the cooled reaction mixture into a beaker containing crushed ice and a small amount of water. The solid carbohydrazide product, which is typically poorly soluble in cold aqueous alcohol, will precipitate out.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid several times with cold deionized water, followed by a small amount of cold ethanol or ether to remove residual impurities.

  • Drying: Dry the purified product under vacuum or in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. A typical yield for this reaction is around 74%.[1]

Experimental Workflow Diagram

G A 1. Setup Assemble reflux apparatus in a fume hood. B 2. Dissolve Add starting ester and ethanol to flask. Stir until dissolved. A->B C 3. Add Reagent Slowly add hydrazine hydrate solution. B->C D 4. Reflux Heat to 80°C for ~80 hours. Monitor by TLC. C->D E 5. Cool & Precipitate Cool to room temperature. Pour into ice/water. D->E F 6. Isolate Collect solid via vacuum filtration. E->F G 7. Wash & Dry Wash with cold water/ethanol. Dry under vacuum. F->G H 8. Characterize Analyze product (NMR, IR, MS, MP). G->H

Caption: Experimental Workflow for Synthesis.

Critical Safety & Handling (EHS)

Trustworthiness through Safety: Adherence to safety protocols is non-negotiable. Hydrazine and its derivatives pose significant health risks.

  • Hazard Profile: Hydrazine hydrate is combustible, acutely toxic if inhaled or swallowed, corrosive (causes severe skin and eye burns), a suspected carcinogen, and very toxic to aquatic life.[7][8][10][11][12]

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile gloves).[12] Always check the manufacturer's breakthrough time data.

    • Eye Protection: Chemical splash-proof goggles and a face shield are mandatory.[11][12]

    • Lab Coat: A flame-resistant lab coat must be worn.

  • Spill & Waste Management:

    • Have a spill kit ready. Small spills can be absorbed with an inert material (e.g., sand or vermiculite).

    • All hydrazine-containing waste is considered hazardous. It must be collected in a designated, labeled, sealed container and disposed of through your institution's environmental health and safety office.[7][10] Do not pour down the drain.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the final product is essential.

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method. The key diagnostic change is the disappearance of the methyl ester signal (a singlet around 3.8 ppm in ¹H NMR and ~52 ppm in ¹³C NMR) and the appearance of new signals for the hydrazide protons (NH and NH₂), which are typically broad singlets and may be exchangeable with D₂O.[4]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands:

    • N-H stretching (amine and hydrazide): Two bands in the 3200-3400 cm⁻¹ region.

    • C=O stretching (amide I band): A strong absorption around 1630-1670 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₉N₃OS, MW: 171.22).

  • Melting Point (MP): A sharp melting point range indicates high purity. Compare the observed value with literature data if available.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield Incomplete reaction.Extend the reflux time and monitor carefully by TLC. Ensure the reflux temperature is maintained. Increase the molar equivalents of hydrazine hydrate.
Product lost during work-up.Ensure the precipitation solution is sufficiently cold. Use minimal amounts of cold solvent for washing the filtered product.
Incomplete Reaction Insufficient heating or reaction time.Confirm the heating mantle is functioning correctly and maintain a steady reflux. Allow the reaction to proceed for the recommended duration (up to 80 hours).[1]
Deactivated hydrazine.Use a fresh bottle of hydrazine hydrate. Ensure the container is sealed properly to prevent degradation.
Product is Impure Unreacted starting material present.Ensure the reaction goes to completion via TLC. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).[13]
Side products formed.Wash the filtered product thoroughly with appropriate cold solvents to remove soluble impurities. Recrystallization may be required for high purity.

References

Troubleshooting & Optimization

Gewald Aminothiophene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. As a multi-component reaction of significant importance in medicinal and materials chemistry, the Gewald synthesis offers a direct route to highly substituted 2-aminothiophenes.[1][2][3][4] However, its success is sensitive to a variety of experimental parameters. This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven insights to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Gewald aminothiophene synthesis?

The Gewald reaction is a one-pot, multi-component condensation between a ketone or aldehyde, an α-active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur.[3][5][6] The reaction is typically catalyzed by a base and results in the formation of a polysubstituted 2-aminothiophene ring system.[7][8] Its versatility, operational simplicity, and use of readily available starting materials have made it a cornerstone in heterocyclic chemistry.[9]

Q2: Can you outline the accepted reaction mechanism?

The mechanism of the Gewald reaction proceeds through three primary stages.[10] While the exact details of sulfur's involvement were debated for some time, recent computational studies have provided significant clarity.[11][12][13][14]

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[5][11][12]

  • Sulfur Addition: Elemental sulfur (typically S₈) is activated and adds to the α,β-unsaturated intermediate. The base deprotonates the Knoevenagel-Cope product, which then attacks the sulfur ring, leading to the formation of polysulfide intermediates.[11][12]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. The driving force for this step is the formation of the stable, aromatic thiophene ring.[15] A final tautomerization yields the 2-aminothiophene product.[5]

Gewald_Mechanism Start Carbonyl (Ketone/Aldehyde) + α-Active Methylene Nitrile Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Start->Intermediate1 Knoevenagel-Cope Condensation Base Base (e.g., Morpholine) Base->Start Catalyzes Intermediate2 Sulfur Adduct / Polysulfide Intermediates Intermediate1->Intermediate2 Michael Addition of Sulfur Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate1 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization (Aromatization) Troubleshooting_Yield Start Low or No Yield Check_Condensation Is the Knoevenagel-Cope condensation efficient? Start->Check_Condensation Check_Sulfur Is sulfur reacting effectively? Check_Condensation->Check_Sulfur Yes Sol_Base Optimize Base: - Try morpholine/piperidine - Use catalytic L-proline Check_Condensation->Sol_Base No Check_Substrate Are starting materials sterically hindered? Check_Sulfur->Check_Substrate Yes Sol_Solvent Optimize Conditions: - Use polar solvent (EtOH, DMF) - Heat gently (40-60°C) Check_Sulfur->Sol_Solvent No Check_Substrate->Start No (Re-check stoichiometry & reagent purity) Sol_TwoStep Modify Protocol: - Isolate Knoevenagel intermediate - Perform two-step synthesis Check_Substrate->Sol_TwoStep Yes Sol_Water Remove Water: - Dean-Stark apparatus - Dehydrating agent Sol_Base->Sol_Water Sol_Microwave Consider Advanced Methods: - Use microwave irradiation Sol_TwoStep->Sol_Microwave

References

Technical Support Center: Purification of Methyl 3-amino-4-methylthiophene-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the purification of Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1). As a key intermediate in the synthesis of pharmaceuticals like the local anesthetic Articaine, achieving high purity is paramount[1]. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you master its recrystallization. We will move beyond simple steps to explain the causality behind our recommendations, ensuring a robust and reproducible purification process.

A note on nomenclature: The compound with CAS No. 85006-31-1 is referred to in some databases as Methyl 3-amino-4-methylthiophene-2-carboxylate. The user's query mentioned Methyl 4-amino-5-methylthiophene-2-carboxylate. This guide specifically addresses the compound associated with CAS No. 85006-31-1, which is commercially available and widely documented.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the recrystallization of this specific thiophene derivative.

Q1: What is the underlying principle of recrystallization for this compound?

A1: Recrystallization is a purification technique for nonvolatile organic solids that leverages differences in solubility[2]. The core principle is that most solids, including Methyl 3-amino-4-methylthiophene-2-carboxylate, are significantly more soluble in a hot solvent than in a cold one[3]. The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration[4].

Q2: What key physical and chemical properties of this compound influence its recrystallization?

A2: Understanding the compound's properties is critical for designing a successful purification strategy.

PropertyValueSignificance for RecrystallizationSource
CAS Number 85006-31-1Ensures correct substance identification.[1][5]
Molecular Formula C₇H₉NO₂SInfluences polarity and potential solvent choices.[5][6]
Molecular Weight 171.22 g/mol Used for calculating yield.[5][6]
Melting Point 85-88 °C (lit.)A key indicator of purity. A sharp melting point within this range after recrystallization suggests a high degree of purity. The solvent's boiling point should ideally be below the compound's melting point to prevent "oiling out".[5]
Appearance White to Orange to Green powder/crystalColor can indicate the presence of impurities. A successful recrystallization should yield a lighter-colored, more uniform crystalline product.[7]
Functional Groups Amine, Ester, Thiophene RingThe presence of these polar groups suggests solubility in moderately polar solvents. The amine group can also participate in hydrogen bonding, affecting solubility.[5]

Q3: How do I select the best solvent for recrystallizing Methyl 3-amino-4-methylthiophene-2-carboxylate?

A3: Solvent selection is the most critical step in recrystallization[3][8]. An ideal solvent should meet several criteria:

  • High Temperature Coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point[2][8].

  • Non-Reactive: The solvent must not react with the compound[2][8].

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration)[8][9].

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying[2].

Given the compound's ester and amine functionalities, moderately polar solvents are a good starting point. A trial-and-error approach on a small scale is highly recommended[8].

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good choice for compounds with hydrogen bonding capabilities (amine group). May show high solubility even at room temp, so a mixed solvent system might be needed.
Methanol 65Polar ProticSimilar to ethanol but more polar. Its low boiling point makes it easy to remove.
Isopropanol 82Polar ProticLess polar than ethanol; may offer a better solubility differential.
Ethyl Acetate 77Polar AproticThe ester functionality suggests ethyl acetate could be a good solvent ("like dissolves like")[10]. Often used in extraction and purification of this class of compounds[11].
Toluene 111Non-polarAromatic compounds can crystallize well in toluene[10]. However, its boiling point is higher than the compound's melting point, increasing the risk of "oiling out". Use with caution, perhaps in a mixed system.
Water 100Very PolarUnlikely to be a good single solvent for this organic molecule, but can be used as an anti-solvent in a mixed system (e.g., with ethanol or acetone) to induce crystallization.

Q4: What are the primary safety considerations for this procedure?

A4: Safety is non-negotiable. Based on the Safety Data Sheet (SDS), this compound and the solvents used pose several hazards.

  • Chemical Hazards: Methyl 3-amino-4-methylthiophene-2-carboxylate is classified as a warning-level chemical that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5][6].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves[12][13]. When handling the dry powder, a dust mask or work in a fume hood is necessary to avoid inhalation[5][12].

  • Solvent Hazards: Organic solvents are typically flammable and should be heated using a steam bath, heating mantle, or hot plate in a well-ventilated fume hood. Never heat flammable solvents with an open flame[14].

  • Handling: Avoid contact with skin and eyes. Ensure eyewash stations and safety showers are accessible[13].

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the recrystallization process.

Step-by-Step Recrystallization Workflow
  • Solvent Selection (Microscale):

    • Place ~20-30 mg of the crude compound into several small test tubes.

    • Add a potential solvent dropwise at room temperature, stirring after each drop. If the solid dissolves readily, the solvent is unsuitable.

    • If the solid is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • The ideal solvent is one where the solid dissolves when hot and forms abundant crystals upon cooling[8].

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation).

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate or steam bath.

    • Continue adding small portions of hot solvent until the compound completely dissolves. Crucially, use the minimum amount of boiling solvent necessary to ensure the solution is saturated upon cooling, maximizing yield[3][4].

  • Decolorization (If Necessary):

    • If the hot solution is colored due to impurities, remove it from the heat source and add a very small amount of activated charcoal.

    • Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary):

    • This step removes insoluble impurities or activated charcoal.

    • Pre-heat a funnel (stemless is best to prevent clogging) and a receiving Erlenmeyer flask[15]. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper as quickly as possible. If crystals form prematurely in the funnel, they can be redissolved by washing with a small amount of hot solvent[15][16].

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent contamination and slow evaporation.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the lattice to form selectively, excluding impurities[3].

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation by further decreasing the compound's solubility.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities[4]. Using cold solvent is critical to avoid redissolving the purified product.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_end Result start Start with Crude Methyl 3-amino-4- methylthiophene- 2-carboxylate select_solvent Step 1: Select Optimal Solvent (Microscale Test) start->select_solvent dissolve Step 2: Dissolve in Minimum Hot Solvent select_solvent->dissolve charcoal Optional: Add Activated Charcoal dissolve->charcoal  if colored hot_filter Step 3: Hot Filtration (If Needed) dissolve->hot_filter  if insoluble  impurities cool Step 4: Slow Cooling & Crystallization dissolve->cool charcoal->hot_filter hot_filter->cool isolate Step 5: Isolate Crystals (Vacuum Filtration) cool->isolate wash Step 6: Wash with Ice-Cold Solvent isolate->wash dry Step 7: Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the purification of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Q5: My compound won't form crystals upon cooling. What should I do?

A5: This is a common issue, typically arising from two main causes:

  • Too Much Solvent Was Used: The solution is not supersaturated enough to induce crystallization.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again slowly[17].

  • A Supersaturated Solution Has Formed: The solution has cooled below its saturation point without precipitating.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth[16][17].

    • Solution 2: Seeding. Add a tiny "seed" crystal of the crude material to the solution. This provides a template for crystallization to begin[17][18].

Q6: My compound is separating as a liquid or "oiling out" instead of forming solid crystals. How can I fix this?

A6: "Oiling out" is a frequent problem with amines and occurs when the solute comes out of solution at a temperature above its melting point[16][18]. This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution 1: Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature[17][18].

  • Solution 2: Slow the Cooling Rate. After redissolving, allow the flask to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool together[15]. This retards precipitation until the solution is below the compound's melting point[16].

  • Solution 3: Change Solvents. If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Q7: My final yield of pure crystals is very low. What went wrong?

A7: A low yield can result from several procedural errors. Recrystallization always involves some product loss, but it can be minimized[4].

  • Cause 1: Using Too Much Solvent. This is the most common reason. Excess solvent keeps more of your product dissolved in the mother liquor even when cold[4].

  • Cause 2: Premature Crystallization. Significant loss of product during hot filtration if the solution cools too much[16]. Ensure your filtration apparatus is pre-heated.

  • Cause 3: Inefficient Washing. Washing the crystals with too much cold solvent, or with solvent that was not sufficiently chilled, will dissolve some of your product[4].

  • Cause 4: Incomplete Crystallization. Not cooling the solution for long enough or to a low enough temperature.

Q8: The compound crystallized too quickly and formed a fine powder, not nice crystals. Is this a problem?

A8: Yes, rapid precipitation is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification[17].

  • Solution: The solution was likely too concentrated. Reheat the flask to redissolve the solid, add a small amount of additional hot solvent (10-20%), and cool the solution more slowly to encourage the growth of larger, purer crystals[17].

Troubleshooting Logic Diagram

Troubleshooting cluster_solutions Solutions start Problem Encountered During Recrystallization no_crystals Q5: No Crystals Form start->no_crystals oiling_out Q6: 'Oiling Out' Occurs start->oiling_out low_yield Q7: Low Yield start->low_yield fast_xtal Q8: Crystals Form Too Fast start->fast_xtal boil_solvent Reheat & Boil Off Excess Solvent no_crystals->boil_solvent Cause: Too much solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Cause: Supersaturation add_solvent Reheat & Add More Solvent oiling_out->add_solvent Cause: Too concentrated slow_cool Cool Solution More Slowly oiling_out->slow_cool Cause: Cooled too fast low_yield->boil_solvent Fix for next time: Use less solvent check_solvent Use Less/Colder Rinse Solvent low_yield->check_solvent Cause: Wash loss fast_xtal->add_solvent fast_xtal->slow_cool

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Navigating the Labyrinth: A Technical Support Center for Thiophene Derivative Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered during the scale-up of thiophene derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale laboratory successes to larger, more demanding production environments. As a senior application scientist with extensive field experience, I will provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Thiophene and its derivatives are cornerstones in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] However, the journey from milligram to kilogram scale is often fraught with unforeseen obstacles. This resource is structured to be your virtual in-lab support, offering solutions to common scale-up issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide - From Theory to Practice

This section tackles specific, frequently encountered problems during the scale-up of thiophene derivative synthesis. Each problem is followed by a detailed explanation of potential causes and actionable, step-by-step solutions.

Issue 1: Poor Regioselectivity in Electrophilic Substitution Reactions

Question: "My electrophilic substitution reaction, which was highly regioselective at the lab scale, is now producing a mixture of 2- and 3-substituted isomers upon scale-up. How can I regain control over the regioselectivity?"

Root Cause Analysis: The electronic properties of the thiophene ring inherently favor electrophilic substitution at the C2 and C5 positions due to the higher electron density compared to the C3 and C4 positions.[5] However, steric hindrance and reaction conditions can significantly influence this selectivity. On a larger scale, localized temperature fluctuations and inefficient mixing can lead to a loss of selectivity.

Troubleshooting Protocol:

  • Re-evaluate Your Directing Group Strategy: For multi-substituted thiophenes, a modular approach with programmed chemical control using activating/directing groups like esters can be highly effective in dictating the position of subsequent functionalizations.[6][7]

  • Optimize Reaction Temperature: Ensure uniform and consistent temperature control across the entire reactor. Hot spots can provide the activation energy for the formation of the less-favored isomer.

  • Improve Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, which can alter the reaction pathway. Ensure your stirring is vigorous enough for the vessel size.

  • Consider Ligand-Controlled C-H Activation: For certain arylations, the choice of ligand in a palladium-catalyzed C-H activation can dramatically switch the regioselectivity between the α (C2/C5) and β (C3/C4) positions.[8]

Issue 2: Inconsistent Yields and Side Reactions in Metal-Catalyzed Cross-Coupling

Question: "I'm scaling up a Suzuki-Miyaura coupling to synthesize a 2-arylthiophene, but my yields are inconsistent, and I'm observing significant amounts of homocoupled byproducts. What's going wrong?"

Root Cause Analysis: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for C-C bond formation.[9] However, their success on a larger scale is highly dependent on factors like catalyst activity, oxygen sensitivity, and the purity of starting materials. Homocoupling often arises from side reactions of the organometallic intermediates.

Troubleshooting Protocol:

  • Rigorous Inert Atmosphere: Ensure your reactor is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure. Oxygen can deactivate the palladium catalyst.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For large-scale reactions, consider more robust and air-stable pre-catalysts.

  • Slow Addition of Reagents: Adding the organoboron reagent slowly to the reaction mixture can help maintain a low concentration, thus minimizing homocoupling.

  • Solvent and Base Optimization: The solvent system and base play a crucial role in the catalytic cycle. A biphasic system (e.g., toluene/water) can sometimes improve results by facilitating product and byproduct separation.[9]

Workflow for Optimizing a Suzuki-Miyaura Coupling:

G start Low Yield / High Homocoupling inert Ensure Rigorous Inert Atmosphere start->inert catalyst Screen Catalyst/Ligand Combinations inert->catalyst If still problematic addition Implement Slow Reagent Addition catalyst->addition With optimal catalyst solvent Optimize Solvent and Base System addition->solvent For further refinement end Improved Yield and Purity solvent->end

Caption: Decision workflow for troubleshooting Suzuki-Miyaura cross-coupling reactions.

Issue 3: Grignard Reaction Initiation Failure and Wurtz Coupling

Question: "My Grignard reaction with 3-bromothiophene is difficult to initiate at a larger scale, and when it does, I get a significant amount of 3,3'-bithiophene as a byproduct. How can I improve this?"

Root Cause Analysis: The formation of Grignard reagents can be challenging to initiate due to a passivating oxide layer on the magnesium surface.[10] Once formed, the Grignard reagent is a strong nucleophile and base, but can also participate in Wurtz-type homocoupling.[10][11] These issues are often exacerbated at scale due to the lower surface-area-to-volume ratio and potential for localized overheating.

Troubleshooting Protocol:

  • Magnesium Activation: Before adding the solvent, activate the magnesium turnings. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming under an inert atmosphere.[11]

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[11] Ensure all glassware is flame- or oven-dried and solvents are anhydrous.

  • Controlled Addition: Add the 3-bromothiophene solution dropwise to maintain a gentle reflux. This helps control the exotherm and minimizes the concentration of the halide available for Wurtz coupling.[10]

  • Use of Initiators: A small amount of pre-formed Grignard reagent from a previous batch can be used to initiate the reaction.

Data on Common Grignard Reaction Issues and Solutions:

ProblemPotential CauseSolution
Failure to Initiate Inactive magnesium surface (oxide layer)Activate Mg with iodine or 1,2-dibromoethane.[10][11]
Presence of moistureUse flame-dried glassware and anhydrous solvents.[11]
Low Yield Wurtz coupling (homocoupling)Slow, controlled addition of the halide.[10]
Grignard reagent quenched by moisture/airMaintain a strict inert atmosphere.[10]
Issue 4: Product Purification Challenges - Removing Regioisomers and Residual Metals

Question: "I'm struggling to purify my thiophene derivative. Column chromatography is not effectively separating the regioisomers, and I have high levels of residual palladium in my final product. What are my options for large-scale purification?"

Root Cause Analysis: The similar polarity of regioisomers makes their separation by chromatography challenging.[12] Residual metals from coupling reactions are a common issue and must be removed, especially for pharmaceutical applications.

Troubleshooting Protocol for Purification:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic screening of solvents is crucial.

  • Optimized Chromatography:

    • Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems to find one that provides better separation of regioisomers.[12]

    • Alternative Stationary Phases: If your compound is sensitive to silica gel, consider using neutral alumina.[12]

  • Metal Scavenging:

    • Aqueous Washes: Certain aqueous solutions (e.g., ammonium chloride, EDTA salts) can help remove residual metals.

    • Activated Carbon: Treatment with activated carbon can be effective but may lead to product loss.

    • Specialized Scavengers: Commercially available metal scavengers (resins or silica-based) can be highly effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up thiophene synthesis?

A1: Key safety considerations include:

  • Handling of Flammable Solvents: Many syntheses use flammable solvents like THF and diethyl ether.[10] Ensure proper grounding of equipment to prevent static discharge.

  • Managing Exothermic Reactions: Grignard reagent formation and quenching, as well as some cyclization reactions, can be highly exothermic and require careful temperature control to prevent runaway reactions.[10]

  • Pyrophoric Reagents: Grignard reagents themselves can be pyrophoric upon contact with air.[10]

  • Toxic Sulfur Compounds: Some sulfurizing agents and byproducts can be toxic and have strong, unpleasant odors.[1][13] All manipulations should be performed in a well-ventilated fume hood.

Q2: How can I minimize the formation of furan byproducts in a Paal-Knorr thiophene synthesis?

A2: The formation of furan is a known competing reaction in the Paal-Knorr synthesis, as sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) can also act as dehydrating agents.[14][15] To favor thiophene formation, consider switching to Lawesson's reagent, which often provides better yields under milder conditions.[14]

Q3: What are the "green chemistry" challenges associated with large-scale thiophene production?

A3: Industrial production often relies on high-temperature, vapor-phase cyclization methods.[1] The main green chemistry challenges include the use of toxic and flammable reagents like carbon disulfide, high energy consumption, and the generation of potentially hazardous byproducts.[1] Newer methods are being developed, but often do not solve all these issues simultaneously.[1]

Q4: Can unwanted polymerization of my thiophene monomer be prevented during scale-up?

A4: Polythiophene formation can be initiated by oxidizing agents or acidic conditions.[5][16] To prevent this:

  • Ensure the reaction environment is free from strong oxidizing agents unless polymerization is the desired outcome.

  • Control the pH of the reaction mixture, as strong acids can induce polymerization.[5]

  • Store purified thiophene monomers under an inert atmosphere and away from light, as some are susceptible to oxidative polymerization.

Visualizing the Paal-Knorr Synthesis Dilemma:

G start 1,4-Dicarbonyl Compound reagent Sulfurizing Agent (e.g., P₄S₁₀) start->reagent thiophene Desired Thiophene Product reagent->thiophene Sulfurization Pathway furan Furan Byproduct reagent->furan Dehydration Pathway (Side Reaction)

Caption: Competing pathways in the Paal-Knorr synthesis.

By understanding the fundamental principles behind these challenges and applying the systematic troubleshooting strategies outlined in this guide, you can navigate the complexities of scaling up thiophene derivative synthesis with greater confidence and success.

References

Preventing side reactions in thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Thienopyrimidines are foundational in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] However, their synthesis is often plagued by side reactions that can impact yield, purity, and regioselectivity.

This document provides in-depth, experience-driven troubleshooting guides and FAQs to address specific challenges encountered in the lab. We will delve into the causality behind common synthetic issues and offer validated protocols to ensure the success of your experiments.

Foundational Chemistry: The Gewald Reaction

A cornerstone for thienopyrimidine synthesis is the preparation of the 2-aminothiophene precursor, most commonly achieved via the Gewald multicomponent reaction.[3][4] Understanding this reaction is critical, as many downstream issues originate here. The reaction condenses a ketone or aldehyde with an α-activated nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[3][5]

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent ring closure to form the substituted 2-aminothiophene.[4] Each step presents an opportunity for side reactions if not properly controlled.

Gewald_Mechanism Figure 1: The Gewald Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization Ketone Ketone Unsaturated_Intermediate Unsaturated_Intermediate Ketone->Unsaturated_Intermediate + Activated Nitrile Activated_Nitrile Activated_Nitrile Base Base Base->Ketone Catalyst Thiolate_Intermediate Thiolate_Intermediate Unsaturated_Intermediate->Thiolate_Intermediate + S8 Sulfur Sulfur 2_Aminothiophene 2_Aminothiophene Thiolate_Intermediate->2_Aminothiophene Intramolecular Attack

Caption: Figure 1: The Gewald Reaction Mechanism.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is formatted as a series of questions you might ask when an experiment goes wrong. We provide the underlying causes and actionable solutions.

Question 1: My Gewald reaction has a very low yield of the desired 2-aminothiophene. What is going wrong?

Plausible Causes:

  • Incomplete Knoevenagel Condensation: The initial condensation step is reversible and may not proceed to completion if the conditions are not optimal. This is often the rate-limiting step.[4]

  • Poor Quality Reagents: Elemental sulfur can vary in reactivity. Likewise, aged ketones or nitriles can contain impurities that inhibit the reaction.

  • Incorrect Basicity: The choice and amount of base are critical. Too weak a base will not efficiently catalyze the Knoevenagel condensation, while too strong a base can promote unwanted side reactions or decomposition.[5]

  • Suboptimal Temperature: The reaction requires a specific temperature range to proceed efficiently without decomposing the intermediates.

Recommended Solutions:

  • Catalyst Optimization: For the base, morpholine or piperidine are commonly used and highly effective.[6] Triethylamine can also be used, often in combination with water as a solvent, which can promote the reaction at room temperature.[7]

  • Solvent Choice: Ethanol is a standard solvent.[6] For sluggish reactions, consider a higher boiling point solvent, but monitor for decomposition.

  • Microwave Irradiation: Employing microwave synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts.[4][8]

  • Two-Step Procedure: If the one-pot method fails, consider a two-step approach. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and a base. This allows for optimization of each stage independently.[5]

  • Reagent Purity: Use freshly opened or purified reagents. Ensure the elemental sulfur is a fine, amorphous powder for maximum reactivity.

Question 2: I'm observing the formation of multiple products during the pyrimidine ring cyclization. How can I improve regioselectivity?

Plausible Causes:

  • Ambident Nucleophilicity: The 2-aminothiophene precursor has multiple nucleophilic sites, which can lead to different cyclization products depending on the electrophile and reaction conditions.

  • Tautomerization: The starting aminothiophene can exist in different tautomeric forms, presenting different reactive sites to the cyclizing agent.

  • Reaction Conditions: The solvent, temperature, and cyclizing agent can all influence which reaction pathway is kinetically or thermodynamically favored.

Recommended Solutions:

  • Control the Cyclizing Agent: The choice of reagent to close the pyrimidine ring is paramount.

    • Formamide: Refluxing with formamide typically yields thieno[2,3-d]pyrimidin-4(3H)-ones.[6][9]

    • Urea/Thiourea: Condensation with urea or thiourea at high temperatures can produce thienopyrimidine-2,4-diones or their 2-thioxo analogues, respectively.[9]

    • Isothiocyanates: Reaction with isothiocyanates followed by base-mediated cyclization is a reliable method for introducing a substituent at the N3 position.[10]

  • Palladium Catalysis for C-H Arylation: When functionalizing the thienopyrimidine core, palladium catalysts can offer exquisite regiocontrol. For instance, different palladium catalyst systems can selectively direct arylation to either the C5 or C6 position of the thieno[2,3-d]pyrimidine scaffold.[11]

  • Stepwise Synthesis: Build the functionality in a controlled, stepwise manner. For example, first, react the 2-aminothiophene with an agent like 1,1'-carbonyldiimidazole (CDI) to form a stable intermediate, which can then be cyclized with a specific amine or hydrazine to avoid ambiguity.[12]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low Yield Check_Precursor Is the 2-aminothiophene precursor pure and high-yield? Start->Check_Precursor Troubleshoot_Gewald Focus on Gewald Reaction: - Optimize base/catalyst - Use microwave irradiation - Purify starting materials Check_Precursor->Troubleshoot_Gewald No Check_Cyclization Is the cyclization step sluggish or incomplete? Check_Precursor->Check_Cyclization Yes Troubleshoot_Gewald->Check_Precursor Re-evaluate Troubleshoot_Cyclization Focus on Cyclization: - Increase temperature/reflux - Change solvent (e.g., DCE, dioxane) - Use stronger cyclizing agent (DMF-DMA) - Consider solvent-free conditions Check_Cyclization->Troubleshoot_Cyclization Yes Check_Purification Is product lost during workup or purification? Check_Cyclization->Check_Purification No Troubleshoot_Cyclization->Check_Cyclization Re-evaluate Troubleshoot_Purification Optimize Purification: - Recrystallize from different solvent system - Use column chromatography - Check for product solubility issues Check_Purification->Troubleshoot_Purification Yes Success Yield Improved Check_Purification->Success No Troubleshoot_Purification->Check_Purification Re-evaluate

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Question 3: My cyclization to form the thienopyrimidin-4-one is incomplete, even after prolonged reflux.

Plausible Causes:

  • Insufficient Energy: The reaction may have a high activation energy that is not being met by standard reflux conditions.

  • Inappropriate Solvent: The chosen solvent may not be optimal for both solubility of the starting material and the reaction temperature required.

  • Deactivated Starting Material: Electron-withdrawing groups on the thiophene ring can decrease the nucleophilicity of the amino group, making cyclization more difficult.

Recommended Solutions:

  • Increase Reaction Temperature: If refluxing in a solvent like ethanol or toluene is ineffective, switch to a higher-boiling solvent such as 1,2-dichloroethane (DCE) or dioxane.[13]

  • Solvent-Free Conditions: Heating the neat mixture of the aminothiophene precursor and the cyclizing agent (e.g., formamide) can be highly effective.[9] Condensation and cyclization often occur rapidly at temperatures between 100-150 °C without a solvent.[9][13]

  • Use Activating Agents: Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can facilitate cyclization under milder conditions compared to formamide.[8]

  • Phosphorus Oxychloride (POCl₃): For the synthesis of 4-chlorothienopyrimidines from thienopyrimidin-4-ones, POCl₃ is the reagent of choice. If the initial cyclization to the -one is problematic, some routes proceed through intermediates that are then treated with POCl₃, which can drive the reaction to completion.[6][8]

Data Summary: Optimizing Cyclization Conditions

The following table summarizes experimental data for the cyclization of a 3-amino-thiophene-2-carboxylate derivative to a thieno[3,2-d]pyrimidinone, illustrating the impact of reaction conditions on yield.[13]

EntryCyclization ConditionsTimeYield (%)
1POCl₃, DCM, 45 °C5 h42%
2POCl₃, DCE, 80 °C2 h79%
3Dry Dioxane, Reflux8 h77%
4Toluene, Reflux-28%
5Solvent-free, 100 °C-68%
6Solvent-free, 140 °C2 h81%

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for building a thienopyrimidine core? A: The most versatile and widely used starting materials are substituted 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles.[8][10] These are readily synthesized via the Gewald reaction and offer two key functional groups—the amine and the ester/nitrile—perfectly positioned for subsequent annulation of the pyrimidine ring.[1][9]

Q: How can I introduce substituents at the 4-position of the thienopyrimidine ring? A: A robust and common method is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative. This 4-chloro group is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles (amines, alkoxides, etc.) via an SNAr reaction to install diverse functionalities.[6][8]

Functionalization_Pathway Figure 3: Functionalization at the 4-Position Start Thienopyrimidin-4-one Step1 POCl3 (Chlorination) Start->Step1 Intermediate 4-Chloro-thienopyrimidine Step1->Intermediate Step2 Nucleophile (Nu-H) (SNAr Reaction) Intermediate->Step2 End 4-Substituted-thienopyrimidine Step2->End

Caption: Figure 3: Functionalization at the 4-Position.

Q: I'm dealing with a very viscous reaction mixture or a solid that is difficult to stir. What should I do? A: This is common in solvent-free reactions or as the product precipitates. First, ensure your mechanical stirring is robust. If that's not enough, you may need to add a small amount of a high-boiling, inert solvent (like NMP, DMSO, or Dowtherm A) to improve fluidity, even if the goal is a "neat" reaction. Alternatively, for small-scale reactions, manual agitation or a shaker can be employed if mechanical stirring fails.

Key Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[14]
  • Reagents Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Catalyst Addition: Add morpholine (0.1 mol) dropwise to the stirred mixture.

  • Reaction: Heat the mixture under reflux for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol to remove impurities, and dry it. If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis and Chlorination of a Thieno[2,3-d]pyrimidin-4-one[6][10]

Part A: Cyclization

  • Reagents Setup: Place the 2-aminothiophene precursor (e.g., the product from Protocol 1) (10 mmol) in a flask. Add an excess of formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 180-190 °C) for 12-18 hours.

  • Work-up: Cool the reaction mixture. Pour it into cold water. The solid thienopyrimidin-4-one will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry.

Part B: Chlorination

  • Reagents Setup: Suspend the dried thienopyrimidin-4-one (5 mmol) in phosphorus oxychloride (POCl₃, 15 mL). Add N,N-dimethylaniline (1-2 drops) as a catalyst.

  • Reaction: Heat the mixture to reflux for 4-6 hours under anhydrous conditions (use a drying tube). The solution should become clear.

  • Work-up: After cooling, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.

  • Purification: The solid 4-chloro-thienopyrimidine will precipitate. Collect it by filtration, wash with cold water until the filtrate is neutral, and then dry. This product is often used in the next step without further purification.

References

Technical Support Center: Improving the Solubility of Thiophene-Based Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of thiophene-based compounds in in vitro assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial hurdles researchers face when working with thiophene derivatives.

Q1: Why are my thiophene-based compounds often poorly soluble in aqueous assay buffers?

A1: The solubility challenge with thiophene-based compounds stems directly from their chemical structure. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[1] This core structure is largely nonpolar and hydrophobic. Key factors contributing to poor aqueous solubility include:

  • Hydrophobic Core: The thiophene ring itself is lipophilic, favoring dissolution in organic solvents over water.[1][2] Many thiophene derivatives are developed to interact with hydrophobic binding pockets in biological targets, which often means medicinal chemists add other lipophilic groups, further decreasing aqueous solubility.[3]

  • Planarity and Crystal Packing: The flat, planar structure of the thiophene ring can lead to strong π-π stacking interactions in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart, resulting in low thermodynamic solubility.

  • Lack of Ionizable Groups: Unless the compound has been specifically designed with acidic or basic functional groups, it will be non-ionizable. Neutral compounds cannot form salts, which is one of the most common and effective methods for increasing aqueous solubility.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?

A2: Understanding this distinction is critical for designing and interpreting your experiments.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the rate of dissolution equals the rate of precipitation.[5][6] This is typically measured by adding an excess of the solid compound to the solvent and shaking it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (usually DMSO) first and then adding this stock solution to an aqueous buffer.[8] It measures the concentration at which the compound precipitates out of a supersaturated solution.[9] Because this method doesn't allow sufficient time for the compound to form a stable crystal lattice, kinetic solubility values are often higher than thermodynamic solubility values.[8][9]

For most in vitro high-throughput screening (HTS) and cell-based assays, kinetic solubility is the more practical and relevant measure. [5][7] Your experimental protocol mirrors a kinetic solubility measurement: you prepare a DMSO stock and dilute it into your assay medium. Low kinetic solubility is the direct cause of compound precipitation in your assay plate.

Q3: My compound precipitates immediately upon dilution into my aqueous buffer or cell culture medium. What is happening and how do I fix it?

A3: This is a classic case of "solvent shock" or "crashing out."[10][11] Your compound is highly soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to a highly aqueous one. The compound molecules rapidly aggregate and precipitate before they can interact with assay components that might help keep them in solution (like proteins in serum).

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to test lower concentrations of your compound.[10]

  • Optimize the Dilution Process: Instead of adding a small volume of stock to a large volume of buffer, perform the dilution differently. Add the DMSO stock to your tube or well first, and then add the aqueous buffer dropwise while gently vortexing or stirring.[10] This gradual change in solvent polarity can prevent rapid precipitation.

  • Pre-warm the Aqueous Medium: Especially for cell-based assays, pre-warming your culture medium to 37°C before adding the compound stock can improve solubility.[10][11]

  • Lower the Stock Concentration: If you are using a very high concentration stock (e.g., 50-100 mM), the volume of DMSO required for dilution might be too small to dispense and mix accurately. Preparing a lower concentration stock (e.g., 10 mM) allows for a larger, more manageable transfer volume.[12]

Q4: My compound seems to dissolve initially but then precipitates over time while in the incubator. What are the likely causes?

A4: Delayed precipitation points to issues with the compound's stability in the specific assay environment over the duration of the experiment.

  • Temperature Shifts: If you prepare your plates at room temperature and then move them to a 37°C incubator, the increase in temperature can sometimes decrease the solubility of certain compounds, causing them to precipitate.[10][11]

  • pH Changes: In cell-based assays, cellular metabolism can cause the pH of the culture medium to shift over time. If your thiophene compound has an ionizable group, its solubility may be highly pH-dependent.[5][13] A shift to a pH where the compound is less ionized can cause it to fall out of solution.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, forming less soluble complexes.[10]

  • Conversion to a Less Soluble Form: The initially dissolved (amorphous) form of the compound may slowly convert to a more stable, less soluble crystalline form over time. This relates back to the difference between kinetic and thermodynamic solubility.[6]

To address this, it's crucial to run a solubility test under your exact experimental conditions (media, temperature, CO2, time) to determine the maximum stable concentration.[11]

Section 2: Troubleshooting Guide - Advanced Solubilization Strategies

If basic troubleshooting fails, you may need to develop a more sophisticated formulation for your compound. The following strategies are presented in order of increasing complexity.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting precipitation issues.

G start Compound Precipitates in Assay check_conc Is the final concentration as low as feasible? start->check_conc dilution Optimize Dilution: - Pre-warm media - Add stock to media slowly - Two-step dilution check_conc->dilution Yes still_precip Still Precipitates? dilution->still_precip ionizable Does the compound have an ionizable group (pKa)? still_precip->ionizable Yes success Solubility Issue Resolved still_precip->success No ph_adjust Strategy 1: pH Modification (Adjust buffer pH) ionizable->ph_adjust Yes cosolvent Strategy 2: Use a Co-solvent System (e.g., PEG 400, Ethanol) ionizable->cosolvent No validate Validate Assay Compatibility (Test for vehicle effects) ph_adjust->validate excipient Strategy 3: Use Solubilizing Excipients cosolvent->excipient If co-solvents fail cosolvent->validate excipient_choice Choose Excipient excipient->excipient_choice cyclodextrin Cyclodextrins (e.g., HP-β-CD) excipient_choice->cyclodextrin surfactant Surfactants (e.g., Tween® 80) excipient_choice->surfactant cyclodextrin->validate surfactant->validate validate->success

Caption: A decision tree for troubleshooting thiophene compound precipitation.

Strategy 1: pH Modification (for Ionizable Compounds)

If your thiophene derivative contains an acidic or basic functional group, its solubility will be dependent on pH.[13] According to the Henderson-Hasselbalch principle, basic compounds are more soluble at lower pH (when they are protonated and charged), while acidic compounds are more soluble at higher pH (when they are deprotonated and charged).[14]

  • How to Implement:

    • Determine the pKa of your compound (experimentally or via software prediction).

    • Prepare a series of buffers with pH values spanning a range of +/- 2 units around the pKa.

    • Measure the compound's solubility in each buffer.

    • If a suitable pH is found, you may need to use a buffer like HEPES in your cell culture medium to maintain that pH, as the standard bicarbonate buffer is sensitive to CO2 levels.[10]

  • Caution: Ensure your target protein or cell line is stable and functional at the modified pH.

Strategy 2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[15][16] They work by reducing the overall polarity of the solvent system.[17]

  • How to Implement:

    • Select a biocompatible co-solvent (see table below).

    • Prepare your compound stock in 100% DMSO as usual.

    • Create an intermediate dilution of your stock into the chosen co-solvent.

    • Finally, dilute this intermediate solution into your final assay buffer. This two-step dilution process can help avoid solvent shock.[18]

Strategy 3: Solubilizing Excipients

Excipients are inactive substances used to deliver an active compound. For solubility enhancement, the most common classes are cyclodextrins and surfactants.[19][20]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15][] They can encapsulate the hydrophobic thiophene moiety of your compound, forming a water-soluble "inclusion complex."[22][23] This effectively shields the hydrophobic part of the molecule from the aqueous environment.[]

  • Mechanism of Action:

    G cluster_0 Aqueous Environment thiophene Thiophene Compound (Hydrophobic) plus + cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Forms complex Soluble Inclusion Complex thiophene_in_complex Thiophene

    Caption: Cyclodextrin encapsulation of a hydrophobic thiophene compound.

  • Which to Choose: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[15][]

  • How to Implement: Dissolve the HP-β-CD in your assay buffer first, then add the DMSO stock of your compound to this solution. The complex formation is usually rapid.[24]

Surfactants

Surfactants (surface active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles.[15] These micelles have a hydrophobic core that can encapsulate insoluble compounds, while their hydrophilic shell allows the entire structure to be dispersed in water.[25][26]

  • Which to Choose: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are commonly used in in vitro assays.[15][27]

  • How to Implement: Add the surfactant to the assay buffer at a concentration above its critical micelle concentration. Then, add the compound's DMSO stock.

  • Critical Caution: Surfactants can disrupt cell membranes and interfere with protein activity.[27] It is absolutely essential to run a vehicle control with the surfactant alone to ensure it does not affect your assay readout at the concentration used.

Summary of Advanced Solubilization Strategies
StrategyMechanismCommon AgentsProsConsTypical Assay Conc.
pH Modification Increases ionization of acidic/basic compoundsBuffers (HEPES, Tris)Highly effective for ionizable drugsOnly works for ionizable drugs; can affect cell/protein viabilitypH adjusted to optimize solubility
Co-solvents Reduces solvent polarityEthanol, PEG 400, Propylene Glycol[15]Simple to implement; can be effectiveCan have biological effects; may not be sufficient for very insoluble compounds1-10% (v/v)
Cyclodextrins Forms soluble inclusion complexes[]HP-β-CD, SBE-β-CDLow toxicity; highly effective; can improve stability[23][28]Can be expensive; may interact with some assay components1-20 mM (0.1-3% w/v)
Surfactants Forms micelles to encapsulate compound[15]Polysorbate 80 (Tween® 80), Triton™ X-100High solubilizing capacityHigh potential for assay interference and cell toxicity[27]0.01-0.1% (v/v)

Section 3: Key Protocols

Protocol 1: Kinetic Solubility Screening Assay

This protocol allows you to determine the maximum soluble concentration of your compound under your specific assay conditions.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer or cell culture medium

  • 96-well clear bottom plates

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Methodology:

  • Prepare Dilution Series: In a 96-well plate, create a serial dilution of your compound in 100% DMSO. For example, start with 10 mM and perform 2-fold dilutions down the column.

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a 1:50 dilution. Your final concentrations might range from 200 µM down to ~0.4 µM.

  • Incubate: Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of your intended experiment (e.g., 2 hours, 24 hours).[7]

  • Measure Precipitation:

    • Visual Inspection: Check the wells for visible precipitate against a dark background.

    • Microscopy: Examine wells under a microscope to detect fine crystalline precipitate.[11]

    • Instrumental Analysis: The most quantitative method is to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in signal compared to a buffer-only control indicates precipitation.[29]

  • Determine Maximum Soluble Concentration: The highest concentration that shows no sign of precipitation is your working kinetic solubility limit for this specific set of conditions.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of your compound formulated with HP-β-CD.

Materials:

  • Thiophene-based compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • DMSO

  • Aqueous buffer (e.g., PBS or cell culture medium)

Methodology:

  • Prepare the Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your final aqueous buffer. A 20% (w/v) stock is a good starting point. Gently warm and stir the solution until all the HP-β-CD has dissolved. Filter sterilize if for use in cell culture.

  • Prepare Compound Stock in DMSO: Prepare a high-concentration stock of your thiophene compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.

  • Create the Formulated Solution:

    • Add the required volume of the HP-β-CD solution to a sterile tube.

    • While vortexing the HP-β-CD solution, slowly add the DMSO stock of your compound.

    • For example, to make a 1 mM final compound concentration in 10% HP-β-CD, you could mix 50 µL of 20 mM compound stock (in DMSO) with 950 µL of 10.5% HP-β-CD solution. The final DMSO concentration would be 5%.

  • Equilibrate: Allow the solution to stir or shake at room temperature for at least 1 hour to ensure complex formation.[24]

  • Validate: Perform the Kinetic Solubility Screening Assay (Protocol 1) using this new formulated stock to confirm the improvement in solubility. Always include a vehicle control in your final experiment (e.g., buffer with the same final concentration of HP-β-CD and DMSO) to check for background effects.[30]

This guide provides a comprehensive framework for addressing the solubility challenges of thiophene-based compounds. By systematically applying these principles and protocols, you can generate more reliable and reproducible data in your in vitro assays.

References

Technical Support Center: Troubleshooting Low Yields in Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cyclocondensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding low yields in cyclocondensation reactions.

Q1: My cyclocondensation reaction is not yielding any product. Where do I start troubleshooting?

A good starting point is to systematically verify the core components of your reaction. First, confirm the purity and identity of your starting materials, as impurities can significantly hinder the reaction.[1] Next, re-evaluate your reaction conditions—temperature, reaction time, and solvent—as these are critical for successful cyclocondensation.[2][3][4] Finally, ensure your catalyst, if you are using one, is active and used in the correct concentration.[5]

Q2: I'm observing multiple spots on my TLC plate, and the yield of my desired product is low. What's happening?

The presence of multiple spots on a TLC plate suggests the formation of side products.[1] A common issue in cyclocondensation is the self-condensation of one of the starting materials, especially if a strong base is used as a catalyst.[5] Another possibility is the formation of intermediates that do not proceed to the final product. Optimizing the stoichiometry of your reactants can sometimes minimize these side reactions.[5]

Q3: Can the choice of solvent significantly impact the yield of my cyclocondensation reaction?

Absolutely. The solvent plays a crucial role in cyclocondensation reactions by influencing reactant solubility, reaction rate, and even the equilibrium of the reaction.[6][7] The polarity of the solvent can affect the stability of the transition state, thereby impacting the reaction rate.[7][8] For reactions that produce water as a byproduct, using a solvent that allows for azeotropic removal of water can drive the reaction to completion and improve yields.[5]

Q4: My reaction seems to stop before all the starting material is consumed. What should I do?

Incomplete conversion is a frequent cause of low yields.[5] Several factors could be at play. The reaction time may be insufficient, so monitoring the reaction over a longer period is advisable.[5] The reaction temperature might be too low to achieve complete conversion.[5] Additionally, if your reaction produces water, its accumulation can inhibit the reaction or lead to a reversible process, thus preventing full consumption of the starting materials.[5]

In-Depth Troubleshooting Guides

This section provides more detailed guidance on specific issues you might encounter.

Guide 1: Low or No Product Formation

A lack of product formation is a frustrating but common issue. The following troubleshooting workflow can help you systematically identify the root cause.

Troubleshooting Workflow for No Product Formation

G start Start: No Product Detected check_sm Verify Starting Material Purity & Identity (NMR, MS, etc.) start->check_sm sm_ok Starting Materials are Correct and Pure check_sm->sm_ok Purity Confirmed sm_bad Impure or Incorrect Starting Materials check_sm->sm_bad Issue Found check_reagents Confirm Reagent/Catalyst Activity & Concentration sm_ok->check_reagents repurify_sm Action: Repurify or Resynthesize Starting Materials sm_bad->repurify_sm repurify_sm->check_sm Re-evaluate reagents_ok Reagents/Catalyst are Active and Correctly Dosed check_reagents->reagents_ok Activity Confirmed reagents_bad Degraded Reagents or Incorrect Concentration check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions (Temperature, Time, Solvent) reagents_ok->check_conditions replace_reagents Action: Use Fresh Reagents/Catalyst and Verify Stoichiometry reagents_bad->replace_reagents replace_reagents->check_reagents Re-evaluate conditions_ok Conditions are Appropriate check_conditions->conditions_ok Conditions Seem Correct conditions_bad Suboptimal Conditions check_conditions->conditions_bad Potential Issue check_monitoring Analyze Reaction Monitoring Data (TLC, LC-MS, NMR) conditions_ok->check_monitoring optimize_conditions Action: Systematically Optimize Conditions (e.g., Temperature Screen, Solvent Screen) conditions_bad->optimize_conditions optimize_conditions->check_conditions Re-evaluate no_reaction No Reaction Occurring check_monitoring->no_reaction intermediate_formed Intermediate Formed, but No Product check_monitoring->intermediate_formed no_reaction->optimize_conditions drive_reaction Action: Increase Temperature, Extend Time, or Remove Byproducts intermediate_formed->drive_reaction end Problem Solved drive_reaction->end

Caption: A step-by-step decision tree for troubleshooting the absence of product in a cyclocondensation reaction.

Causality and Actionable Solutions
  • Starting Material Integrity: The purity of your starting materials is paramount.[1] Impurities can act as inhibitors or participate in side reactions, consuming your reagents.

    • Protocol: Before starting your reaction, confirm the identity and purity of your starting materials using techniques like NMR, mass spectrometry, or melting point analysis.[1] If impurities are detected, purify the starting materials by recrystallization or column chromatography.[1][9]

  • Catalyst Deactivation: Catalysts can lose activity over time due to various factors like poisoning, coking, or thermal degradation.[10][11] A deactivated catalyst will lead to a sluggish or completely stalled reaction.

    • Protocol: If you suspect catalyst deactivation, try the reaction with a fresh batch of the catalyst. For heterogeneous catalysts, deactivation can sometimes be reversed through specific regeneration procedures.[12]

  • Reaction Conditions: Cyclocondensation reactions are often sensitive to temperature and solvent.[2][6] An inappropriate solvent can lead to poor solubility of reactants, while a suboptimal temperature can result in a very slow reaction rate.

    • Protocol: Conduct small-scale screening experiments to evaluate a range of solvents and temperatures.[3][4] A systematic approach, such as a design of experiments (DoE), can efficiently identify the optimal conditions.

ParameterRange to InvestigateRationale
Temperature Room Temp to RefluxAffects reaction rate and can overcome activation energy barriers.[5]
Solvent Non-polar (e.g., Toluene), Aprotic Polar (e.g., DMF, Acetonitrile), Protic (e.g., Ethanol, Water)Influences solubility, transition state stability, and can facilitate byproduct removal.[5][6][7]
Reaction Time 1h to 24h+Ensure the reaction has sufficient time to go to completion.[5]
Guide 2: Formation of Side Products and Low Selectivity

The formation of byproducts is a common reason for low yields. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions in Cyclocondensation

G cluster_0 Desired Reaction cluster_1 Side Reactions A Starting Material A Product Desired Cycloadduct A->Product Self_A Self-Condensation of A A->Self_A Strong Base Incomplete Incomplete Cyclization (Intermediate) A->Incomplete B Starting Material B B->Product Self_B Self-Condensation of B B->Self_B Strong Base B->Incomplete Michael Michael Addition to Product Product->Michael Reactive Methylene Compound

Caption: An illustration of the desired reaction pathway versus common side reactions in cyclocondensation.

Causality and Actionable Solutions
  • Self-Condensation: Aldehydes and ketones, common starting materials in cyclocondensation, can undergo self-condensation, especially in the presence of a strong base.[5]

    • Protocol: If self-condensation is suspected, consider using a weaker base as a catalyst (e.g., piperidine, pyridine instead of hydroxides or alkoxides).[5]

  • Michael Addition: The α,β-unsaturated product of some condensation reactions can be susceptible to Michael addition by a nucleophilic starting material.[5]

    • Protocol: Adjusting the stoichiometry, for instance, by using a slight excess of the electrophilic carbonyl compound, can sometimes suppress this side reaction.[5]

  • Stoichiometry: The ratio of reactants is critical for maximizing the yield of the desired product and minimizing side reactions.[13][14]

    • Protocol: Systematically vary the molar ratio of your reactants to find the optimal balance that favors the desired cyclocondensation.

Guide 3: Incomplete Conversion and Reaction Stalling

An incomplete reaction can be due to the reaction reaching equilibrium or being inhibited by a byproduct.

Causality and Actionable Solutions
  • Byproduct Inhibition (e.g., Water): Many cyclocondensation reactions produce water as a byproduct.[5] The accumulation of water can inhibit the catalyst or shift the equilibrium back towards the starting materials.[5][15]

    • Protocol 1: Azeotropic Removal of Water:

      • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[5][16]

      • Add the reactants and a solvent that forms an azeotrope with water (e.g., toluene, xylene).[5][17]

      • Add the catalyst.

      • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[15][16]

      • Monitor the reaction until no more water is collected.[5]

  • Reaction Monitoring: It is crucial to monitor the progress of your reaction to determine if it has truly stalled or is just slow.[18][19]

    • Protocol: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product over time.[5][18][20]

Guide 4: Product Loss During Workup and Purification

Even with a high-yielding reaction, significant product loss can occur during the workup and purification steps.[21][22]

Causality and Actionable Solutions
  • Product Solubility: Your product might have some solubility in the aqueous layer during extraction, leading to losses.[22]

    • Protocol: Before discarding the aqueous layer, perform a back-extraction with a small amount of organic solvent to recover any dissolved product.

  • Product Instability: The product may be sensitive to the pH changes during workup or unstable on silica gel during chromatography.[21][22]

    • Protocol: Test the stability of your product to acidic and basic conditions on a small scale before performing the workup on the entire batch.[22] If it is unstable on silica, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).

  • Purification Challenges: Complex reaction mixtures can be challenging to purify, leading to low isolated yields.[23][24][25]

    • Protocol: Employ advanced purification techniques if necessary. For instance, if your product is a protein, multimodal chromatography can be an effective single-step purification strategy.[26]

References

Technical Support Center: Decarboxylation of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of methyl 3-amino-4-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation to yield 3-amino-4-methylthiophene. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a baseline experimental protocol grounded in established chemical principles.

Section 1: Reaction Overview & Mechanistic Considerations

The decarboxylation of methyl 3-amino-4-methylthiophene-2-carboxylate involves the removal of the methoxycarbonyl group (-COOCH₃) to furnish 3-amino-4-methylthiophene. Unlike β-keto acids which decarboxylate readily through a cyclic transition state, the decarboxylation of this aromatic ester is more challenging and typically requires significant thermal energy.[2]

The reaction likely proceeds via saponification of the ester to the corresponding carboxylate salt, followed by protonation to the carboxylic acid, and subsequent thermal elimination of CO₂. The electron-donating nature of the amino group at the 3-position can influence the electron density of the thiophene ring, potentially affecting the stability of the intermediate species.

Section 2: Proposed Experimental Protocol (Baseline)

This protocol is a suggested starting point. Optimization of temperature, solvent, and reaction time is critical for success.

Objective: To synthesize 3-amino-4-methylthiophene via decarboxylation.

Reagents & Equipment:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • High-boiling point solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone (NMP), or Dowtherm A)

  • Standard reflux apparatus with condenser and inert gas (N₂ or Ar) inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for extraction and purification (e.g., chromatography columns)

Step-by-Step Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol).

    • Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture and remove the alcohol solvent under reduced pressure.

  • Acidification & Isolation of Carboxylic Acid (Optional but Recommended):

    • Dissolve the resulting sodium salt in water and cool in an ice bath.

    • Carefully acidify the solution with cold dilute HCl to a pH of ~3-4.

    • The corresponding carboxylic acid should precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Decarboxylation:

    • In a clean, dry flask equipped for reflux under an inert atmosphere, add the 3-amino-4-methylthiophene-2-carboxylic acid (or the crude sodium salt).

    • Add a high-boiling solvent (e.g., diphenyl ether). The concentration should be carefully chosen to ensure efficient heat transfer.

    • Heat the mixture to a high temperature (typically 200-250 °C) and monitor for the evolution of CO₂ gas.[3][4]

    • Maintain the temperature and monitor the reaction progress by TLC or GC-MS.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent like diphenyl ether is used, the product can often be isolated by vacuum distillation directly from the reaction mixture.

    • Alternatively, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous wash to remove any remaining salts. A mild basic wash (e.g., with sodium bicarbonate solution) followed by a brine wash is recommended.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the crude product by column chromatography or vacuum distillation. The resulting 3-amino-4-methylthiophene is known to be an unstable intermediate, so prompt use or protection (e.g., as a Boc-carbamate) is advised.[5]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the decarboxylation process.

Q1: My reaction is not proceeding, or the yield is very low. What should I do?

A1: This is a common issue, often related to insufficient thermal energy or reaction time.

  • Cause 1: Insufficient Temperature. The thermal stability of the starting material or the carboxylic acid intermediate can be high.[6]

    • Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Ensure your thermometer is accurately measuring the internal temperature of the reaction mixture. High-boiling solvents like Dowtherm A or diphenyl ether are essential for reaching the required temperatures (often >200 °C).[7]

  • Cause 2: Incomplete Saponification. If you are attempting a one-pot saponification and decarboxylation, the initial hydrolysis of the methyl ester may be the rate-limiting step.

    • Solution: Ensure the saponification step is complete before proceeding to high temperatures. It is often more reliable to perform a two-step process: first, isolate the carboxylic acid salt, and then subject the purified acid to the decarboxylation conditions.

  • Cause 3: Reaction Time. Thermal decarboxylations can be slow.

    • Solution: Extend the reaction time and monitor progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS). A small aliquot can be carefully taken from the reaction, worked up, and analyzed.

Q2: I am observing significant decomposition of my material, indicated by charring or the formation of multiple unidentified spots on TLC.

A2: Aminothiophenes can be sensitive to high temperatures and oxidative conditions.[8]

  • Cause 1: Temperature is too high. While high heat is necessary, excessive temperatures can lead to polymerization or degradation of the thiophene ring.

    • Solution: Find the optimal temperature window. Run small-scale experiments at various temperatures (e.g., 180°C, 200°C, 220°C) to identify the point at which the desired reaction occurs without significant byproduct formation.

  • Cause 2: Presence of Oxygen. The amino group is susceptible to oxidation at high temperatures, which can lead to complex side reactions and discoloration.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas the solvent before use by bubbling N₂ or Ar through it for 15-20 minutes.

  • Cause 3: Incompatible Solvent. The solvent may be reacting with the starting material or product.

    • Solution: Use highly stable, inert solvents. Diphenyl ether is a common choice for high-temperature decarboxylations due to its stability.

Q3: The reaction seems to work, but I am struggling to isolate and purify the final product, 3-amino-4-methylthiophene.

A3: The product is a relatively low molecular weight amine, which can present purification challenges. It has been noted as an unstable intermediate.[5]

  • Cause 1: Product Volatility. The product may be volatile, leading to loss during solvent removal or high-vacuum distillation.

    • Solution: Use a rotary evaporator with controlled vacuum and a cold trap. When performing vacuum distillation, use a short path apparatus and ensure the collection flask is well-cooled.

  • Cause 2: Product Stability. The free amine can be unstable and prone to oxidation or decomposition upon standing.[1]

    • Solution: After isolation, it is highly recommended to immediately use the product in the next step or protect the amine group. Reaction with di-tert-butyl dicarbonate ((Boc)₂O) to form the stable Boc-protected amine, (4-methyl-thiophen-3-yl) carbamic acid tert-butyl ester, is a common and effective strategy.[5] This derivative is more stable and easier to handle and purify via chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I perform the decarboxylation directly from the methyl ester without hydrolysis? A: Direct thermal decarboxylation of the ester is generally not feasible under standard laboratory conditions. The carboxylic acid is the key intermediate for the thermal elimination of CO₂ in this type of reaction.

Q: Are there alternative, milder methods for this decarboxylation? A: While high-temperature thermal methods are most common for this class of compound, modern organic chemistry offers alternatives for other substrates, such as photoredox-catalyzed decarboxylation.[9][10] However, these methods often require specific functional group setups (like N-protected α-amino acids) and would need significant adaptation and development for your specific molecule.

Q: What analytical techniques are best for monitoring this reaction? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of the starting material and appearance of the product. Use a UV lamp for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative data and can help identify the product and any volatile byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a worked-up aliquot can confirm the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of new aromatic protons corresponding to the product.

Q: How do I choose the right solvent? A: The primary requirement is a high boiling point and chemical inertness.

  • Diphenyl ether (b.p. 259 °C): A very common and effective choice.

  • N-Methyl-2-pyrrolidone (NMP) (b.p. 202 °C): A polar aprotic solvent that can also be effective.

  • Dowtherm A (b.p. 257 °C): A eutectic mixture of diphenyl ether and biphenyl, used as a heat transfer fluid and suitable for these reactions.

Section 5: Visual Diagrams & Data

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and subsequent troubleshooting logic.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification Saponification Saponification (Ester -> Carboxylate Salt) Acidification Acidification (Salt -> Carboxylic Acid) Saponification->Acidification Decarboxylation Thermal Decarboxylation (High Temp, Inert Atm.) Acidification->Decarboxylation Monitoring Reaction Monitoring (TLC, GC-MS) Decarboxylation->Monitoring Monitoring->Decarboxylation Incomplete Workup Aqueous Workup / Distillation Monitoring->Workup Reaction Complete Purification Column Chromatography or Vacuum Distillation Workup->Purification Protection Optional: Boc Protection (Amine -> Carbamate) Purification->Protection G Problem Problem Encountered LowYield Low / No Yield Problem->LowYield Decomposition Decomposition / Charring Problem->Decomposition Isolation Product Isolation Issues Problem->Isolation TempLow Cause: Insufficient Temperature LowYield->TempLow TimeShort Cause: Reaction Time Too Short LowYield->TimeShort IncompleteSap Cause: Incomplete Saponification LowYield->IncompleteSap TempHigh Cause: Temperature Too High Decomposition->TempHigh Oxygen Cause: Presence of Oxygen Decomposition->Oxygen Volatility Cause: Product is Volatile Isolation->Volatility Unstable Cause: Product is Unstable Isolation->Unstable Sol_IncTemp Solution: Increase Temperature TempLow->Sol_IncTemp Sol_IncTime Solution: Extend Reaction Time TimeShort->Sol_IncTime Sol_IsolateAcid Solution: Isolate Carboxylic Acid Intermediate IncompleteSap->Sol_IsolateAcid Sol_OptTemp Solution: Optimize Temperature TempHigh->Sol_OptTemp Sol_Inert Solution: Use Strict Inert Atmosphere Oxygen->Sol_Inert Sol_CarefulEvap Solution: Controlled Evaporation Volatility->Sol_CarefulEvap Sol_Protect Solution: Protect Amine (e.g., Boc) Unstable->Sol_Protect

References

Technical Support Center: Stability of Aminothiophene Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with aminothiophene intermediates. This guide is designed to provide expert insights and practical solutions to the stability challenges frequently encountered during the synthesis of these valuable heterocyclic scaffolds. Instead of a rigid manual, this center is structured as a dynamic resource, moving from foundational concepts to specific, actionable troubleshooting advice.

Understanding the Core Issue: Why Are Aminothiophene Intermediates Unstable?

2-Aminothiophenes are electron-rich five-membered heterocycles. The presence of both a sulfur atom and an amino group donates significant electron density into the thiophene ring. While this high electron density is key to their utility as versatile synthetic building blocks, it is also the root cause of their instability. The primary degradation pathways for these intermediates are:

  • Oxidation: The electron-rich ring is highly susceptible to oxidation, especially when exposed to air (oxygen). This process can lead to the formation of complex, often deeply colored, polymeric materials and can be difficult to reverse. Unsubstituted positions on the ring, particularly the C5 position, are highly activated and prone to unwanted reactions.[1][2]

  • Dimerization & Polymerization: Certain intermediates in the widely-used Gewald synthesis, specifically the α,β-unsaturated nitrile formed after the initial Knoevenagel condensation, can undergo dimerization or polymerization as a significant side reaction.[3][4] This competing pathway reduces the yield of the desired aminothiophene.

  • Instability of Precursors: In some variations of the Gewald reaction, the starting materials themselves, such as α-sulfanylcarbonyl compounds or cyanoacetone, are inherently unstable and must be prepared fresh or handled with care.[2][3]

Understanding these fundamental pathways is the first step toward designing experiments that minimize degradation and maximize yield.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered during the synthesis and handling of aminothiophene intermediates.

Q1: My Gewald reaction mixture turned dark brown/black. What happened and is it salvageable?

A dark color change is a classic indicator of decomposition, most likely due to oxidation of the electron-rich aminothiophene product or its immediate precursors. While it is difficult to salvage the desired product from this decomposed mixture, you should focus on preventing it in future attempts.

  • Causality: The reaction is likely exposed to too much oxygen. The combination of a basic catalyst (e.g., triethylamine, morpholine) and an electron-rich heterocycle at elevated temperatures creates ideal conditions for oxidation.

  • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). While a full Schlenk line setup is best, even a simple balloon of nitrogen can significantly reduce decomposition. Additionally, ensure your solvents are degassed, especially high-boiling ones like DMF or ethanol.

Q2: My reaction stalled, and TLC analysis shows a significant amount of a new, less polar byproduct. What is it?

This is very likely the dimer of your Knoevenagel condensation intermediate (the α,β-unsaturated nitrile).[3][4] This side reaction is competitive with the desired sulfur addition and cyclization.

  • Causality: The dimerization is base-catalyzed and occurs if the sulfur addition step is too slow. This can be due to poor quality sulfur, insufficient heating, or a reaction rate imbalance.

  • Solution:

    • Use finely powdered sulfur: This increases the surface area and reaction rate.[5]

    • Optimize Temperature: Gently warming the reaction (e.g., 40-60 °C) can favor the desired cyclization over dimerization. Refer to literature for the optimal temperature for your specific substrates.[3][6]

    • Two-Step Procedure: For particularly stubborn substrates, consider a two-step approach. First, perform the Knoevenagel condensation and isolate the unsaturated nitrile. Then, in a separate step, react it with sulfur and base. This gives you more control over each stage.[3]

Q3: How can I improve the stability of my final aminothiophene product for storage?

The stability of the isolated 2-aminothiophene is highly dependent on its substitution pattern.

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) at the C3 or C5 positions, such as -CN, -COOEt, or -CONH2, significantly increases stability by reducing the electron density of the ring.[1][7][8] Fortunately, the Gewald reaction naturally installs such groups at the C3 position.[9]

  • Steric and Blocking Effects: If the C5 position is unsubstituted, it remains a highly reactive site. "Blocking" this position with a substituent, even a simple alkyl or aryl group, can prevent unwanted reactions like diazotization-induced dimerization.[2]

  • Storage Protocol: Store purified aminothiophenes under an inert atmosphere (N2 or Ar), protected from light, and at low temperatures (e.g., in a freezer). For particularly sensitive compounds, storing them as a solution in a degassed anhydrous solvent may be preferable to storing as a solid.

Q4: My aminothiophene intermediate is an oil and seems to decompose on silica gel. How can I purify it?

Chromatography on silica gel can be problematic for basic and air-sensitive compounds. The acidic nature of silica can catalyze decomposition, and the high surface area increases exposure to air.

  • Alternative Purification:

    • Recrystallization: This is the preferred method if your compound is a solid. Common solvent systems include ethanol, or mixtures like ethyl acetate/hexanes.[9]

    • Trituration: If the product is a solid but impurities are oily, washing (triturating) the crude material with a solvent in which the product is insoluble (e.g., cold diethyl ether or hexanes) can be effective.[9]

    • Acid-Base Extraction: If the impurities are neutral, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and move your basic aminothiophene to the aqueous layer. Then, neutralize the aqueous layer with base and re-extract your product. Caution: This should be done quickly and with degassed solutions to minimize time in acidic conditions.

    • Neutral Alumina Chromatography: If chromatography is necessary, consider using neutral or basic alumina instead of silica gel. Always use degassed solvents and work quickly.

Troubleshooting Guide: A Systematic Approach

When a reaction yields a poor result, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to diagnose and solve common issues in aminothiophene synthesis.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a decision-making process for troubleshooting a problematic Gewald reaction.

TroubleshootingWorkflow Troubleshooting Flowchart for Aminothiophene Synthesis start Reaction Complete. (Time elapsed or TLC indicates no further change) tlc Run a 3-lane TLC: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) start->tlc check_sm Is Starting Material (SM) fully consumed in Rxn lane? tlc->check_sm sm_present Problem: Incomplete Conversion check_sm->sm_present No sm_gone SM is consumed. check_sm->sm_gone Yes sm_solutions Potential Solutions: - Increase reaction time or temperature. - Check reagent quality (base, solvent). - Use a more active catalyst. - Ensure proper stoichiometry. sm_present->sm_solutions check_product Is there a clear, major product spot with desired Rf? sm_gone->check_product product_ok Problem: Low Yield During Workup/Purification check_product->product_ok Yes, but isolated yield is low product_bad Problem: Multiple Spots / Streaking / Baseline Material check_product->product_bad No product_ok_solutions Potential Solutions: - Minimize exposure to air/light during workup. - Avoid silica gel; try recrystallization or alumina. - Ensure complete extraction from aqueous layers. - Check for product volatility during solvent removal. product_ok->product_ok_solutions product_bad_solutions Potential Causes & Solutions: - Dark Color/Streaking: Oxidation. Use inert atmosphere, degas solvents. - New Major Spot (non-polar): Dimerization. Use fine sulfur, optimize temp. - Many Spots: General decomposition. Lower temperature, reduce reaction time, check starting material purity. product_bad->product_bad_solutions

Caption: A step-by-step guide to diagnosing issues in aminothiophene synthesis.

Key Protocols & Methodologies

Adhering to robust, validated protocols is critical for success. The following sections provide detailed methodologies for synthesis and analysis.

Protocol 1: General Procedure for Gewald Synthesis (Example)

This protocol is a representative example for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents & Materials:

  • Cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq, finely powdered)

  • Morpholine or Diethylamine (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the flask and condenser. Flame-dry the glassware under vacuum or oven-dry and cool under a stream of inert gas.

  • Reagent Addition: To the flask under a positive pressure of inert gas, add ethanol, cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.1 eq).

  • Initiation: Begin vigorous stirring. Slowly add the base (e.g., morpholine, 1.2 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction: Gently heat the mixture to reflux (approx. 50-60 °C) using an oil bath. The reaction mixture will typically turn from a yellow slurry to a darker, homogeneous solution.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes (see Protocol 2). The reaction is typically complete within 2-4 hours.

  • Workup (CRITICAL): Once the starting material is consumed, cool the reaction to room temperature promptly. Pour the reaction mixture into ice-water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or hexanes to remove highly colored impurities.

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield the final product.

Protocol 2: Monitoring Reaction Progress by TLC

Thin-Layer Chromatography (TLC) is the most effective tool for monitoring the reaction.[10][11][12][13][14]

Procedure:

  • Prepare the Plate: On a silica gel TLC plate, draw a starting line in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Prepare Samples:

    • SM: A dilute solution of your limiting reactant (e.g., the ketone) in a suitable solvent like ethyl acetate.

    • RXN: Withdraw a tiny aliquot from the reaction mixture using a capillary tube. Dilute it in a vial with ethyl acetate.

  • Spot the Plate:

    • Spot the "SM" solution in the left lane.

    • Spot the "RXN" solution in the right lane.

    • In the center "CO" lane, first spot the SM, then spot the RXN directly on top of it. This co-spot is crucial for resolving products from starting materials if they have similar Rf values.[14]

  • Develop and Visualize: Develop the plate in an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexanes is a good starting point). Visualize the spots under a UV lamp and circle them with a pencil.

  • Interpretation:

    • Successful Reaction: The SM spot in the "RXN" lane will diminish over time, and a new spot (the product) will appear. The reaction is complete when the SM spot is gone.

    • Dimer Formation: A new, less polar spot (higher Rf) may appear, which could be the dimer byproduct.

    • Decomposition: Streaking or the appearance of material at the baseline indicates decomposition.

Visualizing the Gewald Reaction and a Key Side Reaction

The following diagrams illustrate the main synthetic pathway and a common competing side reaction.

GewaldReaction Gewald Reaction Pathway sub Ketone/Aldehyde + Active Methylene (e.g., Ethyl Cyanoacetate) knoevenagel Knoevenagel Intermediate (α,β-Unsaturated Nitrile) sub->knoevenagel Base (e.g., Morpholine) - H₂O product 2-Aminothiophene Product knoevenagel->product + S₈, Base (Sulfur Addition & Cyclization) DimerizationSideReaction Dimerization Side Reaction knoevenagel Knoevenagel Intermediate (α,β-Unsaturated Nitrile) gewald_path Desired 2-Aminothiophene knoevenagel->gewald_path + S₈, Base (Favored Pathway) dimer_path Dimer Byproduct (Hexa-1,3-diene derivative) knoevenagel->dimer_path Base (Competing Pathway)

References

Technical Support Center: Managing Resin Formation During Aminothiophene Neutralization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the formation of intractable resins and colored impurities during the neutralization of aminothiophene salts. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and purity of your aminothiophene products.

Introduction: The Challenge of Aminothiophene Instability

Aminothiophenes are invaluable heterocyclic building blocks in medicinal chemistry and materials science.[1][2] However, researchers frequently encounter a frustrating problem: upon neutralization of their corresponding salts (e.g., hydrochlorides), the desired free base rapidly degrades, forming dark, often insoluble, resinous materials. This not only drastically reduces yield but also introduces complex purification challenges.

This guide is structured to move from the fundamental problem to actionable solutions. We will first explore the underlying chemical mechanisms of this degradation in our FAQ section and then provide a detailed troubleshooting guide with step-by-step protocols to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind resin formation, providing the core knowledge needed to make informed decisions during your experimental work.

Q1: What is the primary cause of resin and color formation when neutralizing an aminothiophene salt?

The principal cause is the high susceptibility of the aminothiophene free base to oxidative polymerization .[3] Unlike more stable aromatic amines like aniline, 2-aminothiophenes are electron-rich heterocycles that are extremely sensitive to atmospheric oxygen.[3][4] The neutralization step liberates the free amino group, which dramatically increases the electron density of the thiophene ring, making it highly prone to oxidation.

The process is believed to initiate via a single-electron transfer from the aminothiophene to an oxidant (like O₂), forming a radical cation. This radical is stabilized by resonance, delocalizing the radical character onto the thiophene ring. This reactive intermediate can then attack a neutral aminothiophene molecule, initiating a chain-reaction polymerization that results in the formation of conjugated, colored oligomers and polymers, which present as the observed resin.[5][6]

Q2: Why didn't I see this resin formation before the neutralization step?

When the aminothiophene is in its protonated salt form (e.g., aminothiophene hydrochloride), the nitrogen lone pair is engaged in a bond with a proton. This effectively transforms the -NH₂ group into an -NH₃⁺ group, which is strongly electron-withdrawing. This deactivates the thiophene ring, making it significantly less susceptible to oxidation. The neutralization removes this "proton protection," instantly converting the stable salt into the highly reactive, air-sensitive free base.

Q3: Are all aminothiophenes equally susceptible to this degradation?

No, the stability of the aminothiophene free base is highly dependent on its substitution pattern.

  • Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR), nitriles (-CN), or ketones (-COR) at the 3- or 5-positions significantly increase stability.[7] These groups pull electron density away from the thiophene ring, making it less prone to oxidation.

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups on the ring increase electron density, rendering the aminothiophene even more susceptible to oxidative degradation.

  • Steric Hindrance: Bulky groups near the amino group or on the thiophene ring can sterically hinder the intermolecular coupling required for polymerization, thus improving stability.

Q4: How do temperature and the choice of base impact resin formation?

Both factors are critical.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including the oxidative degradation pathways.[8] Exothermic neutralization reactions can locally generate heat, further promoting resin formation.

  • Choice of Base: Strong bases (e.g., NaOH, KOH) can create a high local pH environment upon addition, which can catalyze degradation pathways.[9] Furthermore, their highly exothermic reaction with acid salts can cause significant temperature spikes. Weaker bases (e.g., NaHCO₃, Na₂CO₃, triethylamine) provide a more controlled, buffered neutralization, minimizing pH and temperature shocks to the sensitive compound.[10]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter in the lab, complete with preventative and corrective actions.

Issue 1: Upon adding aqueous base to my aminothiophene salt solution, the mixture immediately turned dark brown/black and a sticky solid precipitated.
  • Primary Suspect: Rapid, uncontrolled neutralization in the presence of atmospheric oxygen.

  • Explanation: This is the classic presentation of oxidative polymerization. The moment the free base is formed, it begins to oxidize and polymerize, leading to insoluble, colored byproducts.

  • Preventative Actions & Protocols: The key is to control the neutralization environment rigorously.

    Protocol 1: Neutralization Under an Inert Atmosphere

    • Setup: Assemble your reaction flask (e.g., a three-neck flask with a dropping funnel, mechanical stirrer, and a gas inlet/outlet).

    • Inerting: Purge the entire system, including the solvent used to dissolve your aminothiophene salt and the basic solution in the dropping funnel, with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the entire procedure.

    • Cooling: Cool your aminothiophene salt solution to 0-5 °C in an ice bath. This slows the rate of any potential degradation.[8]

    • Controlled Addition: Add a chilled, degassed solution of a weak base (e.g., saturated aqueous sodium bicarbonate) dropwise with vigorous stirring. Monitor the pH of the aqueous phase (if biphasic) or with pH paper periodically.

    • Rapid Extraction: Once neutralization is complete (target pH ~7-8), immediately extract the liberated free base into an organic solvent (also previously degassed). Do not let the aqueous mixture stand for extended periods.

    • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

Issue 2: My product is clean after neutralization, but it darkens and degrades upon standing or during column chromatography.
  • Primary Suspect: Ongoing, slower oxidation of the isolated free base.

  • Explanation: Even if you successfully avoid rapid polymerization during workup, the isolated aminothiophene free base can still be sensitive to air and light over time. The silica gel used in chromatography can also have acidic sites that promote degradation.

  • Preventative Actions & Protocols:

    Protocol 2: Use of Antioxidants During Workup

    • Addition to Extraction Solvent: Add a small amount of a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT), to your extraction solvent (e.g., diethyl ether, ethyl acetate) before performing the extraction.[11][12] A typical concentration is 100-500 ppm (0.01-0.05% w/w).

    • Solvent for Storage: After isolation, dissolve the aminothiophene free base in a degassed solvent containing BHT for storage. Store the solution under an inert atmosphere in the freezer.

    • Chromatography Considerations:

      • Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexanes/ethyl acetate with 0.5% Et₃N).

      • Run the column as quickly as possible to minimize contact time.

      • Consider using a different stationary phase, like alumina, which is basic and may be more suitable for sensitive amines.

Issue 3: I used a weak base and an inert atmosphere, but I am still seeing significant product loss and some coloration.
  • Primary Suspect: The aminothiophene is exceptionally sensitive, or residual oxidants are present.

  • Explanation: For highly electron-rich aminothiophenes, even trace amounts of oxygen can be detrimental. Solvents can also contain peroxide impurities which act as oxidants.

  • Corrective Actions & Protocols:

    • Solvent Purity: Ensure all solvents are freshly distilled or from a freshly opened bottle. Test for peroxides in ethereal solvents and purify if necessary.

    • Reductive Workup: Consider adding a mild reducing agent to the workup. After neutralization, a wash with a dilute solution of sodium thiosulfate or sodium bisulfite can help quench residual oxidants.

    • Re-evaluate Base Choice: Ensure the pKa of your chosen weak base's conjugate acid is appropriate to fully deprotonate your aminothiophene salt without requiring a large excess or prolonged reaction time.[10]

    • Immediate Derivatization: If the free base is simply too unstable to isolate, consider if the next step in your synthetic sequence can be performed immediately after neutralization in a one-pot fashion. For example, acylation or sulfonylation can be done directly to protect the sensitive amino group.

Part 3: Data Summary & Visual Guides

Table 1: Selection of Base for Aminothiophene Neutralization
BaseTypepKa (of Conjugate Acid)ProsCons
NaOH / KOH Strong~15.7Ensures complete deprotonation.Highly exothermic; causes high local pH, promoting degradation. NOT RECOMMENDED .
Na₂CO₃ Weak10.3Good buffering capacity; readily available.Can be sluggish for some hydrochloride salts.
NaHCO₃ Weak6.4Very mild; good for highly sensitive substrates; CO₂ evolution can help displace air.May not be basic enough to fully neutralize all aminothiophene salts.
Et₃N Organic10.7Soluble in organic solvents; can be used in non-aqueous workups.Can be difficult to remove completely; may interfere with subsequent steps.
Diagrams and Workflows

Mechanism of Oxidative Polymerization

The following diagram illustrates the proposed radical-based mechanism for the degradation of 2-aminothiophenes in the presence of oxygen.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Further Reaction A 2-Aminothiophene (Free Base) B Radical Cation A->B  - e⁻ (O₂) D Dimer Radical Cation B->D + C Neutral Aminothiophene E Colored Oligomers / Polymers (Resin) D->E  + (n-2) Monomers  - n H⁺

Caption: Proposed mechanism of oxidative polymerization.

Troubleshooting Workflow for Neutralization

This workflow provides a decision-making tree for selecting the appropriate neutralization strategy.

G start Start: Aminothiophene Salt Neutralization check_stability Is the Aminothiophene Substituted with EWGs? start->check_stability protocol_standard Protocol A: Standard Neutralization (Weak Base, 0°C) check_stability->protocol_standard Yes protocol_inert Protocol B: Inert Atmosphere Neutralization check_stability->protocol_inert No / Unsure check_result1 Resin Formation? protocol_standard->check_result1 check_result2 Resin Formation? protocol_inert->check_result2 protocol_antioxidant Protocol C: Inert Atmosphere + Antioxidant (BHT) one_pot Consider One-Pot Derivatization protocol_antioxidant->one_pot Still Fails check_result1->protocol_inert Yes success Success: Pure Product check_result1->success No check_result2->protocol_antioxidant Yes check_result2->success No

Caption: Decision workflow for aminothiophene neutralization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Aminothiophene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of aminothiophene isomers, offering a critical analysis of how the position of the amino group on the thiophene ring dictates therapeutic potential. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based resource to inform future research and development in this promising area of medicinal chemistry.

Thiophene-containing compounds are a cornerstone of many pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, aminothiophenes are particularly noteworthy building blocks in organic synthesis.[3] The position of the amino substituent on the thiophene ring gives rise to different isomers, primarily 2-aminothiophenes and 3-aminothiophenes, each exhibiting distinct pharmacological profiles. This guide will dissect these differences, supported by experimental data and detailed protocols.

Positional Isomerism: A Key Determinant of Anticancer Activity

The placement of the amino group on the thiophene ring significantly influences the anticancer properties of these compounds. Studies have shown that both 2-amino and 3-aminothiophene derivatives can act as potent inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancer cells.[4]

A compelling study compared 2-amino-3-benzoylbenzo[b]thiophene derivatives with their 3-amino-2-benzoyl positional isomers.[4] The research highlighted that while both series of compounds demonstrated antiproliferative activity, the substitution pattern on the benzo[b]thiophene core played a crucial role in determining potency. For instance, a 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a highly potent inhibitor of cancer cell growth, with IC50 values in the subnanomolar range against various cancer cell lines.[4] This suggests that the 2-aminothiophene scaffold, in this particular substitution pattern, provides a more favorable orientation for interaction with the colchicine binding site on tubulin.[4]

This structure-activity relationship (SAR) underscores the importance of isomeric configuration in drug design. The interplay between the amino group's position and other substituents dictates the molecule's ability to bind to its biological target effectively.

Comparative Anticancer Activity Data
Compound SeriesIsomer TypeTarget Cancer Cell LinesReported IC50 Values (nM)Reference
2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes2-AminothiopheneL1210 (murine leukemia), FM3A (murine mammary carcinoma), Molt/4 & CEM (human T-lymphoblastoid)0.09 - 0.76[4]
3-Amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes3-AminothiopheneL1210, FM3A, Molt/4, CEMGenerally less potent than the 2-amino isomers in this study[4]
Tetrahydrobenzo[b]thiophene Derivatives2-AminothiopheneA549 (non-small cell lung cancer), CT26 (colorectal cancer)Compound-dependent, with some showing potent activity[5]

Isomeric Influence on Antimicrobial Properties

The antimicrobial potential of aminothiophenes is also heavily influenced by their isomeric form and substitution patterns. Research has demonstrated that various substituted 2-aminothiophene derivatives exhibit significant antibacterial and antifungal activity.[1][2][6]

For example, a study on 2-aminothiophene derivatives revealed that certain compounds were more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[2][6] Another study highlighted that the replacement of a nitro group with an amino group on the thiophene ring enhanced antibacterial activity.[7] While direct comparative studies between a wide range of aminothiophene isomers for antimicrobial activity are less common in the readily available literature, the existing data strongly suggests that the 2-aminothiophene scaffold is a promising foundation for the development of novel antimicrobial agents.[8]

Key Factors Influencing Antimicrobial Activity:
  • Position of the Amino Group: The electron-donating nature of the amino group influences the overall electronic properties of the thiophene ring, which can affect interactions with microbial targets.

  • Nature of Substituents: The presence of other functional groups on the thiophene ring can significantly modulate the antimicrobial spectrum and potency. For instance, the incorporation of moieties like pyrazole or pyridine can enhance antifungal activity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Experimental Protocols for Biological Activity Assessment

To ensure scientific integrity and reproducibility, the following are detailed protocols for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminothiophene isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h for attachment seed->incubate1 treat Treat with Aminothiophene Isomers (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570-590 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of aminothiophene isomers.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the aminothiophene isomers in a liquid growth medium. After incubation, the lowest concentration that prevents visible growth is identified as the MIC.[13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[15]

  • Serial Dilution: Perform a two-fold serial dilution of the aminothiophene isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Decision Pathway for Antimicrobial Susceptibility Testing

AST_Decision_Pathway start Start: Isolate Microorganism phenotypic Phenotypic Testing start->phenotypic genotypic Genotypic Testing start->genotypic Advanced Characterization broth_dilution Broth Dilution (MIC) phenotypic->broth_dilution disk_diffusion Disk Diffusion (Zone of Inhibition) phenotypic->disk_diffusion gradient_test Gradient Test (Etest®) phenotypic->gradient_test mic_result Quantitative Result (MIC) broth_dilution->mic_result zone_result Qualitative/Semi-quantitative Result disk_diffusion->zone_result gradient_test->mic_result interpretation Interpret as Susceptible, Intermediate, or Resistant mic_result->interpretation zone_result->interpretation

Caption: Choosing an appropriate method for antimicrobial susceptibility testing.

Conclusion and Future Directions

The biological activity of aminothiophene derivatives is intrinsically linked to the isomeric position of the amino group. The available evidence strongly suggests that both 2- and 3-aminothiophene scaffolds are valuable starting points for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Future research should focus on systematic comparative studies of a broader range of aminothiophene isomers with diverse substitution patterns. This will enable a more comprehensive understanding of the structure-activity relationships and facilitate the rational design of more potent and selective drug candidates. Furthermore, exploring the mechanisms of action of these compounds at a molecular level will be crucial for their advancement through the drug discovery pipeline. By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and evaluation of next-generation aminothiophene-based therapies.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of clinically successful drugs. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The thienopyrimidine scaffold, a fused bicyclic heterocycle composed of thiophene and pyrimidine rings, is a quintessential example of such a scaffold.[1] Its structural resemblance to endogenous purine bases, like adenine and guanine, provides an inherent advantage, allowing these molecules to effectively compete for binding sites within enzymes and receptors that would typically accommodate purines.[2]

This structural mimicry is a key reason for the thienopyrimidine core's vast therapeutic versatility, with derivatives showing efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[1][3] Several thienopyrimidine-based drugs have reached the market or are in advanced clinical trials, including the kinase inhibitors Olmutinib and Pictilisib, underscoring the scaffold's clinical and commercial significance.[4][5]

Depending on the fusion of the thiophene and pyrimidine rings, three primary isomers exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[2] The thieno[2,3-d]pyrimidine isomer is the most extensively studied and is the focus of this guide due to its prevalence in potent bioactive compounds.[6] This guide will provide an in-depth analysis of the structure-activity relationships of thienopyrimidine derivatives, focusing primarily on their role as kinase inhibitors in oncology, and will also explore their application in other therapeutic areas to highlight the scaffold's adaptability.

G cluster_isomers Core Thienopyrimidine Isomers Thieno23d Thieno[2,3-d]pyrimidine Thieno32d Thieno[3,2-d]pyrimidine Thieno34d Thieno[3,4-d]pyrimidine

Figure 1: The three core isomeric scaffolds of thienopyrimidine.

Part 1: SAR of Thienopyrimidine Derivatives as Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cell signaling pathways that control growth, proliferation, and survival.[4] The thienopyrimidine scaffold has proven to be an exceptionally effective platform for designing potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of numerous solid tumors.[7] The thienopyrimidine core serves as a bioisostere of the 4-anilinoquinazoline scaffold found in first-generation EGFR inhibitors like Gefitinib and Erlotinib.

Key SAR Insights:

  • Position 4: This position is crucial for establishing interactions within the ATP-binding pocket of the kinase. Substitution with an anilino or aryloxy group is a common and highly effective strategy. The substituents on this terminal phenyl ring dictate potency and selectivity.

    • Small, electron-withdrawing groups (e.g., -Cl, -Br) or small lipophilic groups (e.g., -CH3) on the phenyl ring generally enhance activity.[8]

    • The presence of a hydrogen bond donor, such as an amino group (-NH2), at the para-position of an aryloxy moiety can significantly boost inhibitory activity against both EGFR and VEGFR-2, suggesting a dual-inhibitor profile.[8]

  • Position 2: Modifications at this position can be used to fine-tune solubility and cell permeability. While often unsubstituted (H), introducing small alkyl or amino groups is tolerated.

  • Thiophene Ring (Positions 5 and 6): The thiophene portion of the scaffold often resides in a solvent-exposed region. Annulation, or the fusion of an additional ring system across these positions (e.g., forming a tetrahydrocyclohepta[2][4]thieno[2,3-d]pyrimidine), is a well-tolerated modification that can improve the physicochemical properties of the compound.[7]

G cluster_sar Key SAR Insights for Thienopyrimidine-Based EGFR Inhibitors MainScaffold Pos4 Position 4: Crucial for ATP pocket binding. - Substituted anilino/aryloxy groups are key. - H-bond donors enhance dual EGFR/VEGFR-2 activity. Pos2 Position 2: Fine-tunes solubility. - Often H, small alkyl/amino groups tolerated. Thiophene Thiophene Ring (Positions 5,6): - Solvent-exposed region. - Annulation (ring fusion) is well-tolerated. P4_anchor->Pos4 P2_anchor->Pos2 Thio_anchor->Thiophene

Figure 2: SAR summary for thienopyrimidine-based EGFR inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[9] Many thienopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.

Key SAR Insights:

  • Position 4: Similar to EGFR inhibitors, this position is critical. Aniline derivatives are common. A hydrogen bond between the N-H of the aniline linker and the backbone carbonyl of Cys919 in the hinge region of VEGFR-2 is a hallmark interaction for potent inhibition.[10]

  • Position 2: Bulky substituents are generally not well-tolerated. However, strategic placement of groups can enhance potency. For example, moving from a thienopyrimidine to a thienopyridine scaffold can diminish EGFR activity, thereby increasing selectivity for VEGFR-2.[9][11]

  • Thiophene Ring Substituents: The SAR at the thiophene ring is highly dependent on the specific chemotype. For some series, bulky groups are detrimental, while for others, they are required for optimal potency.[12] This highlights the necessity of co-crystal structures to guide rational design.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer. Thienopyrimidine derivatives, such as GDC-0941 (Pictilisib), have been developed as potent PI3K inhibitors.[13][14]

Key SAR Insights:

  • Position 2: This position is often exploited to connect to a morpholino group, which is a key pharmacophore for PI3K inhibition. The morpholine oxygen atoms form critical hydrogen bonds with Val851 in the PI3Kα active site.[14]

  • Position 4: A substituted indazole moiety at this position has been shown to be highly effective. The indazole can occupy a hydrophobic pocket and contribute to the overall binding affinity.[13]

  • Position 6: Introduction of a sulfonamide group linked to a substituted pyrazole at this position can significantly enhance potency and selectivity for PI3Kα.[14]

Table 1: Comparison of Thienopyrimidine Derivatives as Kinase Inhibitors

Compound/SeriesTarget(s)Key Structural FeaturesReported Activity (IC₅₀)Reference(s)
Compound 5f EGFR, VEGFR-24-(4-chloro-2-fluoro-phenoxy) at C4; fused cyclohepta ringEGFR: 0.038 µM, VEGFR-2: 1.23 µM[7]
Compound 5b EGFR, VEGFR-24-(4-aminophenoxy) at C4; fused cyclohepta ringEGFR: 0.042 µM, VEGFR-2: 0.51 µM[8]
Pictilisib (GDC-0941) PI3Kα/δ/β/γ2-(1H-Indazol-4-yl) at C4; 4-morpholino at C2PI3Kα: 3 nM[13][14]
Thienopyrimidine 9a PI3Kα4-(4-methoxyphenyl) at C4; Chalcone-like moiety at C2PI3Kα: 9.47 µM[13]
VEGFR-2 Inhibitor Series VEGFR-24-Anilino substitution; Thienopyridine core to reduce EGFR activityPotent VEGFR-2 inhibition[9]

Part 2: Versatility of the Scaffold - Beyond Kinase Inhibition

While oncology remains a major focus, the thienopyrimidine scaffold's utility extends to a wide range of other therapeutic targets.

GPR119 Agonists for Diabetes

G protein-coupled receptor 119 (GPR119) is expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, making it an attractive target for Type 2 diabetes. A series of thienopyrimidine derivatives were identified as potent GPR119 agonists.[15]

Key SAR Insights:

  • A specific derivative, Compound 5d , with optimized R1 and R2 substituents, demonstrated an EC₅₀ of 3 nM.[15]

  • This compound showed excellent microsomal stability and a clean safety profile (no CYP inhibition, hERG binding, or mutagenicity).[15]

  • In vivo, it effectively lowered glucose excursion in an oral glucose tolerance test in mice, validating the therapeutic potential of this chemical class.[15]

Phosphodiesterase 5 (PDE5) Inhibitors

PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension. Novel cycloalkene-fused thienopyrimidines have been developed as potent PDE5 inhibitors.[16]

Key SAR Insights:

  • Position 4: Attachment of various groups including anilines, benzylamines, and piperazines was explored. A benzylamine substituent proved to be optimal.[16]

  • Thiophene Ring: Fusing a cycloalkene ring (e.g., cyclopentene, cyclohexene, cycloheptene) to the thiophene was a key design element.

  • The combination of a benzylamine at C4 and a fused cycloheptene ring resulted in Compound 15Y , which had a PDE5 IC₅₀ of 190 nM and good selectivity over other PDE subtypes.[16]

Part 3: Experimental Methodologies

The trustworthiness of SAR studies relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of thienopyrimidine derivatives.

General Synthesis Workflow

The synthesis of the thienopyrimidine core typically begins with a substituted thiophene precursor, which is then cyclized to form the fused pyrimidine ring. The subsequent diversification at key positions (e.g., C4) allows for the exploration of SAR.

References

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiophene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential.[1][2][3] However, the journey from a novel thiophene derivative to a clinical candidate is rigorous, with early-stage safety and toxicity assessment being a critical gatekeeper. This guide provides an in-depth comparison of essential in vitro cytotoxicity assays, offering field-proven insights and detailed protocols to empower your research and ensure data integrity when evaluating your novel thiophene compounds.

The Imperative of Cytotoxicity Screening

Before committing resources to advanced preclinical studies, it is paramount to establish a compound's cytotoxic profile. In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically responsible first pass to identify compounds that induce cell damage or death.[4] For novel thiophene derivatives, which are often designed to target cancer cells, these assays are fundamental for determining preliminary efficacy and therapeutic windows.[5][6][7] The choice of assay is not trivial; it dictates the type of information you gather, from broad cell viability to specific mechanisms of cell death like necrosis or apoptosis.[8][9]

Part 1: Foundational Assays - A Triad of Cellular Health Interrogation

A robust cytotoxicity assessment relies on a multi-pronged approach. By employing assays that measure different cellular parameters, a more complete picture of a compound's effect emerges. We will focus on three widely adopted and complementary methods: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis execution.

The MTT Assay: A Measure of Metabolic Vitality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle of Action: The core of this assay lies in the enzymatic conversion of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[10][12] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[11][13] Therefore, the amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[11]

Why it's a go-to choice: The MTT assay is a workhorse for initial screening due to its high throughput, cost-effectiveness, and sensitivity. It provides a reliable first look at whether a thiophene compound has a cytostatic (inhibiting proliferation) or cytotoxic (cell-killing) effect.

The LDH Assay: A Sentinel for Membrane Damage and Necrosis

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15]

Principle of Action: LDH is a stable, cytosolic enzyme present in all cell types.[15][16] Under normal conditions, it resides within the cell. However, when the plasma membrane's integrity is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the extracellular space.[16][17] The assay quantifies this released LDH through a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt (like INT or WST) to a colored formazan product.[14][15][16] The intensity of the color is proportional to the amount of LDH released, and thus, to the number of damaged cells.[15]

Why it's a critical complement: While the MTT assay measures a loss of viability, the LDH assay directly measures cell death associated with membrane lysis. This is crucial for distinguishing between different modes of cell death and understanding if a compound induces a necrotic, inflammatory response.

Caspase-Glo® 3/7 Assay: Illuminating the Path of Apoptosis

Apoptosis, or programmed cell death, is a controlled, non-inflammatory process crucial for tissue homeostasis and a desired mechanism of action for many anticancer drugs. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent method for detecting the activation of effector caspases 3 and 7, key executioners in the apoptotic pathway.

Principle of Action: This "add-mix-measure" assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[18][19] In the presence of active caspase-3/7 in apoptotic cells, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase in a coupled reaction to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[18] The reagent also contains a lysis agent, simplifying the workflow.[18][19]

Why it provides mechanistic insight: Detecting caspase-3/7 activation provides strong evidence that a thiophene compound is inducing apoptosis.[20][21] This is a highly desirable characteristic for a potential anticancer agent, as it typically avoids the inflammation associated with necrosis. Comparing results from MTT, LDH, and caspase assays can reveal the primary mechanism of cell death.

Part 2: Comparative Analysis & Data Interpretation

To illustrate how these assays provide complementary data, let's consider a hypothetical scenario. A novel thiophene compound, Thio-X , is tested against a human colorectal adenocarcinoma cell line (HT-29) and compared to the standard chemotherapeutic agent, Doxorubicin .

Experimental Workflow Overview

The general workflow for these cytotoxicity assays follows a standardized procedure, which is crucial for reproducibility.[8]

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed Seed HT-29 Cells (e.g., 1x10^4 cells/well) adhere Allow Cells to Adhere (24 hours) seed->adhere treat Treat with Serial Dilutions of Thio-X & Doxorubicin adhere->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase Caspase-Glo® 3/7 incubate->caspase readout Measure Signal (Absorbance or Luminescence) mtt->readout ldh->readout caspase->readout analysis analysis readout->analysis Calculate % Viability/ Cytotoxicity & IC50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Comparative Data Summary

The results from the three assays are summarized below, with the IC50 value representing the concentration of the compound required to inhibit 50% of the cellular response.

Compound Assay Type Endpoint Measured IC50 (µM) Interpretation
Thio-X MTTMetabolic Activity8.5Potent reduction in cell viability.
LDHMembrane Lysis> 100Minimal necrotic cell death at active concentrations.
Caspase-Glo® 3/7Apoptosis Induction9.2Strong induction of apoptosis, correlating with MTT results.
Doxorubicin MTTMetabolic Activity1.2Very potent reduction in cell viability.
LDHMembrane Lysis25.6Induces some necrosis at higher concentrations.
Caspase-Glo® 3/7Apoptosis Induction1.5Potent inducer of apoptosis.

Analysis of Results:

  • Thio-X shows a potent effect in the MTT assay (IC50 = 8.5 µM), which is mirrored by a similarly potent induction of apoptosis in the Caspase-Glo® 3/7 assay (IC50 = 9.2 µM).[10][18] Critically, the LDH assay shows a very high IC50 (>100 µM), indicating that Thio-X does not cause significant membrane damage at concentrations where it effectively kills cells.[17] This is an excellent profile, suggesting Thio-X is a potent inducer of apoptosis with low necrotic potential.

  • Doxorubicin , the positive control, is highly potent in all assays. Its strong effect on both apoptosis and, to a lesser extent, necrosis is consistent with its known mechanisms of action.

Visualizing Cell Fate: Apoptosis vs. Necrosis

Understanding the downstream consequences of compound treatment is vital. The choice of assay allows us to distinguish between these two distinct pathways of cell death.

G cluster_apoptosis Apoptosis (Measured by Caspase-Glo®) cluster_necrosis Necrosis (Measured by LDH Assay) A_start Apoptotic Stimulus (e.g., Thio-X) A_caspase Caspase-3/7 Activation A_start->A_caspase A_bleb Membrane Blebbing (Membrane Intact) A_caspase->A_bleb A_body Apoptotic Bodies A_bleb->A_body A_phago Phagocytosis (No Inflammation) A_body->A_phago N_start Severe Insult (e.g., High Toxin Dose) N_swell Cell Swelling N_start->N_swell N_lysis Membrane Lysis (LDH Release) N_swell->N_lysis N_inflam Inflammation N_lysis->N_inflam

Caption: Contrasting cellular pathways of apoptosis and necrosis.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible methods. The following protocols are designed as self-validating systems, incorporating essential controls for trustworthy data.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well format.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl with 10% SDS.[22]

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate spectrophotometer (reader).

Procedure:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your thiophene compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls Setup (Crucial for Data Validity):

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO).

    • Untreated Control: Cells in culture medium only (represents 100% viability).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Culture medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10] Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Corrected Absorbance = Absorbance of sample - Absorbance of blank.

    • % Viability = (Corrected Absorbance of sample / Corrected Absorbance of untreated control) x 100.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures LDH released into the supernatant.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase).

  • 96-well flat-bottom tissue culture plates.

  • Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control.

Procedure:

  • Plate Setup and Treatment: Follow steps 1-3 from the MTT protocol, but include an additional control.

  • Maximum Release Control: About 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to a set of untreated control wells. This lyses all cells and represents 100% cytotoxicity.[23]

  • Incubation: Complete the compound incubation period (e.g., 48 hours).

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Calculation:

    • Corrected Absorbance = Absorbance of sample - Absorbance of blank.

    • % Cytotoxicity = [(Corrected Absorbance of sample - Corrected Absorbance of untreated control) / (Corrected Absorbance of maximum release control - Corrected Absorbance of untreated control)] x 100.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This is a simplified, homogeneous protocol.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • Opaque-walled 96-well plates suitable for luminescence.[20]

  • Luminometer.

Procedure:

  • Plate Setup and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Incubation: Incubate for the desired exposure period (e.g., 24-48 hours).

  • Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.[19]

  • Incubation: Mix the contents by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Calculation:

    • Fold Induction = (Luminescence of sample - Luminescence of blank) / (Luminescence of untreated control - Luminescence of blank).

Conclusion

The rigorous evaluation of novel thiophene compounds demands a thoughtful and multi-faceted approach to cytotoxicity testing. Relying on a single assay can provide a misleading or incomplete picture. By strategically combining an assessment of metabolic health (MTT), membrane integrity (LDH), and a specific cell death pathway (Caspase-Glo® 3/7), researchers can build a robust, data-driven profile of their compound's in vitro biological effects. This comprehensive strategy not only enhances the quality and trustworthiness of your findings but also provides the critical insights needed to confidently advance the most promising candidates in the drug discovery pipeline.

References

A Comparative Guide to the Kinase Inhibition Profiles of Thiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiophene scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent physicochemical properties and synthetic tractability have led to the development of a multitude of analogs targeting various kinases implicated in diseases ranging from cancer to inflammatory disorders. This guide provides an in-depth, objective comparison of the kinase inhibition profiles of prominent thiophene analogs, supported by experimental data and detailed methodologies, to aid in the rational design and selection of compounds for further investigation.

The Thiophene Scaffold: A Versatile Core for Kinase Inhibition

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as an excellent bioisostere for phenyl rings in drug design. This substitution can enhance metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of a molecule.[1] In the context of kinase inhibition, the thiophene core is frequently observed in ATP-competitive inhibitors, where its planar structure can engage in crucial interactions within the ATP-binding pocket of various kinases. The diverse chemistry of thiophene allows for substitutions at multiple positions, enabling fine-tuning of potency and selectivity. This guide will explore the structure-activity relationships (SAR) of key thiophene-based scaffolds, including thieno[2,3-d]pyrimidines, substituted thiophenes, and benzothiophenes, against a panel of therapeutically relevant kinases.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities (IC50 values) of representative thiophene analogs against a selection of key kinases. This data, compiled from various studies, allows for a cross-scaffold comparison of potency and selectivity.

Table 1: Inhibition of Tyrosine Kinases by Thiophene Analogs

Kinase TargetThiophene Analog ScaffoldCompound ExampleIC50 (nM)Reference
VEGFR-2 Thieno[2,3-d]pyrimidineCompound 17f230[2]
Fused ThiopheneCompound 4c75[3]
FLT3 Thieno[2,3-d]pyrimidineCompound 532,435[4]
EGFR Trisubstituted ThiopheneCompound 16e94.44[5]
JAK2 Thieno[2,3-d]pyrimidine-49.02% inhibition at 20 µM[6]

Table 2: Inhibition of Serine/Threonine Kinases by Thiophene Analogs

Kinase TargetThiophene Analog ScaffoldCompound ExampleIC50/Ki (nM)Reference
p38α MAPK Tetra-substituted ThiopheneCompound 2Ki = 600[7]
Bicyclic HeterocycleCompound 21-[8]
Aurora A Benzothiophene-3-carboxamideCompound 36<1000[9]
Phenyl BenzamideSNS-3149[10]
Aurora B Benzothiophene-3-carboxamideCompound 36<1000[9]
Phenyl BenzamideSNS-31431[10]
CDK4 Thieno[2,3-d]pyrimidin-4-yl hydrazoneCompound 22-[11]
AKT Fused ThiopheneCompound 4c4,600[3]

Understanding the "Why": Structure-Activity Relationships (SAR)

The observed differences in kinase inhibition profiles can be rationalized by examining the structure-activity relationships for each class of thiophene analogs.

  • Thieno[2,3-d]pyrimidines: This scaffold is a particularly successful framework for potent kinase inhibitors.[12] For VEGFR-2 inhibitors, substitutions at the 4-position of the pyrimidine ring are critical for activity. For instance, the introduction of an aniline moiety with specific substitutions can significantly enhance potency.[2] In the case of FLT3 inhibition, the nature of the substituent at the 4-position also dictates the inhibitory potential.[4]

  • Substituted Thiophenes: For p38α MAPK inhibitors, a key structural motif is the presence of vicinal 4-fluorophenyl and 4-pyridyl rings attached to the thiophene core.[7] This arrangement allows for crucial interactions within the kinase hinge region and adjacent hydrophobic pockets. Further substitution on the thiophene ring can be explored to optimize interactions and improve potency.

  • Benzothiophenes: In the context of Aurora kinase inhibition, benzothiophene-3-carboxamide derivatives have emerged as potent scaffolds.[9] The carboxamide linker and the substitutions on the benzothiophene ring system play a vital role in establishing key hydrogen bonds and hydrophobic interactions within the ATP-binding site of Aurora kinases.

Key Signaling Pathways Targeted by Thiophene Analogs

To fully appreciate the biological impact of these inhibitors, it is essential to understand the signaling pathways in which their target kinases operate.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[13][14][15][16] Its activation is mediated by a three-tiered kinase cascade involving MAPKKKs, MKKs (MKK3 and MKK6), and finally p38 MAPK itself.[13] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[13][16]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_MAPK p38_MAPK MKK3/6->p38_MAPK Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Other_Kinases Other_Kinases p38_MAPK->Other_Kinases Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Other_Kinases->Cellular_Response

Caption: p38 MAPK signaling cascade.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[17][18][19][20] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[17][18][20] Dysregulation of Aurora kinase activity can lead to genomic instability and is frequently observed in cancer.[17]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Prophase Centrosome Maturation Aurora_A->Metaphase Spindle Assembly Aurora_B Aurora_B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Chromosome Segregation Aurora_B->Cytokinesis Abscission

Caption: Roles of Aurora kinases in mitosis.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[21][22][23][24][25] The activity of CDKs is regulated by their association with cyclins, which are expressed in a cell cycle-dependent manner.[22][25] Different CDK-cyclin complexes phosphorylate specific substrates to drive the transitions between different phases of the cell cycle.[21][24] Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[22]

CDK_Pathway G1 G1 S S G1->S Restriction Point G2 G2 S->G2 M M G2->M M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Radiometric_Assay Start Start Kinase_Reaction Kinase Reaction (Kinase, Substrate, Inhibitor, [γ-³²P]ATP) Start->Kinase_Reaction Spot_on_Filter Spot Reaction on Filter Paper Kinase_Reaction->Spot_on_Filter Wash Wash to Remove Unincorporated ATP Spot_on_Filter->Wash Scintillation_Counting Scintillation Counting Wash->Scintillation_Counting End End Scintillation_Counting->End HTRF_Assay Start Start Kinase_Reaction Kinase Reaction (Kinase, Substrate-biotin, Inhibitor, ATP) Start->Kinase_Reaction Detection Add Detection Reagents (Eu-Ab, SA-XL665) Kinase_Reaction->Detection Incubation Incubate Detection->Incubation Read_Plate Read HTRF Signal Incubation->Read_Plate End End Read_Plate->End Luminescence_Assay Start Start Kinase_Reaction Kinase Reaction (Kinase, Substrate, Inhibitor, ATP) Start->Kinase_Reaction Add_Reagent Add Kinase-Glo® Reagent Kinase_Reaction->Add_Reagent Luminescence Measure Luminescence Add_Reagent->Luminescence End End Luminescence->End

References

A Senior Application Scientist's Guide to Structure Confirmation of Thiophene Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Unambiguous Structure Confirmation

In the realm of drug discovery and materials science, thiophene derivatives represent a class of privileged heterocyclic scaffolds, integral to a multitude of FDA-approved drugs and advanced organic materials.[1] Their diverse biological activities—ranging from anticancer to antidiabetic—are intrinsically linked to their precise three-dimensional atomic arrangement.[1] A minor change in structure, such as the position of a substituent or the stereochemistry of a chiral center, can dramatically alter a compound's function, efficacy, and safety profile.[2] Therefore, the unambiguous confirmation of a thiophene derivative's molecular structure is not merely a procedural step; it is the bedrock upon which all subsequent research, development, and regulatory approval is built.

This guide provides a comparative analysis of the principal techniques used for structure elucidation, with a focus on the definitive power of Single-Crystal X-ray Diffraction (SC-XRD) . We will objectively compare its performance against orthogonal spectroscopic and spectrometric methods, providing the "why" behind experimental choices to empower researchers to select the most appropriate analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the most powerful and definitive method for determining the atomic structure of a crystalline compound.[2][3] It provides a precise three-dimensional map of electron density within a molecule, from which atomic coordinates, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[4][5]

Causality Behind the Choice: Why is SC-XRD considered the gold standard? Unlike spectroscopic methods that infer structure from indirect properties (e.g., magnetic environment of nuclei or molecular mass), crystallography directly visualizes the atomic arrangement.[2] When a single, well-ordered crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern of spots.[4][6] By measuring the geometry and intensity of this diffraction pattern, we can mathematically reconstruct a complete, unambiguous 3D model of the molecule.[6][7] This direct evidence is crucial for patent applications, regulatory submissions, and resolving structural ambiguities that other techniques cannot.

Strengths:

  • Unambiguous Structure: Provides the exact 3D arrangement of atoms, including absolute configuration.[3][5]

  • High Precision: Delivers highly accurate bond lengths and angles.[4]

  • Solid-State Information: Reveals intermolecular interactions, packing arrangements, and polymorphism in the solid state.[8][9]

Limitations:

  • The Crystallization Bottleneck: The primary and most significant hurdle is the need to grow a high-quality, single crystal of suitable size (typically 0.1–0.3 mm).[5][10] This process can be time-consuming and is not always successful.[11][12]

  • Solid-State Representation: The determined structure represents the molecule in the crystalline solid state, which may differ from its conformation in solution.

Visualizing the SC-XRD Workflow

The journey from a synthesized powder to a finalized crystal structure is a multi-step process. Each stage is critical for a successful outcome.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing cluster_output Final Output Synthesis Synthesis of Thiophene Derivative Purification High Purity (>98%) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Selection & Mounting of a Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_File Final Structure (CIF File) Structure_Refinement->CIF_File Validation Validation (checkCIF) CIF_File->Validation decision_tree start Have NMR/MS data provided an unambiguous structure? report Report Structure & Proceed with Research start->report Yes crystallize Attempt Crystallization start->crystallize No / Ambiguous success High-quality crystals obtained? crystallize->success scxrd Perform SC-XRD Analysis for Definitive Structure success->scxrd Yes optimize Optimize Crystallization (solvents, temp, method) success->optimize No scxrd->report optimize->crystallize

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Aminothiophene Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Aminothiophenes represent a cornerstone class of heterocyclic compounds, serving as critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their prevalence in drug discovery and development pipelines underscores the absolute necessity for rigorous purity assessment. The presence of even trace-level impurities—be they process-related, degradation products, or isomers—can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, the validation of analytical methods used to determine aminothiophene purity is not merely a regulatory formality but a scientific imperative.

This guide provides an in-depth comparison of primary analytical techniques for aminothiophene purity analysis. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, grounding our protocols in the authoritative frameworks of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret validation studies, ensuring the generation of reliable and defensible analytical data.

Pillar 1: The Regulatory & Scientific Foundation of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] The foundation of this process is built upon guidelines from international regulatory bodies, which ensure a harmonized, science-based approach to drug quality.

The recently updated ICH Q2(R2) and the complementary ICH Q14 guidelines represent a paradigm shift from a traditional, checklist-based validation to a more holistic "lifecycle management" of analytical procedures.[2][3][4][5] This approach emphasizes that method validation is not a one-time event but a continuous process of ensuring a method remains "fit-for-purpose" from development through routine use.[2][4]

The core performance characteristics that must be evaluated are defined by these guidelines and form the basis of any validation protocol.[6][7][8]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically expressed as the percent recovery by the assay of a known, added amount of analyte.[12]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories (collaborative studies, usually part of method transfer).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][15]

G cluster_dev Method Development & Optimization cluster_val Formal Validation (per ICH Q2(R2)) cluster_life Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Column) Dev->Opt Robust Robustness Testing (Early Stage) Opt->Robust Protocol Write Validation Protocol (Pre-defined Criteria) Robust->Protocol Informs Protocol Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability, Intermediate) LOQ LOD & LOQ Report Validation Report Routine Routine Use & Method Monitoring Report->Routine Method Implementation Change Change Control & Revalidation Routine->Change If performance trends or changes occur

Pillar 2: Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique for purity determination is governed by the physicochemical properties of the aminothiophene analyte and its potential impurities. No single technique is universally superior; rather, a combination of orthogonal methods often provides the most comprehensive purity profile.

Technique Primary Application for Aminothiophenes Strengths Limitations Typical Detector
HPLC / UPLC Workhorse for Assay & Impurity Profiling. Ideal for non-volatile and thermally labile aminothiophenes and their related substances.[16]High resolution and sensitivity; robust quantitative capabilities; well-established regulatory acceptance.May not be suitable for highly volatile impurities (e.g., residual solvents).UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS)
Gas Chromatography (GC) Analysis of Volatile & Semi-Volatile Impurities. Essential for residual solvent analysis and certain volatile process impurities.[17][18]Unparalleled for volatile compounds; high efficiency.Aminothiophenes often require derivatization to increase volatility and thermal stability; not suitable for non-volatile degradants.[16]Flame Ionization Detector (FID), Mass Spectrometry (MS)
LC-MS / GC-MS Impurity Identification & Structural Elucidation. Definitive identification of unknown peaks observed in HPLC or GC. Critical for genotoxic impurity assessment.[18][19]Provides molecular weight and fragmentation data for unambiguous identification; extremely high sensitivity and specificity.Higher operational complexity and cost; quantitative analysis requires careful validation.Mass Spectrometer
NMR Spectroscopy Structural Confirmation & Purity Estimation. Confirms the structure of the main component and can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Provides definitive structural information; qNMR can be a primary method for purity assignment.Lower sensitivity compared to chromatographic techniques; complex mixtures can be difficult to interpret.N/A

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of a method is established by demonstrating its performance against pre-defined acceptance criteria. The following protocols are designed as self-validating systems, where the experimental design itself proves the method's suitability.

Protocol 1: Specificity through Forced Degradation

Causality: The core of a purity method is its ability to separate the main analyte from all potential impurities and degradation products. Forced degradation (or stress testing) is an essential study designed to intentionally degrade the sample to generate these potential interferents.[20][21][22][23] Demonstrating that the known degradants are well-resolved from the aminothiophene peak proves the method is "stability-indicating."

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the aminothiophene drug substance in a suitable solvent (e.g., Methanol or Acetonitrile/Water).

  • Subject to Stress Conditions: Expose the stock solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active ingredient.[23]

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2-4 hours.

    • Oxidation: Add 3-6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the specified time, cool the acid and base-hydrolyzed samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Evaluation:

    • Assess the chromatograms for the separation of the main aminothiophene peak from any degradation peaks that are formed.

    • Use a Photodiode Array (PDA) detector to perform a peak purity analysis on the main peak in each stressed sample. The peak should be spectrally homogeneous.

    • Calculate the mass balance to account for the loss of the main component versus the formation of impurities.

G cluster_input Inputs cluster_stress Stress Conditions cluster_output Analysis & Evaluation API Aminothiophene API Sample Acid Acid (HCl, Heat) API->Acid Base Base (NaOH, Heat) API->Base Ox Oxidation (H₂O₂) API->Ox Heat Thermal (Dry Heat) API->Heat Light Photolytic (UV Light) API->Light HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Resolution Assess Peak Resolution HPLC->Resolution Purity Perform Peak Purity Analysis HPLC->Purity MassBalance Calculate Mass Balance HPLC->MassBalance

Protocol 2: Linearity, Accuracy, and Precision (Combined Approach)

Causality: This integrated protocol efficiently evaluates three key validation parameters. Linearity demonstrates a predictable response to concentration changes.[6] Accuracy is proven by recovering a known amount of analyte from a matrix, confirming the absence of bias.[9] Precision shows the method's consistency and low random error.[9]

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a high-concentration stock solution of the aminothiophene reference standard.

    • Impurity Stock (if available): Prepare a stock solution of known impurities.

    • Placebo/Matrix: Prepare a solution containing all formulation excipients except the aminothiophene API.

  • Prepare Validation Samples: Create a series of solutions at different concentration levels. A minimum of 5 concentrations is recommended for linearity.[6][11] For impurity methods, this range should typically span from the LOQ to 120% of the specification limit.

    • Example Levels: LOQ, 50%, 80%, 100%, and 120% of the impurity specification limit.

    • Preparation: For each level, spike the appropriate amount of the analyte/impurity stock solution into the placebo matrix. Prepare three independent samples at each concentration level.

  • Analysis (Day 1, Analyst 1, Instrument 1):

    • Inject each of the 15 prepared samples (5 levels x 3 replicates) into the HPLC system.

  • Calculations & Evaluation:

    • Linearity: Plot the mean response for each concentration level against the theoretical concentration. Perform a linear regression analysis.

      • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.995.

    • Accuracy: For each sample, calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

      • Acceptance Criterion: Mean recovery at each level should be within 90.0% - 110.0% for impurities.

    • Precision (Repeatability): For each concentration level, calculate the Relative Standard Deviation (%RSD) of the responses from the three replicate preparations.

      • Acceptance Criterion: %RSD ≤ 10% for impurities.

  • Analysis (Day 2, Analyst 2, Instrument 2 - for Intermediate Precision):

    • Prepare a new set of samples at three concentration levels (e.g., LOQ, 100%, 120%).

    • Have a different analyst on a different instrument analyze these samples.

    • Calculate the %RSD across all results from both days to evaluate intermediate precision.

      • Acceptance Criterion: %RSD ≤ 15% for impurities.

Quantitative Data Summary (Hypothetical Data)

The results of the validation studies should be summarized in clear tables for easy review.

Table 1: Linearity Results

Level Concentration (µg/mL) Mean Peak Area
LOQ 0.1 1250
50% 0.5 6300
80% 0.8 10100
100% 1.0 12600
120% 1.2 15050

| Result | y = 12510x + 55 | r² = 0.9998 |

Table 2: Accuracy and Precision Results

Level Theoretical (µg/mL) Mean Recovery (%) Repeatability (%RSD)
LOQ 0.1 98.5% 5.8%
100% 1.0 101.2% 1.5%
120% 1.2 99.7% 1.8%

| Intermediate Precision (100% Level) | | | 2.5% |

Conclusion

The validation of an analytical method for aminothiophene purity is a multifaceted process that underpins the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) remains the primary technique for this purpose, offering a robust platform for separating and quantifying the main component from its related impurities.[16] However, a comprehensive purity profile often necessitates the use of orthogonal techniques like Gas Chromatography (GC) for volatile impurities and hyphenated mass spectrometry techniques for definitive identification.

A successful validation study is characterized not by rigid adherence to a template, but by a deep understanding of the scientific principles and regulatory expectations. By adopting a lifecycle approach and designing self-validating experiments that probe for a method's weaknesses through forced degradation and deliberate parameter variation, scientists can build a comprehensive data package. This ensures that the analytical method is not only validated but is truly fit-for-purpose, providing consistent, reliable, and accurate data throughout the drug development process.

References

A Comparative Guide to the Synthetic Routes of Aminothiophenes: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminothiophenes are a cornerstone of modern medicinal chemistry and materials science. Their inherent structural features, acting as bioisosteres for phenyl groups, and their versatile reactivity make them privileged scaffolds in the design of a vast array of biologically active compounds and functional organic materials.[1] The development of efficient and diverse synthetic methodologies to access these crucial building blocks is, therefore, a topic of continuous interest for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to aminothiophenes, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Gewald Aminothiophene Synthesis: The Workhorse for 2-Aminothiophenes

First reported by Karl Gewald in 1966, the Gewald reaction has become the most widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[2] Its popularity stems from its operational simplicity as a one-pot, three-component reaction, offering high atom economy and access to a diverse range of products from readily available starting materials.[3][4]

Mechanism and Rationale

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[5] The reaction proceeds through a cascade of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2]

  • Michael Addition of Sulfur: The elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the Knoevenagel adduct.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene.[2]

The thermodynamic driving force for this reaction is the formation of the stable aromatic thiophene ring.[6]

Gewald_Reaction Ketone Ketone/Aldehyde Knoevenagel_Adduct α,β-Unsaturated Nitrile Ketone->Knoevenagel_Adduct Nitrile Activated Nitrile Nitrile->Knoevenagel_Adduct Sulfur Elemental Sulfur Thiolated_Intermediate Thiolated Intermediate Sulfur->Thiolated_Intermediate Michael Addition Base Base (e.g., Morpholine, Triethylamine) Base->Knoevenagel_Adduct Knoevenagel Condensation Knoevenagel_Adduct->Thiolated_Intermediate Cyclized_Intermediate Cyclized Intermediate Thiolated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Aminothiophene 2-Aminothiophene Cyclized_Intermediate->Aminothiophene Tautomerization

Figure 1: The reaction workflow of the Gewald synthesis of 2-aminothiophenes.

Advantages and Limitations

Advantages:

  • High Convergence: As a multicomponent reaction, it allows for the rapid assembly of complex molecules in a single step.[7]

  • Broad Substrate Scope: A wide variety of ketones, aldehydes, and activated nitriles can be employed, leading to a diverse library of 2-aminothiophenes.[4]

  • Operational Simplicity: The reaction is typically performed as a one-pot procedure with simple work-up.[8]

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.[4]

Limitations:

  • Regioselectivity: The Gewald reaction exclusively yields 2-aminothiophenes.

  • Starting Material Stability: Some α-mercaptocarbonyl compounds, if used as starting materials in variations of the Gewald reaction, can be unstable.[4]

  • Side Reactions: In some cases, dimerization or other side reactions can occur, leading to lower yields.

Experimental Variants

To enhance the efficiency and sustainability of the Gewald reaction, several modifications have been developed. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[5] Ultrasound irradiation has also been successfully employed to promote the reaction, often in aqueous media, aligning with the principles of green chemistry.[2]

The Fiesselmann Thiophene Synthesis: Accessing 3-Aminothiophenes

While the Gewald reaction is the go-to method for 2-aminothiophenes, the Fiesselmann synthesis offers a valuable alternative for the preparation of other substituted thiophenes, including the isomeric 3-aminothiophenes.[9] The classical Fiesselmann synthesis yields 3-hydroxy-2-thiophenecarboxylic acid derivatives; however, a key variation allows for the synthesis of 3-aminothiophenes.[9]

Mechanism and Rationale

The Fiesselmann synthesis for 3-aminothiophenes typically involves the reaction of a β-halovinyl nitrile with a derivative of thioglycolic acid in the presence of a base. The reaction proceeds as follows:

  • Nucleophilic Substitution: The thioglycolate anion acts as a nucleophile, displacing the halide from the β-halovinyl nitrile.

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular cyclization, where the enolate attacks the nitrile group.

  • Tautomerization: Tautomerization of the cyclized intermediate leads to the formation of the stable 3-aminothiophene ring.

Fiesselmann_Synthesis Halovinyl_Nitrile β-Halovinyl Nitrile Substituted_Intermediate Substituted Intermediate Halovinyl_Nitrile->Substituted_Intermediate Thioglycolate Thioglycolic Acid Derivative Thioglycolate->Substituted_Intermediate Nucleophilic Substitution Base Base Base->Substituted_Intermediate Cyclized_Product Cyclized Intermediate Substituted_Intermediate->Cyclized_Product Intramolecular Cyclization Aminothiophene 3-Aminothiophene Cyclized_Product->Aminothiophene Tautomerization

Figure 2: A simplified workflow for the Fiesselmann-type synthesis of 3-aminothiophenes.

Advantages and Limitations

Advantages:

  • Access to 3-Aminothiophenes: This method provides a direct route to 3-aminothiophenes, which are not accessible via the classical Gewald reaction.[9]

  • Regiocontrol: The substitution pattern of the final product is determined by the structure of the starting materials.

Limitations:

  • Starting Material Availability: The synthesis of the required β-halovinyl nitriles can be more complex compared to the simple starting materials of the Gewald reaction.

  • Reaction Conditions: The reaction conditions may need careful optimization depending on the substrates used.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization to 3-Aminothiophenes

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic compounds, and it can be adapted to prepare 3-aminothiophenes through an intramolecular cyclization of a dinitrile precursor.[3][10]

Mechanism and Rationale

This method involves the synthesis of an open-chain precursor containing two nitrile groups and a sulfur atom. In the presence of a strong base, the reaction proceeds as follows:

  • Deprotonation: The base abstracts an acidic proton α to one of the nitrile groups, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion then attacks the carbon atom of the second nitrile group in an intramolecular fashion, forming a cyclic imine.

  • Tautomerization: Tautomerization of the cyclic imine yields the stable 3-aminothiophene.

Thorpe_Ziegler_Reaction Dinitrile Sulfur-containing Dinitrile Carbanion Intramolecular Carbanion Dinitrile->Carbanion Base Strong Base (e.g., NaH, NaNH2) Base->Carbanion Deprotonation Cyclic_Imine Cyclic Imine Carbanion->Cyclic_Imine Intramolecular Nucleophilic Attack Aminothiophene 3-Aminothiophene Cyclic_Imine->Aminothiophene Tautomerization

Figure 3: The general workflow of the Thorpe-Ziegler synthesis for 3-aminothiophenes.

Advantages and Limitations

Advantages:

  • Formation of Fused Systems: This method is particularly well-suited for the synthesis of 3-aminothiophenes that are part of a fused ring system.[10]

  • High Yields: The intramolecular nature of the reaction often leads to high yields.

Limitations:

  • Precursor Synthesis: The synthesis of the required dinitrile precursor can be multi-stepped and challenging.

  • Strong Bases: The use of strong bases may not be compatible with all functional groups.

Comparative Analysis

FeatureGewald SynthesisFiesselmann SynthesisThorpe-Ziegler Synthesis
Target Product 2-Aminothiophenes3-Aminothiophenes3-Aminothiophenes
Starting Materials Ketone/Aldehyde, Activated Nitrile, Sulfurβ-Halovinyl Nitrile, Thioglycolic Acid DerivativeSulfur-containing Dinitrile
Typical Reagents/Catalysts Basic catalyst (e.g., morpholine, triethylamine)Base (e.g., sodium ethoxide)Strong base (e.g., NaH, NaNH₂)
Typical Reaction Temp. Room Temperature to RefluxVaries, often elevatedVaries, often elevated
Typical Reaction Time Minutes to hoursHoursHours
Typical Yields (%) 40-95%Moderate to GoodGood to Excellent
Key Advantages One-pot, multicomponent, high convergency, readily available starting materials.[4][7]Direct access to 3-aminothiophenes.[9]Excellent for fused systems, often high yields.[10]
Key Limitations Only 2-aminothiophenes, potential side reactions.Requires synthesis of specific starting materials.Requires multi-step precursor synthesis, use of strong bases.

Detailed Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from a typical Gewald reaction procedure.[11]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Diethylamine

Procedure:

  • To a stirred mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add diethylamine (0.1 mol) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at 50°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Fiesselmann-type Synthesis of a 3-Aminothiophene

This protocol is a general representation of a Fiesselmann-type synthesis for a 3-aminothiophene.

Materials:

  • A suitable β-chlorovinyl nitrile

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere.

  • To the cooled sodium ethoxide solution, add ethyl thioglycolate (1.0 eq) dropwise.

  • To this mixture, add a solution of the β-chlorovinyl nitrile (1.0 eq) in ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The synthesis of aminothiophenes is a rich and diverse field, with several powerful methods at the disposal of the synthetic chemist. The Gewald reaction remains the most straightforward and versatile route to a wide range of 2-aminothiophenes. For the synthesis of the isomeric 3-aminothiophenes, the Fiesselmann and Thorpe-Ziegler reactions provide excellent, complementary strategies. The choice of the optimal synthetic route will ultimately be dictated by the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently access these valuable heterocyclic building blocks for their drug discovery and materials science endeavors.

References

A Comparative Guide to the Anticancer Efficacy of Novel Thienopyrimidines Versus Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of oncology is perpetually evolving, driven by the dual needs for enhanced therapeutic efficacy and reduced patient toxicity. While standard chemotherapeutics have long been the bedrock of cancer treatment, their utility is often constrained by a narrow therapeutic index and the emergence of drug resistance. This has catalyzed the development of targeted therapies, among which small molecule kinase inhibitors have proven exceptionally fruitful. The thienopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for a new generation of potent and selective anticancer agents. This guide provides a comprehensive comparison of the anticancer efficacy of novel thienopyrimidine derivatives against established, standard-of-care chemotherapeutics. We will delve into their distinct mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols to support the findings, offering researchers and drug development professionals a robust framework for evaluating this promising class of compounds.

Introduction: Shifting Paradigms in Cancer Therapy

For decades, the primary strategy in chemotherapy has been the use of cytotoxic agents, such as Doxorubicin, which indiscriminately target rapidly dividing cells. This approach, while effective at killing cancer cells, invariably leads to significant collateral damage to healthy tissues like bone marrow and the gastrointestinal tract, resulting in severe side effects. Furthermore, the development of multi-drug resistance remains a formidable clinical challenge.

The advent of targeted therapy, born from a deeper understanding of cancer biology, represents a paradigm shift. These agents are designed to interfere with specific molecules, often protein kinases, that are critical for tumor growth and survival.[1] The thienopyrimidine core, a bioisostere of the natural purine ring system, is exceptionally well-suited for this role.[1] Its structure allows it to mimic adenine, the core of ATP, enabling it to competitively bind to the ATP-binding pocket of various protein kinases, thereby inhibiting their function.[1][2] This guide will explore the tangible outcomes of this structural advantage, comparing the targeted efficacy of novel thienopyrimidines with the broad-spectrum cytotoxicity of conventional chemotherapy.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in efficacy and safety between thienopyrimidines and standard chemotherapeutics lies in their mechanism of action.

Standard Chemotherapeutics: The Cytotoxic Approach

Conventional agents like Doxorubicin primarily function by intercalating with DNA, inhibiting the progression of topoisomerase II, and generating free radicals that induce cellular damage. This multi-pronged assault disrupts DNA replication and repair, ultimately triggering cell death. However, this mechanism is not specific to cancer cells, affecting any cell with a high proliferation rate.

Novel Thienopyrimidines: Precision Kinase Inhibition

Thienopyrimidine derivatives exert their anticancer effects through more nuanced and targeted mechanisms, predominantly by inhibiting key protein kinases involved in oncogenic signaling pathways.[3][4]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many thienopyrimidines are potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5][6][7][8] Overexpression or mutation of these kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and angiogenesis (the formation of new blood vessels to supply the tumor).[5][6] By blocking these receptors, thienopyrimidines can halt tumor growth and cut off its blood supply.

  • Intracellular Signaling Cascade Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[9] Several novel thienopyrimidine series have been developed as highly potent and selective inhibitors of PI3K, demonstrating nanomolar efficacy.[9][10]

  • Cell Cycle Kinase Inhibition: The cell cycle is tightly regulated by kinases such as the Aurora kinases. Thienopyrimidines have been identified as potent inhibitors of these kinases, leading to mitotic arrest and cell death.[11]

  • Induction of Apoptosis and Mitotic Catastrophe: Beyond kinase inhibition, some thienopyrimidines have been shown to induce programmed cell death (apoptosis) by generating reactive oxygen species (ROS) and triggering mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[12]

The following diagram illustrates a simplified signaling pathway commonly targeted by thienopyrimidine derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR-2 PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors (Proliferation, Survival, Angiogenesis) mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Thieno Novel Thienopyrimidines Thieno->RTK Inhibition Thieno->PI3K Inhibition

Caption: Targeted inhibition of oncogenic signaling pathways by novel thienopyrimidines.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

The most direct measure of a compound's anticancer potential is its ability to kill cancer cells in vitro, typically quantified by the half-maximal inhibitory concentration (IC₅₀). The lower the IC₅₀ value, the more potent the compound. The following table summarizes IC₅₀ data from various studies, comparing novel thienopyrimidines to the standard chemotherapeutic Doxorubicin and the targeted agent Erlotinib across several human cancer cell lines.

Compound ClassSpecific Compound/DerivativeTarget Cancer Cell LineThienopyrimidine IC₅₀ (µM)Standard Drug IC₅₀ (µM)Reference DrugSource(s)
Thienopyrimidine-SulfonamideCompound 14 Breast (MCF-7)22.1230.40Doxorubicin[13]
Thienopyrimidine-SulfonamideCompound 13 Breast (MCF-7)22.5230.40Doxorubicin[13]
Thienopyrimidine-UreaCompound 6j Colon (HCT116)0.6 - 1.2Not Reported-[12]
Thienopyrimidine-UreaCompound 6j Ovarian (A2780)0.6 - 1.2Not Reported-[12]
Thienopyrimidine-ThiosemicarbazideCompound 5b (4-Br)Prostate (PC-3)2943Doxorubicin
Thienopyrimidine-ThiosemicarbazideCompound 5d (4-OCH₃)Colon (HCT-116)2533Doxorubicin
CycloheptathienopyrimidineCompound 5f Breast (MCF-7)0.231.07 (Doxorubicin)Doxorubicin/Erlotinib[6]
CycloheptathienopyrimidineCompound 5f Breast (MCF-7)0.230.40 (Erlotinib)Doxorubicin/Erlotinib[6]
ThienotriazolopyrimidineCompound 10b (4-Br)Breast (MCF-7)19.440.0Doxorubicin[14][15]
ThienotriazolopyrimidineCompound 10e (Anthracene)Breast (MCF-7)14.540.0Doxorubicin[14][15]
ThienopyrimidineCompound 6b Breast (MDA-MB-231)5.91Not Reported-[7]

Analysis of Efficacy Data: The data consistently demonstrates that novel thienopyrimidine derivatives exhibit potent anticancer activity. In several instances, these compounds show superior or comparable efficacy to Doxorubicin.[6][13][14][15] For example, compound 5f was found to be 4.64-fold more potent than Doxorubicin against the MCF-7 breast cancer cell line.[6] Critically, many of these compounds achieve this potency through targeted mechanisms, such as the dual EGFR/VEGFR-2 inhibition by compound 5f , suggesting a potentially wider therapeutic window compared to non-specific cytotoxic agents.[6] Furthermore, the selectivity of some compounds for cancer cells over normal cells has been demonstrated; compound 6j had an IC₅₀ of 0.6-1.2 µM in various cancer cell lines, compared to 14 µM in a normal cell line, indicating a degree of tumor specificity.[12]

Experimental Protocols: A Framework for Self-Validating Research

To ensure the reproducibility and integrity of these findings, it is essential to follow standardized and well-justified experimental protocols. Here, we detail the methodologies for key assays used in the evaluation of these anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 1.2–1.8 x 10⁴ cells/well in 100 µL of complete growth medium.[6]

    • Causality: This density ensures cells are in the logarithmic growth phase and form a sub-confluent monolayer after 24 hours, making them responsive to treatment.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thienopyrimidines and reference drugs (e.g., Doxorubicin) in the growth medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Treatment Incubation: Incubate the plates for an additional 48-72 hours.[5][6]

    • Causality: This duration is typically sufficient for the compounds to exert their antiproliferative or cytotoxic effects, spanning multiple cell cycles.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Causality: This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common ELISA-based method to directly measure the inhibitory effect of a compound on a specific kinase.

Methodology:

  • Plate Coating: Coat a 96-well plate with a substrate for the kinase (e.g., a polypeptide containing tyrosine residues) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a solution like Bovine Serum Albumin (BSA).

  • Kinase Reaction: In each well, add the recombinant VEGFR-2 enzyme, ATP, and the test compound at various concentrations.

    • Causality: This initiates the phosphorylation reaction. The thienopyrimidine will compete with ATP for the kinase's binding site, inhibiting substrate phosphorylation in a dose-dependent manner.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the reaction to proceed.

  • Detection: Wash the plate to remove ATP and unbound enzyme. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody).

  • Secondary Antibody: After washing, add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Quantification: Stop the reaction with an acid solution and measure the absorbance. The signal intensity is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration to determine the IC₅₀.

General Experimental Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to comprehensive in vitro evaluation.

Experimental_Workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Novel Thienopyrimidine Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT / SRB Assay) vs. Cancer Cell Panel Characterization->Cytotoxicity KinaseAssay Target-Specific Assay (e.g., EGFR/VEGFR-2 Kinase Assay) Cytotoxicity->KinaseAssay If Potent IC50 IC50 Determination Cytotoxicity->IC50 CellularAssay Cellular Mechanism Assays (Apoptosis, Cell Cycle Analysis) KinaseAssay->CellularAssay If Target-Specific SAR Structure-Activity Relationship (SAR) Analysis CellularAssay->SAR IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticancer agents.

Clinical Landscape and Future Perspectives

The promise shown by thienopyrimidines in preclinical studies is not merely academic. Several derivatives have advanced into clinical trials or have been approved for therapeutic use, validating the scaffold's potential. Examples include Olmutinib (an EGFR inhibitor for non-small cell lung cancer) and Pictilisib (a pan-PI3K inhibitor studied in various solid tumors).[1][3][4][14]

The research presented herein strongly supports the continued development of thienopyrimidine-based compounds as anticancer agents. Their key advantages over standard chemotherapeutics include:

  • Higher Potency: Many derivatives exhibit lower IC₅₀ values than conventional drugs.[6][13][14]

  • Target Specificity: By inhibiting specific kinases, they offer the potential for reduced off-target toxicity and a better safety profile.

  • Rational Design: The thienopyrimidine core allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, enabling a rational approach to drug discovery.

Future research should focus on optimizing lead compounds for in vivo efficacy and safety, exploring novel thienopyrimidine conjugates for targeted drug delivery, and investigating their potential in combination therapies to overcome resistance to existing treatments.

Conclusion

Novel thienopyrimidine derivatives represent a highly promising class of anticancer agents that often exhibit superior potency and a more targeted mechanism of action compared to standard chemotherapeutics like Doxorubicin. Preclinical data consistently highlights their ability to inhibit key oncogenic pathways at low micromolar or even nanomolar concentrations, leading to potent and sometimes selective cancer cell death. By leveraging rational drug design and robust, self-validating experimental protocols, the scientific community is well-positioned to translate the remarkable potential of the thienopyrimidine scaffold into the next generation of effective and safer cancer therapies.

References

A Comparative Guide to the Docking of Aminothiophene Derivatives with Protein Kinases: A Focus on JNK and aPKC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, protein kinases stand out as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, and the dysregulation of these pathways in numerous diseases, particularly cancer, has made the development of potent and selective kinase inhibitors a cornerstone of modern pharmacology. Among the myriad scaffolds explored, aminothiophene derivatives have emerged as a promising chemotype, demonstrating significant inhibitory activity against various protein kinases.

This guide provides an in-depth, comparative analysis of the docking of aminothiophene derivatives with two distinct and therapeutically relevant protein kinases: c-Jun N-terminal kinase (JNK) and atypical protein kinase C (aPKC). We will delve into the structural nuances of these interactions, compare the efficacy of aminothiophene derivatives with established inhibitors, and provide a detailed, field-proven protocol for conducting in silico docking studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the rational design of novel kinase inhibitors.

The Rationale for Targeting JNK and aPKC

JNK: A Key Player in Stress Signaling and Apoptosis

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling cascade is implicated in a range of physiological and pathological processes, including apoptosis, inflammation, and neurodegenerative diseases. Consequently, the development of JNK inhibitors is a focal point for therapeutic intervention in these conditions.

aPKC: Atypical Kinases with Diverse Roles in Cell Polarity and Proliferation

The atypical protein kinase C (aPKC) isoforms, including PKCζ and PKCι, are crucial regulators of cell polarity, proliferation, and survival. Unlike conventional PKCs, their activation is independent of calcium and diacylglycerol. Dysregulation of aPKC signaling is linked to various cancers and inflammatory disorders, making them attractive targets for drug discovery.

Aminothiophene Derivatives as Kinase Inhibitors: A Comparative Analysis

Thiophene-3-Carboxamide and Thiophene-Pyrazolourea Derivatives as JNK Inhibitors

A notable class of aminothiophene derivatives investigated as JNK inhibitors are the thiophene-3-carboxamides and thiophene-pyrazoloureas. Structure-activity relationship (SAR) studies have revealed that modifications to the thiophene core and its substituents significantly impact inhibitory potency and selectivity. For instance, a study on thiophene-3-carboxamide derivatives demonstrated that while the thiophene moiety is crucial for activity, substitutions at the 2-position of the thiophene ring can modulate potency against JNK1.[1]

Here, we compare the in vitro inhibitory activity of several thiophene-3-carboxamide and thiophene-pyrazolourea derivatives against JNK isoforms with that of established, alternative JNK inhibitors.

Compound ClassCompoundTarget KinaseIC50 (µM)Reference
Aminothiophene Derivative Thiophene-3-carboxamide (Compound 7)JNK13.6[1]
Aminothiophene Derivative Thiophene-3-carboxamide (Compound 8)JNK15.9[1]
Aminothiophene Derivative Thiophene-3-carboxamide (Compound 25)JNK11.32[1]
Aminothiophene Derivative Thiophene-Pyrazolourea (Compound 5)JNK30.2[2]
Aminothiophene Derivative Thiophene-Pyrazolourea (Compound 6)JNK30.05[2]
Alternative Inhibitor SP600125JNK10.04[3][4]
Alternative Inhibitor SP600125JNK20.04[3][4]
Alternative Inhibitor SP600125JNK30.09[3][4]
Alternative Inhibitor Bentamapimod (AS602801)JNK10.08[3]
Alternative Inhibitor Bentamapimod (AS602801)JNK20.09[3]
Alternative Inhibitor Bentamapimod (AS602801)JNK30.23[3]
Alternative Inhibitor JNK-IN-8JNK10.0047[3]
Alternative Inhibitor JNK-IN-8JNK20.0187[3]
Alternative Inhibitor JNK-IN-8JNK30.001[3]

Table 1: Comparison of the inhibitory activity of aminothiophene derivatives and alternative inhibitors against JNK isoforms.

As the data indicates, while some thiophene-3-carboxamide derivatives show micromolar activity against JNK1, the thiophene-pyrazolourea scaffold demonstrates highly potent, nanomolar inhibition of JNK3, with compound 6 exhibiting an IC50 of 50 nM.[2] This highlights the potential for developing highly potent and isoform-selective JNK inhibitors based on the aminothiophene scaffold. When compared to well-established JNK inhibitors like SP600125 and the potent irreversible inhibitor JNK-IN-8, the optimized aminothiophene derivatives demonstrate competitive potency.

2-Amino-3-carboxy-4-phenylthiophenes as aPKC Inhibitors

Another promising class of aminothiophene derivatives, the 2-amino-3-carboxy-4-phenylthiophenes, has been identified as potent inhibitors of atypical PKC (aPKC) isoforms.[5] SAR studies on this series have underscored the importance of electron-donating groups on the C-4 aryl moiety for optimal inhibitory activity. The most efficacious inhibitors from this class exhibit EC50 values in the low nanomolar range in cellular assays that measure aPKC-dependent signaling.[5][6]

A direct comparison of IC50 values with alternative aPKC inhibitors is challenging due to the limited availability of highly specific inhibitors for atypical isoforms. However, we can compare their reported potency with some known PKC inhibitors that have activity against atypical isoforms.

Compound ClassCompoundTarget KinaseIC50/EC50Reference
Aminothiophene Derivative 2-amino-3-carboxy-4-phenylthiophene (e.g., compounds 6, 32)aPKCLow nanomolar (EC50)[5][6]
Alternative Inhibitor ZIP (zeta-inhibitory peptide)PKMζ (an atypical PKC)1 - 2.5 µM[7]
Alternative Inhibitor CRT 0066101PKCι/ζ (indirectly, potent PKD inhibitor with off-target effects)Not specific for aPKC[8][9]
Alternative Inhibitor ACPD and DNDAPKCι and PKCζ~2.5 µM[10]

Table 2: Comparison of the inhibitory activity of 2-amino-3-carboxy-4-phenylthiophenes and alternative inhibitors against atypical PKC isoforms.

The 2-amino-3-carboxy-4-phenylthiophene derivatives, with their low nanomolar efficacy, represent a significant advancement in the development of potent aPKC inhibitors, especially when compared to the micromolar activity of peptide-based inhibitors like ZIP and other small molecules.

Visualizing the Signaling Pathways

To understand the context of JNK and aPKC inhibition, it is crucial to visualize their respective signaling pathways.

JNK_Signaling_Pathway ext_stimuli Environmental Stress (UV, Oxidative Stress) mapkkk MAPKKK (ASK1, MEKK1) ext_stimuli->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mkk47 MKK4 / MKK7 mapkkk->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun ap1 AP-1 cjun->ap1 apoptosis Apoptosis ap1->apoptosis inflammation Inflammation ap1->inflammation proliferation Proliferation ap1->proliferation

JNK Signaling Pathway

aPKC_Signaling_Pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k pdk1 PDK1 pi3k->pdk1 apkc aPKC (ζ / ι) pdk1->apkc nfkb NF-κB Pathway apkc->nfkb cell_polarity Cell Polarity (Par Complex) apkc->cell_polarity proliferation Cell Proliferation nfkb->proliferation survival Cell Survival nfkb->survival polarity_maintenance Maintenance of Cell Polarity cell_polarity->polarity_maintenance

aPKC Signaling Pathway

Experimental Protocol: Molecular Docking of an Aminothiophene Derivative with JNK3

This section provides a detailed, step-by-step protocol for performing a molecular docking study of a thiophene-pyrazolourea derivative with the JNK3 protein kinase using the widely adopted software AutoDock Vina. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale for Tool Selection

AutoDock Vina is chosen for its efficiency, accuracy, and open-source nature, making it accessible to a broad range of researchers. It employs a sophisticated scoring function and a Lamarckian genetic algorithm for ligand conformational searching, which has been demonstrated to be effective for kinase inhibitors.

Step-by-Step Methodology

1. Preparation of the Receptor (JNK3)

  • Objective: To prepare the JNK3 protein structure for docking by removing non-essential molecules and adding necessary hydrogens and charges.

  • Procedure:

    • Download the crystal structure of human JNK3 from the Protein Data Bank (PDB ID: 1JNK).[10] This structure provides the atomic coordinates of the protein.

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera).

    • Remove all water molecules and any co-crystallized ligands or ions. This is crucial as they can interfere with the docking of our ligand of interest.

    • Add polar hydrogens to the protein structure. The positions of hydrogen atoms are often not resolved in crystal structures, yet they are vital for defining the hydrogen bonding network within the active site.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. Accurate charge distribution is essential for the scoring function to correctly evaluate electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.

2. Preparation of the Ligand (Thiophene-Pyrazolourea Derivative)

  • Objective: To generate a 3D conformation of the aminothiophene derivative and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of the thiophene-pyrazolourea derivative (e.g., a simplified analog of compound 6).

    • Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the structure and save it in a 3D format (e.g., SDF or MOL2).

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel. This step generates a plausible 3D geometry of the ligand.

    • Assign partial charges to the ligand atoms and define the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds.

    • Save the prepared ligand in the PDBQT format.

3. Defining the Docking Site (Grid Box Generation)

  • Objective: To define the specific region of the JNK3 protein where the docking simulation will be performed.

  • Procedure:

    • Identify the ATP-binding site of JNK3. This is typically a well-defined pocket in the kinase domain. In the case of 1JNK, the active site is well-characterized.

    • Define a grid box that encompasses the entire ATP-binding site. The ligand will be allowed to move and rotate freely only within this defined space.

    • For JNK3 (PDB ID: 1JNK), the following grid box parameters can be used as a starting point, centered on the active site:

      • center_x = 19.9

      • center_y = 28.3

      • center_z = 19.6

      • size_x = 22

      • size_y = 22

      • size_z = 22 These coordinates are derived from studies that have successfully docked ligands into the JNK3 active site.[11]

4. Running the Docking Simulation with AutoDock Vina

  • Objective: To execute the docking calculation and generate a set of predicted binding poses for the ligand.

  • Procedure:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

5. Analysis of Docking Results

  • Objective: To visualize and interpret the docking results to understand the binding mode and key interactions of the aminothiophene derivative.

  • Procedure:

    • Load the receptor and the output ligand poses into a molecular visualization software.

    • Analyze the top-ranked poses to identify the most plausible binding mode. The binding affinity score provides a quantitative estimate of the binding strength.

    • Examine the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are critical for the stability of the protein-ligand complex.

    • Compare the predicted binding mode with the known binding modes of other JNK inhibitors to validate the results and gain insights into the structural determinants of inhibition.

Docking_Workflow start Start prep_receptor Receptor Preparation (JNK3 - PDB: 1JNK) start->prep_receptor prep_ligand Ligand Preparation (Aminothiophene Derivative) start->prep_ligand grid_box Grid Box Definition (Active Site) prep_receptor->grid_box prep_ligand->grid_box run_vina Run AutoDock Vina grid_box->run_vina analyze_results Analyze Docking Results run_vina->analyze_results interactions Identify Key Interactions (H-bonds, Hydrophobic) analyze_results->interactions sar Guide SAR & Lead Optimization interactions->sar end End sar->end

Molecular Docking Workflow

Conclusion and Future Directions

This guide has provided a comprehensive comparison of aminothiophene derivatives as inhibitors of JNK and aPKC protein kinases, supported by experimental data and a detailed in silico docking protocol. The findings underscore the potential of the aminothiophene scaffold as a versatile template for the design of potent and selective kinase inhibitors. The provided docking protocol serves as a practical, self-validating framework for researchers to explore the structure-activity relationships of their own compounds.

Future efforts in this field should focus on the continued optimization of aminothiophene derivatives to enhance their potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular dynamics simulations and free energy calculations, with experimental validation will be paramount in advancing these promising compounds towards clinical development.

References

A Comparative Guide to the Cross-Reactivity Profiling of Thiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. Unintended off-target effects can lead to toxicity and confound experimental results, making a thorough understanding of a compound's cross-reactivity profile essential. The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate physicochemical properties.[1] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of thiophene-based kinase inhibitors against their non-thiophene counterparts, supported by experimental data and detailed methodologies.

We will focus on two key kinase targets: p38 Mitogen-Activated Protein Kinase (MAPK) and Mitogen-activated protein kinase kinase (MEK), offering a head-to-head comparison of inhibitors for each.

The Significance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring.[1] Its incorporation into small molecule inhibitors can influence several key parameters:

  • Binding Affinity: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within the kinase ATP-binding pocket, potentially increasing binding affinity.[1]

  • Physicochemical Properties: The thiophene moiety can alter a compound's solubility, metabolic stability, and membrane permeability.[1]

  • Selectivity: The unique electronic and steric properties of the thiophene ring can be exploited to achieve greater selectivity for the target kinase over other closely related kinases.

This guide will explore whether the presence of a thiophene ring correlates with a more desirable cross-reactivity profile in the selected case studies.

Part 1: Comparative Analysis of p38 MAPK Inhibitors

The p38 MAPKs are a family of serine/threonine kinases that are key regulators of inflammatory responses.[2] Their inhibition is a therapeutic strategy for a range of inflammatory diseases. Here, we compare the selectivity of a thiophene-containing p38 inhibitor, TAK-715 , with a widely used non-thiophene p38 inhibitor, Doramapimod (BIRB 796) .

Inhibitor Structures

G cluster_0 Thiophene-Based p38 Inhibitor cluster_1 Non-Thiophene p38 Inhibitor a TAK-715 b Doramapimod (BIRB 796)

Structures of the compared p38 MAPK inhibitors.

Quantitative Cross-Reactivity Profiling

To objectively compare the selectivity of TAK-715 and Doramapimod, we present data from KINOMEscan™, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.

Target KinaseTAK-715 (% Control @ 10 µM)[3]Doramapimod (% Control @ 10 µM)
p38α (MAPK14) 0.5 0.1
p38β (MAPK11)3.50.2
p38γ (MAPK12)882.5
p38δ (MAPK13)6812
JNK1983.5
JNK2960.8
JNK3942
ERK1100100
ERK2100100
c-Raf1000.9
B-Raf1001.5
ABL110010
LCK1001.5
SRC1003

Note: Data for Doramapimod is inferred from multiple sources for a comparative representation.[4][5]

Analysis of p38 Inhibitor Selectivity:

  • Primary Target Potency: Both TAK-715 and Doramapimod are highly potent inhibitors of p38α, with Doramapimod showing slightly greater potency in this assay format.[3][4]

  • Isoform Selectivity: TAK-715 demonstrates notable selectivity for the p38α and p38β isoforms over p38γ and p38δ.[3] In contrast, Doramapimod inhibits all four p38 isoforms with relatively high potency.[5]

  • Off-Target Profile: TAK-715 exhibits a remarkably clean off-target profile within this selected panel, with minimal interaction with other MAP kinases and Src family kinases.[3] Doramapimod, while highly potent for p38 kinases, also shows significant inhibition of JNK isoforms and Raf kinases.[4]

Expert Interpretation: The thiophene-based inhibitor, TAK-715, displays a more selective profile, particularly with respect to other kinase families. This "cleaner" profile may translate to fewer off-target effects in a cellular context, a desirable characteristic for a chemical probe or therapeutic candidate. The broader activity of Doramapimod across all p38 isoforms and its engagement with JNK and Raf kinases could be beneficial in certain therapeutic contexts but also increases the potential for unintended biological consequences.

p38 MAPK Signaling Pathway

p38_pathway cluster_inhibitors Inhibitor Action Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylates GeneExpression Inflammatory Gene Expression (e.g., TNF-α, IL-6) MK2->GeneExpression Regulates TranscriptionFactors->GeneExpression Induces TAK715 TAK-715 TAK715->p38 Doramapimod Doramapimod Doramapimod->p38

Simplified p38 MAPK signaling pathway and points of inhibition.

Part 2: Comparative Analysis of MEK Inhibitors

MEK1 and MEK2 are dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[2] Here, we compare a thiophene-based MEK inhibitor, a representative from the fused thiophene derivative class, with the well-characterized non-thiophene MEK inhibitor, Selumetinib . For the purpose of this guide, we will refer to the thiophene-based inhibitor as Thiophene-MEK-1 , based on the class of compounds identified by Laing et al.[2]

Inhibitor Structures

G cluster_0 Thiophene-Based MEK Inhibitor cluster_1 Non-Thiophene MEK Inhibitor a Thiophene-MEK-1 (Representative) b Selumetinib

Structures of the compared MEK inhibitors.

Quantitative Cross-Reactivity Profiling
Target KinaseThiophene-MEK-1 (% Inhibition @ 1µM) (representative)Selumetinib (% Inhibition @ 1µM)
MEK1 >95 >98
MEK2 >95 >98
p38α<10<5
JNK1<10<5
ERK2<5<2
c-Raf<15<10
ABL1<5<5
LCK<10<5
SRC<10<5
PI3Kα<5<5

Note: Data for Thiophene-MEK-1 is a representative profile based on the general selectivity described for this class of compounds.[2]

Analysis of MEK Inhibitor Selectivity:

  • Primary Target Potency: Both classes of inhibitors demonstrate high potency against MEK1 and MEK2.

  • Off-Target Profile: Both Selumetinib and the thiophene-based MEK inhibitors are characterized by their high degree of selectivity.[2][6] They exhibit minimal inhibition of other kinases, even at concentrations significantly higher than their IC50 values for MEK1/2.

Expert Interpretation: In the case of MEK inhibitors, both the thiophene-containing and non-thiophene scaffolds have been successfully utilized to develop highly selective compounds. This suggests that for this particular kinase target, the core scaffold may be less of a determining factor for selectivity compared to the overall chemical structure and its interactions with the allosteric binding pocket of MEK. The high selectivity of these compounds is a key factor in their clinical utility, minimizing off-target toxicities.

RAS/RAF/MEK/ERK Signaling Pathway

MEK_pathway cluster_inhibitors Inhibitor Action GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates ThiopheneMEK1 Thiophene-MEK-1 ThiopheneMEK1->MEK Selumetinib Selumetinib Selumetinib->MEK

Simplified RAS/RAF/MEK/ERK signaling pathway and points of inhibition.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The data presented in this guide is primarily derived from competition binding assays. Below is a generalized protocol for the KINOMEscan™ platform, a widely used method for assessing kinase inhibitor selectivity.

KINOMEscan™ Competition Binding Assay Protocol

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

Workflow Diagram:

kinomescan_workflow cluster_assay Assay Components cluster_steps Experimental Steps Kinase DNA-Tagged Kinase step1 1. Incubation: Components are mixed and allowed to reach equilibrium. Kinase->step1 Ligand Immobilized Ligand Ligand->step1 Inhibitor Test Compound Inhibitor->step1 step2 2. Washing: Unbound components are washed away. step1->step2 step3 3. Elution & Quantification: Bound kinase is eluted and DNA tag is quantified by qPCR. step2->step3

Generalized workflow for the KINOMEscan™ assay.

Step-by-Step Methodology:

  • Compound Preparation: The test inhibitor is serially diluted in DMSO to create a range of concentrations for testing.

  • Assay Plate Preparation: A proprietary ligand is immobilized on a solid support in the wells of a microtiter plate.

  • Binding Reaction: The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in the assay wells. The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase-DNA conjugate and quantifying the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control (no inhibitor). The results are typically expressed as "% of Control," where a lower percentage indicates a stronger interaction between the compound and the kinase.

Self-Validation: The robustness of this assay is ensured by including positive and negative controls. A known potent inhibitor for each kinase serves as a positive control, while a compound with no expected binding activity acts as a negative control. The results are highly reproducible, with a low coefficient of variation.

Conclusion

This comparative guide highlights the nuanced role of the thiophene scaffold in determining the cross-reactivity profile of kinase inhibitors. In the case of p38 MAPK inhibitors, the thiophene-based compound, TAK-715, demonstrated a more selective profile compared to the non-thiophene inhibitor, Doramapimod. However, for MEK inhibitors, both thiophene-containing and non-thiophene compounds have been developed with high selectivity.

These findings underscore the importance of empirical, comprehensive cross-reactivity profiling for every kinase inhibitor, regardless of its core scaffold. The choice of chemical matter is a critical factor in drug discovery, and while privileged structures like thiophene offer many advantages, they do not guarantee selectivity. Advanced profiling technologies, such as KINOMEscan™, provide the necessary data for researchers to make informed decisions in their pursuit of potent and selective kinase inhibitors.

References

Safety Operating Guide

Methyl 4-amino-5-methylthiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to handle all chemical compounds with the utmost care, particularly when a specific Safety Data Sheet (SDS) is not available. This guide provides a comprehensive operational and disposal plan for Methyl 4-amino-5-methylthiophene-2-carboxylate, treating it with the caution required for a potentially hazardous substance based on data from structurally similar compounds.

Hazard Assessment and Chemical Profile

Presumed Hazard Profile:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3]
Specific Target Organ ToxicityMay cause respiratory irritation.[3]
Acute Oral ToxicityMay be harmful if swallowed, potentially causing gastrointestinal irritation.[4]

It is crucial to handle this compound as a hazardous substance until proven otherwise. All waste generated, including the pure compound, contaminated materials, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Operational Plan: Safe Handling and Use

Adherence to proper laboratory procedures is the first line of defense against chemical exposure. The following steps are mandatory when handling this compound.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear nitrile gloves. If prolonged contact is anticipated, consider double-gloving.

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area. If weighing or transferring powder, a chemical fume hood is required.

2.2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is essential.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2.3. Handling Procedures

  • Preparation: Before handling, clearly label all containers with the full chemical name.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Spill Prevention: Use a contained work area (e.g., a tray) to prevent the spread of any spills.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its associated waste is critical to ensure the safety of personnel and to protect the environment.

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weigh boats, and spatulas, in a designated hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

3.2. Labeling

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste.

  • The date of waste generation.

3.3. Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

3.4. Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (e.g., excess compound, contaminated labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing the compound) start->liquid_waste ppe_waste Contaminated PPE (e.g., gloves, lab coat) start->ppe_waste solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ppe_container Collect in Labeled Hazardous Waste Bag ppe_waste->ppe_container storage_area Store in Designated Waste Accumulation Area solid_container->storage_area liquid_container->storage_area ppe_container->storage_area ehs_contact Contact EHS or Licensed Waste Contractor storage_area->ehs_contact disposal Proper Disposal ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Mastering the Safe Handling of Methyl 4-amino-5-methylthiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and manipulation of novel chemical entities are daily realities. Among these, heterocyclic compounds like Methyl 4-amino-5-methylthiophene-2-carboxylate (CAS No. 81528-48-5) are pivotal building blocks. While its potential in drug discovery is significant, a deep respect for its handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each safety measure.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a compound that demands careful handling due to its potential health effects. Based on data from analogous compounds and aggregated chemical databases, the primary hazards include:

  • Acute Toxicity: The compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] This is a common characteristic of many amine-containing heterocyclic compounds, which can interfere with biological processes upon absorption.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][3][4] The amino and carboxylate groups can interact with epithelial tissues, leading to inflammatory responses.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][3][4]

A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including the quantities being used, the duration of exposure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Nitrile or neoprene glovesProvides a barrier against skin contact and absorption. Always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing.Protects against accidental splashes and airborne particles that could cause serious eye irritation.
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[5]Minimizes the risk of inhaling airborne particles and causing respiratory tract irritation.
The Criticality of Proper Glove Use:

Handling chemicals with gloves is standard practice, but the correct use of gloves is what ensures safety. Always use the proper glove removal technique to avoid contaminating your skin with the exterior of the glove. After handling the chemical and before leaving the laboratory, remove and dispose of gloves properly, followed by thorough hand washing.[6]

Workflow for Safe Handling: A Step-by-Step Protocol

The following workflow is designed to minimize exposure and ensure a safe working environment when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS and conduct risk assessment prep2 Assemble all necessary materials and PPE prep1->prep2 prep3 Ensure fume hood is operational and uncluttered prep2->prep3 handle1 Don appropriate PPE (gloves, lab coat, eye protection) prep3->handle1 Proceed when ready handle2 Weigh and handle the solid compound within the fume hood handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 handle4 Avoid creating dust handle3->handle4 clean1 Decontaminate surfaces with an appropriate solvent handle4->clean1 After experiment completion clean2 Dispose of contaminated waste in a designated hazardous waste container clean1->clean2 clean3 Properly doff and dispose of single-use PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Small Spills (in a fume hood):

  • Alert colleagues in the immediate area.

  • Contain the spill with an inert absorbent material like vermiculite or sand.[7]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills (outside a fume hood):

  • Evacuate the immediate area.

  • Alert your institution's environmental health and safety (EHS) department.

  • Prevent others from entering the area.

  • Await the arrival of trained emergency personnel.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Storage and Disposal: Long-Term Safety and Responsibility

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep it away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

  • All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][8] Never dispose of this chemical down the drain.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-5-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.